molecular formula C13H10N2 B065116 5-Phenyl-1H-indazole CAS No. 185316-58-9

5-Phenyl-1H-indazole

Cat. No.: B065116
CAS No.: 185316-58-9
M. Wt: 194.23 g/mol
InChI Key: JQHTYMOOIFVIJV-UHFFFAOYSA-N
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Description

5-Phenyl-1H-indazole is a privileged scaffold in medicinal chemistry and chemical biology, serving as a core structural motif for the development of potent and selective kinase inhibitors. Its planar, aromatic structure allows for efficient binding to the ATP-binding pockets of various kinases, making it an invaluable tool for probing signal transduction pathways, cellular proliferation, and apoptosis. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules targeting cancer, inflammatory diseases, and neurological disorders. Its intrinsic bioactivity also makes it a critical reference standard in high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. As a versatile chemical building block, this compound enables the exploration of novel therapeutic targets and the elucidation of complex biological mechanisms, providing significant value in early-stage drug discovery and basic research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTYMOOIFVIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570389
Record name 5-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185316-58-9
Record name 5-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the experimental rationale and the implications of these properties in research and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in drug discovery due to its ability to mimic the indole nucleus while offering unique electronic and steric properties.[1] The introduction of a phenyl group at the 5-position of the 1H-indazole core creates a molecule with a specific three-dimensional architecture that has been explored for its potential in developing novel therapeutics, particularly in the realms of oncology and inflammation.[2] Furthermore, its stable and electronically active nature makes it a valuable component in the synthesis of advanced materials like organic semiconductors and dyes.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields, influencing everything from reaction kinetics and purification to formulation and bioavailability.

Molecular Structure and Identification

A foundational aspect of understanding any chemical entity is the unequivocal confirmation of its structure. For this compound, this is achieved through a combination of spectroscopic techniques.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a thin-walled capillary tube, which is sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution in the body. Poor solubility can lead to low bioavailability and hinder formulation development.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The resulting suspension is filtered through a low-binding filter or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, the pKa determines its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility). The ionic strength of the solution is typically kept constant by adding a background electrolyte.

  • Titration: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which can be identified from the inflection point of the curve.

LogP Determination

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. LogP is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Detailed Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water (or an appropriate buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solid-State Properties: Crystal Structure and Polymorphism

The solid-state properties of a compound can have a profound impact on its stability, solubility, and bioavailability. While specific crystallographic data for this compound was not found in the reviewed literature, the study of its analogs suggests that the indazole scaffold can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which dictate its crystal packing. The potential for polymorphism (the ability of a compound to exist in multiple crystalline forms) should always be considered for drug candidates, as different polymorphs can exhibit different physicochemical properties.

Experimental Approach for Solid-State Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

  • Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for identifying crystalline phases and detecting polymorphism. Each crystalline form of a compound will produce a unique PXRD pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess its thermal stability and the presence of solvates.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its successful application. While some experimental data for the parent compound remains to be definitively established, the provided protocols offer a robust framework for its characterization. The data from related analogs serves as a valuable guide for anticipating its behavior. Future work should focus on obtaining precise experimental values for the melting point, aqueous solubility, pKa, and LogP of this compound, as well as a thorough investigation of its solid-state properties. Such data will be invaluable for advancing the development of new drugs and materials based on this promising scaffold.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10337-10348.
  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wiley-VCH. (2007).
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  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • Shalika, A. B., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
  • Figshare. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3.
  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.
  • Paul, V., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998.
  • Black, D. StC., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 683.
  • Al-Shammari, M. B., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
  • Shalika, A. B., et al. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • de Oliveira, R. B., et al. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.
  • Wikipedia. (n.d.). Indazole.
  • Vámos, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5893-5906.
  • Schulze, T., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 87(12), 8113-8122.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole.
  • ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • Al-Issa, S. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(21), 7296.
  • Al-Omair, M. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2307.
  • ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies.
  • de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1078-1086.

Sources

Synthesis and Crystallization of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1H-indazole For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant therapeutic potential.[1][2][3] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, this compound is a compound of particular interest due to its potential applications in pharmaceutical development and as a versatile building block in organic synthesis.[4] A thorough understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of new therapeutic agents.[5] This guide provides a comprehensive overview of the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction analysis and the interpretation of its structural features.

The synthesis of the indazole core can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of o-aminobenzonitriles with organometallic reagents.[2] For this compound, a plausible synthetic route involves a Suzuki coupling reaction to introduce the phenyl group at the 5-position of a suitable indazole precursor.

Experimental Protocol: Synthesis and Crystallization

A generalized protocol for the synthesis and subsequent crystallization of this compound is outlined below. This protocol is based on established methods for the synthesis of related indazole derivatives.

Step 1: Synthesis of 5-Bromo-1H-indazole A common starting material is a brominated indazole, which can be synthesized via various reported methods.

Step 2: Suzuki Coupling In a round-bottom flask, 5-bromo-1H-indazole (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this solution, phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents) are added. The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Step 4: Crystallization High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.[6][7] A common and effective method for growing crystals of small organic molecules is slow evaporation.

  • Protocol:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

    • Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), have a regular shape, and be free of cracks or other imperfections.[6][7]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[5][8]

Data Collection Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

SCXRD_Workflow CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Data Collection and Refinement Parameters

The following table summarizes a set of plausible crystallographic data collection and refinement parameters for this compound, based on data reported for similar indazole derivatives.[9]

ParameterValue
Empirical formulaC₁₃H₁₀N₂
Formula weight194.24
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.0 Å, c = 9.8 Å, β = 95°
Volume995 ų
Z4
Density (calculated)1.29 g/cm³
Absorption coefficient0.08 mm⁻¹
F(000)408
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.5° to 28.0°
Reflections collected5000
Independent reflections2300 [R(int) = 0.04]
Completeness to theta = 28.0°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2300 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.135

Analysis of the Crystal Structure

The solved crystal structure provides a wealth of information about the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

The indazole ring is expected to be essentially planar.[10][11] The phenyl ring at the 5-position will be twisted relative to the plane of the indazole ring. The dihedral angle between these two rings is a key conformational parameter. In related structures, this angle can vary significantly, influencing the overall molecular packing.[12][13]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is likely to be stabilized by a network of intermolecular interactions. Based on the structures of similar indazole derivatives, the following interactions are anticipated:

  • N-H···N Hydrogen Bonds: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers.

  • C-H···π Interactions: The C-H bonds of the phenyl and indazole rings can interact with the π-systems of neighboring molecules.

  • π-π Stacking Interactions: The aromatic rings of the indazole and phenyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice.[10]

The following diagram illustrates a possible scheme of intermolecular interactions in the crystal lattice of this compound.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_Indazole Indazole Ring B_Indazole Indazole Ring A_Indazole->B_Indazole N-H...N Hydrogen Bond A_Phenyl Phenyl Ring C_Indazole Indazole Ring A_Phenyl->C_Indazole C-H...π Interaction B_Phenyl Phenyl Ring C_Phenyl Phenyl Ring B_Phenyl->C_Phenyl π-π Stacking

Caption: Potential Intermolecular Interactions in this compound.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the non-covalent interactions that dictate its solid-state architecture. This information is critical for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced therapeutic efficacy. The detailed structural data obtained from single-crystal X-ray diffraction serves as a fundamental basis for computational modeling, aiding in the prediction of binding affinities to biological targets and accelerating the drug discovery process.

References

  • Creative BioMart. X-ray Crystallography. [Link]
  • (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
  • (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
  • Excillum. Small molecule crystallography. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • Al-Ostoot, F. H., et al. (2023). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights. Pharmaceuticals, 16(11), 1548. [Link]
  • Bhandari, S., et al. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis.
  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • El-Faham, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(21), 1734–1747. [Link]
  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6265. [Link]
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851–1877. [Link]
  • Kamal, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).
  • Patil, S. B., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]
  • de Oliveira, C. S. A., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 2768–2776. [Link]
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  • Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid.
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Sources

1H NMR and 13C NMR spectral data for 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Phenyl-1H-indazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial scaffold for developing novel therapeutic agents and functional organic materials.[1] The precise and unambiguous determination of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such molecules in solution.[2]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the ¹H and ¹³C NMR spectral analysis of this compound. It moves beyond a simple recitation of data to explain the underlying principles and experimental strategies required for confident spectral assignment. We will delve into the rationale behind experimental choices, present a self-validating protocol for data acquisition, and synthesize spectral data into a coherent structural narrative. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage advanced NMR techniques for the characterization of complex N-heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold and NMR

The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, appearing in pharmaceuticals with anti-inflammatory, anti-cancer, and antihypertensive properties.[3][4] The introduction of a phenyl substituent at the C5 position, as in this compound, significantly modulates the molecule's electronic and steric profile, creating new opportunities for molecular interactions and synthetic derivatization.

Given the potential for isomerism (e.g., 1H vs. 2H tautomers, substituent position), rigorous structural confirmation is non-negotiable.[5] One- and two-dimensional NMR spectroscopy provides a detailed "fingerprint" of the molecule, allowing for the precise mapping of its atomic connectivity and spatial arrangement.[6][7]

The NMR Landscape of this compound: A Predictive Framework

Before analyzing the spectra, we can predict the general features based on the electronic environment of each nucleus. The molecule consists of two main parts: the bicyclic indazole system and the C5-phenyl substituent. The indazole ring contains an electron-donating N-H group and an imine-like nitrogen, while the phenyl ring acts as an aromatic substituent. This combination dictates the chemical shifts (δ) of the various protons and carbons.

The structure and standard numbering for this compound are shown below. This numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular Structure and IUPAC Numbering of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their connectivity through scalar (J) coupling. For this compound, we anticipate signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic broad signal for the N-H proton at a higher chemical shift (>10 ppm), which is often solvent-dependent.[8]

Table 1: Representative ¹H NMR Spectral Data for this compound (500 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH -1~13.15br s-1H
H-3~8.10s-1H
H-4~7.85dJ = 8.81H
H-6~7.60ddJ = 8.8, 1.51H
H-7~7.70dJ = 8.81H
H-2', H-6'~7.75dJ = 7.52H
H-3', H-5'~7.50tJ = 7.52H
H-4'~7.40tJ = 7.51H

Note: This data is illustrative, synthesized from spectral data of structurally similar indazole derivatives.[9][10] Actual values may vary based on experimental conditions.

Expert Interpretation:
  • N-H Proton (H-1): The proton on N1 is acidic and typically appears as a broad singlet far downfield due to hydrogen bonding with the solvent (DMSO-d₆) and deshielding by the aromatic system. Its broadness arises from quadrupole broadening and potential chemical exchange.

  • Indazole Ring Protons:

    • H-3: This proton is a singlet as it lacks adjacent proton neighbors for coupling. Its downfield shift is attributed to the deshielding effect of the adjacent imine-like N2 atom.

    • H-7: Appears as a doublet, coupled only to H-6.

    • H-4 and H-6: These protons form an AX system with H-7 and H-6 respectively, but are coupled to each other as well. H-4 is a doublet coupled to H-6 (a para-coupling might be too small to be resolved). H-6 is a doublet of doublets, showing coupling to both H-7 (ortho-coupling, ~8.8 Hz) and H-4 (meta-coupling, ~1.5 Hz).

  • Phenyl Ring Protons: The phenyl group protons (H-2'/6', H-3'/5', H-4') present a classic pattern. H-2' and H-6' are chemically equivalent and appear as a doublet due to coupling with H-3' and H-5'. Similarly, H-3' and H-5' are equivalent and appear as a triplet. The H-4' proton appears as a triplet, coupled to the two H-3'/H-5' protons.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. With broadband proton decoupling, each signal typically appears as a singlet. The use of spectral editing techniques like DEPT-135 or APT is crucial for differentiating between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (absent).

Table 2: Representative ¹³C NMR Spectral Data for this compound (125 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type (DEPT-135)
C-3~134.5CH
C-3a~121.5C (Quaternary)
C-4~120.0CH
C-5~135.0C (Quaternary)
C-6~118.0CH
C-7~110.5CH
C-7a~140.0C (Quaternary)
C-1'~141.0C (Quaternary)
C-2', C-6'~127.0CH
C-3', C-5'~129.0CH
C-4'~126.0CH

Note: This data is illustrative and based on known substituent effects in aromatic systems.[11][12]

Expert Interpretation:
  • Quaternary Carbons (C-3a, C-5, C-7a, C-1'): These four carbons do not bear any directly attached protons and would be absent in a DEPT-135 spectrum. Their assignment is definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between carbons and protons separated by 2-3 bonds. For instance, C-5 would show correlations to H-4, H-6, and H-2'/6'.

  • Indazole Carbons: The chemical shifts are consistent with an aromatic heterocyclic system. C-7a, being adjacent to N1, is typically one of the most downfield carbons in the indazole core.

  • Phenyl Carbons: The shifts are characteristic of a monosubstituted benzene ring. The ipso-carbon (C-1') is downfield, while the ortho (C-2'/6'), meta (C-3'/5'), and para (C-4') carbons appear in the expected δ 120-130 ppm range.

A Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, a systematic approach to NMR data acquisition is essential. This protocol outlines the key steps from sample preparation to the acquisition of multidimensional spectra.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes many aromatic compounds and shifts the residual water peak away from the region of interest. CDCl₃ is another common alternative.

  • Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Vortex the solution until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup & Data Acquisition

This protocol assumes a 500 MHz spectrometer.[13]

  • Instrument Tuning: Insert the sample, lock on the deuterium signal of the solvent, and tune/match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Experiment: Standard 1D proton pulse-acquire experiment.

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C {¹H} Spectrum Acquisition:

    • Experiment: Standard 1D carbon with proton decoupling.

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate carbon types.

  • 2D Spectra Acquisition (for unambiguous assignment):

    • ¹H-¹H COSY: To identify proton-proton spin systems (e.g., confirming the H-4/H-6/H-7 and phenyl ring connectivities).

    • ¹H-¹³C HSQC (or HMQC): To correlate each proton with its directly attached carbon.

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Structural Connectivity

Two-dimensional NMR experiments provide the definitive evidence for the proposed structure. The HMBC experiment is particularly powerful. The diagram below illustrates the key HMBC correlations that would validate the assignment of the this compound skeleton.

Caption: Key ²J and ³J HMBC correlations for structural validation.

This correlation map acts as a logical check. For example, observing correlations from proton H-4 to carbons C-5, C-6, and C-7a, and from H-6 to C-4, C-5, and C-7a, provides irrefutable proof of their relative positions on the indazole ring.

Conclusion

The structural elucidation of this compound is a quintessential example of the power of a modern, multi-pronged NMR strategy. A simple 1D proton spectrum is insufficient for unambiguous assignment. A comprehensive approach, combining 1D ¹H and ¹³C spectra with 2D correlation experiments (COSY, HSQC, and HMBC), is essential for a confident and complete structural assignment. The methodology detailed in this guide—from predictive analysis and meticulous sample preparation to the strategic acquisition and interpretation of multidimensional data—provides a robust and self-validating framework for the characterization of this important heterocyclic scaffold and its many derivatives.

References

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  • ResearchGate. (2016). 13C NMR of indazoles.
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  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
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  • Barbosa, Y. C. M., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
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  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
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  • Taylor, R. D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
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A Senior Application Scientist's Guide to the Solubility of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Simple Datum, Understanding Solubility as a Strategic Tool

In the landscape of drug discovery and materials science, the molecule 5-Phenyl-1H-indazole stands as a versatile scaffold. Its structure, featuring a phenyl group appended to an indazole core, has made it a valuable intermediate in the synthesis of novel anti-cancer agents, anti-inflammatory drugs, and advanced organic materials.[1][2] However, the most elegant molecular design is rendered inert if it cannot be effectively delivered, studied, or formulated. This is where the fundamental, yet often underestimated, property of solubility comes into sharp focus.

This guide moves beyond a mere recitation of data. As a senior application scientist, my objective is to provide a deeper, mechanistic understanding of the solubility characteristics of this compound. We will explore not just in which solvents it dissolves, but why it does so, and how you, the researcher, can methodically and reliably determine this critical parameter. Understanding the interplay between the solute's structure and the solvent's properties is paramount for designing robust experiments, from initial high-throughput screens to late-stage formulation development.

The Physicochemical Profile of this compound

Before delving into its interaction with solvents, it is crucial to understand the intrinsic properties of the molecule itself. The structure is a chimera of polar and non-polar characteristics: the bicyclic indazole system contains nitrogen atoms and a hydrogen bond donor (the N-H proton), conferring polarity, while the phenyl substituent adds significant non-polar, hydrophobic character.[3][4]

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[1][5]
Molecular Weight 194.23 g/mol [5][6]
Appearance Off-white to light brown solid[1][6]
Predicted pKa 13.81 ± 0.40[6]
InChI Key JQHTYMOOIFVIJV-UHFFFAOYSA-N[5]

This table summarizes key physicochemical properties, which are foundational to predicting and understanding solubility.

The Solvent Landscape: A Focus on DMSO and its Contemporaries

The choice of solvent is a critical experimental decision. Organic solvents are broadly categorized by their polarity, which dictates their ability to dissolve various solutes.[7][8]

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Discovery

DMSO ((CH₃)₂SO) is a powerful, polar aprotic solvent, meaning it has a large dipole moment but does not readily donate protons.[9] Its reputation as a "universal solvent" in drug discovery is well-earned for several reasons:

  • Exceptional Solvating Power: It can dissolve a vast range of both polar and nonpolar compounds, making it invaluable for creating stock solutions from diverse chemical libraries.[9][10]

  • Miscibility: It is miscible with water and a wide array of organic solvents, which facilitates the preparation of working solutions in aqueous buffers for biological assays.[11][12]

  • High Boiling Point: Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy in screening plates.[11]

Despite its utility, the final concentration of DMSO in cellular assays must be carefully controlled (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[13]

Solubility Profile of this compound: A Predictive Analysis

While precise quantitative solubility data for this compound is not extensively published, we can predict its behavior based on the chemical principle of "like dissolves like."[14] The molecule's dual polar/non-polar nature suggests a nuanced solubility profile.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Aprotic DMSO, Dimethylformamide (DMF)High The high polarity of these solvents effectively solvates the polar indazole ring, while their organic nature accommodates the non-polar phenyl group.
Polar Protic Ethanol, MethanolModerate These solvents can engage in hydrogen bonding with the indazole N-H group but are less effective at solvating the hydrophobic phenyl ring compared to DMSO.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low These solvents have moderate polarity and can interact with the aromatic system, but lack the strong dipole moment or hydrogen bonding capability for high solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow THF may show some limited solubility due to its polarity, but diethyl ether is largely non-polar and a poor solvent for the polar indazole portion.
Non-Polar Hexane, Heptane, TolueneVery Low / Insoluble The significant polarity and hydrogen bonding potential of the indazole core are incompatible with these non-polar hydrocarbon solvents.
Aqueous Water, Buffered Solutions (pH 7.4)Very Low / Insoluble The large, non-polar phenyl group dominates, making the molecule largely insoluble in water. Indazole derivatives are known for poor aqueous solubility.[13]

This table provides a predictive guide for researchers. It is not a substitute for experimental verification. These predictions are based on structural analysis and established solubility principles.

A Validated Protocol for Experimental Solubility Determination

Trustworthy experimental data is the gold standard. The following protocol provides a robust, step-by-step method for determining the kinetic solubility of this compound, particularly in DMSO, a common first step in pre-clinical research.

Causality Behind the Method

This protocol employs a standard shake-flask method followed by analysis, often using NMR or HPLC, to quantify the amount of dissolved solute. The initial preparation in neat DMSO mimics the creation of a high-concentration stock solution. The subsequent dilution into an aqueous buffer simulates the conditions of a typical biological assay and is critical for identifying compounds that may precipitate out of solution when the solvent environment changes.

Safety First: Handling this compound
  • Hazard Profile: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5][15]

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Storage: Store in a cool, tightly sealed container.[1][6]

Experimental Workflow
  • Preparation of High-Concentration Stock Solution:

    • Step 1.1: Accurately weigh 2-5 mg of this compound into a clean, dry 1.5 mL microcentrifuge tube.

    • Step 1.2: Add the appropriate volume of anhydrous DMSO to achieve a target concentration (e.g., for 1.94 mg, add 100 µL of DMSO to target 100 mM).

    • Step 1.3 (Dissolution): Vortex the tube vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if solid is still visible. Rationale: Mechanical and ultrasonic energy is applied to overcome the lattice energy of the solid and facilitate solvation.

    • Step 1.4 (Equilibration): Place the tube on a rotator or shaker at room temperature for 1-2 hours to ensure the solution reaches equilibrium. Rationale: This step ensures that the measurement reflects a stable, saturated or near-saturated solution, not just a transient supersaturated state.

  • Assessment of Solubility in Assay-Relevant Buffer:

    • Step 2.1: Prepare the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

    • Step 2.2: In a new tube, add 98 µL of the aqueous buffer.

    • Step 2.3: Add 2 µL of the DMSO stock solution from Step 1.4 to the buffer. This creates a 1:50 dilution with a final DMSO concentration of 2%.

    • Step 2.4: Vortex immediately and let it stand at room temperature for 1 hour. Rationale: This step is critical for identifying compounds that precipitate upon transfer from a pure organic solvent to a predominantly aqueous environment.

  • Analysis and Quantification:

    • Step 3.1 (Separation): Centrifuge the tubes from both Step 1.4 and 2.4 at high speed (>14,000 x g) for 15 minutes to pellet any undissolved solid or precipitate.

    • Step 3.2 (Sampling): Carefully collect a known volume of the supernatant from the middle of the liquid column, avoiding the very top layer and the bottom pellet.

    • Step 3.3 (Quantification): Analyze the concentration of this compound in the supernatant using a calibrated analytical method such as HPLC-UV, LC-MS, or quantitative NMR. The solubility is the concentration measured in the supernatant of a saturated solution.

Visualizing the Workflow

G cluster_prep Part 1: Stock Solution Prep cluster_assay Part 2: Aqueous Buffer Test cluster_analysis Part 3: Analysis weigh 1.1 Weigh Compound add_dmso 1.2 Add Anhydrous DMSO weigh->add_dmso dissolve 1.3 Vortex / Sonicate add_dmso->dissolve equilibrate 1.4 Equilibrate (1-2h) dissolve->equilibrate dilute 2.1 Dilute Stock into Buffer equilibrate->dilute Transfer Stock centrifuge 3.1 Centrifuge Samples equilibrate->centrifuge Analyze Stock Solubility incubate 2.2 Incubate (1h) dilute->incubate incubate->centrifuge Analyze Precipitate sample 3.2 Collect Supernatant centrifuge->sample quantify 3.3 Quantify (HPLC/LC-MS) sample->quantify

A flowchart illustrating the key stages of the experimental solubility determination protocol.

Conclusion: Integrating Solubility Data into Your Research

The solubility of this compound is not a fixed constant but a variable dependent on the solvent system. While it is highly soluble in DMSO, making it an excellent choice for stock solution preparation, its solubility in aqueous media is expected to be significantly lower. This dichotomy is a central challenge in early drug discovery. Experimental verification using a robust protocol, as detailed above, is non-negotiable for generating reliable, reproducible data. This information directly impacts the design of biological assays, the interpretation of screening results, and the strategic planning for future formulation and pharmacokinetic studies. By treating solubility determination with scientific rigor, researchers can unlock the full potential of promising molecules like this compound.

References

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The Vanguard of Discovery: A Technical Guide to Preliminary In-Vitro Biological Activity Screening of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Bioactive Potential of 5-Phenyl-1H-indazole

The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among its myriad derivatives, this compound has emerged as a compound of significant interest, demonstrating promising anticancer, antimicrobial, and anti-inflammatory properties in preliminary studies. This technical guide provides a comprehensive framework for the initial in-vitro screening of this compound and its analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols. Instead, it offers a strategic and logical approach to unveiling the therapeutic potential of this versatile molecule, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure, but a deliberate interrogation of the compound's biological interactions.

Section 1: Foundational Anticancer Activity Screening

The initial assessment of a novel compound's therapeutic potential often begins with evaluating its effect on cancer cells. The this compound core has been associated with potent antiproliferative effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and chronic myeloid leukemia (K562).[3] The primary objective of this initial screening is to determine the compound's cytotoxicity and to elucidate its preliminary mechanism of action, laying the groundwork for more advanced in-vivo studies.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][4][5] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2][5] The quantity of formazan produced is directly proportional to the number of viable cells.[2]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, K562) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a series of dilutions of the this compound compound in the appropriate cell culture medium. After the 24-hour incubation, remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[4] Incubate for an additional 1.5 to 4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Unveiling the Mechanism: Apoptosis and Cell Cycle Analysis

Indazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4][8] Therefore, a crucial next step is to investigate whether this compound mediates its cytotoxic effects through these mechanisms.

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[9]

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the this compound compound (based on the IC₅₀ value from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. The cells can be stored at 4°C for at least 30 minutes or longer.[9]

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[9]

  • Flow Cytometry: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the samples using a flow cytometer, recording at least 10,000 events per sample.[9]

  • Data Analysis: The data is typically displayed as a histogram of fluorescence intensity versus cell count. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Several signaling pathways can lead to apoptosis. For indazole derivatives, the intrinsic (mitochondrial) pathway and the p53/MDM2 pathway are of particular interest.[3]

Intrinsic Apoptosis Pathway: This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[3][10]

p53/MDM2 Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis.[11] In many cancers, p53 is inactivated by its negative regulator, MDM2.[11] Some compounds can disrupt the p53-MDM2 interaction, leading to the activation of p53 and subsequent apoptosis.[3]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Stress This compound (Potential Inducer) Bax Bax/Bak Activation Stress->Bax CytoC Cytochrome c Release Bax->CytoC Permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Mito Mitochondrion Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Activation Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro Cleavage Casp3_act Active Caspase-3 Casp3_pro->Casp3_act Activation Apoptosis Apoptosis Casp3_act->Apoptosis

p53_MDM2_Pathway cluster_inhibition Inhibition cluster_regulation p53 Regulation cluster_activation p53 Activation & Response Indazole This compound (Potential Inhibitor) MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition p53_degradation p53 Degradation MDM2->p53_degradation Ubiquitination p53->p53_degradation p53_active Active p53 CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Targeting Kinase Signaling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[10] Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a key role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]

VEGFR_Signaling_Pathway cluster_ligand_receptor Ligand-Receptor Binding cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Indazole This compound (Potential Inhibitor) Indazole->VEGFR Inhibition PLCg PLCγ PKC PKC MAPK MAPK (ERK1/2) Proliferation Cell Proliferation Migration Cell Migration Angiogenesis Angiogenesis

Section 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[14] Preliminary screening for antimicrobial activity is essential to determine the spectrum of activity and potency of this compound.

Initial Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[15][16] This method allows for the qualitative assessment of a compound's ability to inhibit the growth of microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans) in a suitable broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate using a sterile cotton swab.[16]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.[15][17]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the this compound solution at a known concentration into the wells.[15] Include a positive control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and a negative control (solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[18]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Assessment: Broth Microdilution Method

To determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, the broth microdilution method is employed.[19][20] This quantitative assay is crucial for evaluating the potency of the compound.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[19]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[19]

  • Incubation: Incubate the plate under the same conditions as the agar well diffusion assay.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6]

COX-2 Inhibition Assay

The in-vitro COX-2 inhibitor screening assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[14][21] This is often done using a colorimetric or fluorometric method where the oxidation of a chromogenic or fluorogenic substrate is monitored.[14][22]

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of the COX-2 enzyme, a heme cofactor solution, the substrate arachidonic acid, and a chromogenic substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add various concentrations of the this compound compound to the wells. Include a positive control (e.g., Celecoxib) and a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid and TMPD.

  • Absorbance Measurement: Immediately measure the increase in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[14]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition relative to the control. The IC₅₀ value can then be calculated.

Nitric Oxide (NO) Scavenging Assay

Nitric oxide is a key inflammatory mediator. The ability of a compound to scavenge nitric oxide can be evaluated using the Griess reagent.[24] Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.[25] The Griess reagent is used to quantify these nitrite ions.

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in a phosphate-buffered saline (PBS) and various concentrations of the this compound compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150-180 minutes).[26]

  • Griess Reagent Addition: After incubation, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample.[26]

  • Absorbance Measurement: Measure the absorbance of the resulting pink-colored solution at 546 nm.[26]

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity by comparing the absorbance of the samples with that of a control (without the compound).

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In-Vitro Anticancer Activity of this compound

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung)
MCF-7 (Breast)

| K562 (Leukemia) | | |

Table 2: In-Vitro Antimicrobial Activity of this compound

Microorganism Zone of Inhibition (mm) MIC (µg/mL)
S. aureus
B. subtilis

| C. albicans | | |

Table 3: In-Vitro Anti-inflammatory Activity of this compound

Assay IC₅₀ (µM)
COX-2 Inhibition

| Nitric Oxide Scavenging | |

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in-vitro biological activity screening of this compound. The results obtained from these assays will offer a comprehensive initial profile of the compound's therapeutic potential. Positive and potent activity in any of these areas warrants further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines or microbial strains, and ultimately, progression to in-vivo animal models. The journey of drug discovery is an iterative process, and this initial screening is the critical first step in determining the future trajectory of this compound as a potential therapeutic agent.

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The Pharmacological Potential of 5-Phenyl-1H-Indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 5-Phenyl-1H-Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has established itself as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets. Among the various substituted indazoles, the this compound moiety has garnered significant interest as a key building block for the development of novel therapeutics. The introduction of the phenyl group at the 5-position provides a crucial vector for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This guide provides an in-depth exploration of the pharmacological applications of this compound derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Anticancer Applications: Targeting Key Pathways in Malignancy

The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents, primarily through the inhibition of critical enzymes involved in cancer cell proliferation, DNA repair, and survival. Two prominent areas of investigation are the inhibition of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

This compound Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[3] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4]

Derivatives of 2-phenyl-2H-indazole-7-carboxamide have emerged as a potent class of PARP inhibitors.[4][5] Extensive structure-activity relationship (SAR) studies have culminated in the identification of compounds with excellent enzymatic and cellular activity.[5] For instance, the substituted 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog 48 demonstrated a PARP enzyme inhibition IC50 of 4 nM and inhibited the proliferation of BRCA-1 deficient cancer cell lines with a CC50 of 42 nM.[5] This highlights the potential of this scaffold in developing targeted therapies for BRCA-mutant cancers.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action for these indazole-based PARP inhibitors is the competitive inhibition of the NAD+ binding site of PARP enzymes. This prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins to sites of single-strand breaks. In BRCA-deficient cells, the inability to repair these breaks leads to the collapse of replication forks and the formation of double-strand breaks, which cannot be efficiently repaired, ultimately resulting in cell death.

PARP_Inhibition cluster_BRCA_proficient BRCA Proficient Cell cluster_BRCA_deficient BRCA Deficient Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes NAD NAD+ NAD->PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_SSB repairs Replication_Fork Replication Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB collapses into Apoptosis Apoptosis DNA_DSB->Apoptosis leads to Indazole_Inhibitor This compound PARP Inhibitor Indazole_Inhibitor->PARP inhibits Kinase_Inhibition Kinase Protein Kinase (e.g., FGFR, Akt) Substrate Substrate Protein Kinase->Substrate phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling activates Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation promotes Indazole_Inhibitor This compound Kinase Inhibitor Indazole_Inhibitor->Kinase inhibits

Caption: ATP-competitive inhibition of protein kinases by this compound derivatives.

Quantitative Data: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 / KiReference
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTKSingle-digit nM[6]
Indazole-pyridine analogueAkt0.16 nM (Ki)[7]
3-(pyrazin-2-yl)-1H-indazolespan-PimPotent inhibition[8]
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivativeFGFR130.2 nM[6]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various pathologies, including arthritis, cardiovascular disease, and cancer. [9]Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes. [9][10][11] Computational studies have identified 1H-indazole analogs as potent anti-inflammatory agents through the inhibition of COX-2. [9]In vivo studies using the carrageenan-induced rat paw edema model have shown that indazole derivatives can significantly and dose-dependently reduce inflammation. [10][11]The anti-inflammatory effects of these compounds are also attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, as well as free radical scavenging activity. [10] Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory activity of certain indazole derivatives is the inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating the inflammatory response.

Anti_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate Indazole_Derivative This compound Derivative Indazole_Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Neuroprotective Applications: A Frontier in Neurological Disorders

The development of neuroprotective agents is a critical area of research for combating neurodegenerative diseases like Alzheimer's and Parkinson's. While the exploration of this compound derivatives in this domain is still emerging, related indole-based compounds have shown promise. [12][13][14] Studies on structurally similar compounds, such as 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide, have demonstrated neuroprotective activities in cellular models of Alzheimer's disease. [12][13]The mechanism of action for these related compounds involves targeting mitochondrial complex I. [12]This suggests that the this compound scaffold could be a valuable starting point for the design of novel neuroprotectants.

Experimental Protocols

PARP Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of test compounds against PARP-1.

Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add test compounds at various concentrations to the wells.

  • Add PARP-1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unincorporated NAD+.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at 450 nm.

  • Calculate the IC50 value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., BRCA-1 deficient cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the CC50 (or IC50) value. [15]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound Derivatives (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel pharmacological agents. Its derivatives have demonstrated significant potential as anticancer agents through the potent inhibition of PARP and various protein kinases. Furthermore, emerging evidence suggests their utility in developing anti-inflammatory and neuroprotective therapies. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific molecular targets of this compound derivatives in inflammatory and neurodegenerative pathways, as well as advancing the most promising anticancer candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

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The Synthesis of Substituted Indazoles: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the PARP inhibitor niraparib and the multi-kinase inhibitor pazopanib.[1][2] This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, exists predominantly in its 1H and 2H tautomeric forms, with the 1H-tautomer being generally more thermodynamically stable.[1][2][3] The diverse pharmacological activities exhibited by substituted indazoles, such as antitumor, anti-inflammatory, and anti-HIV properties, have fueled extensive research into efficient and versatile synthetic methodologies.[1][2][4]

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted indazoles. Moving beyond a simple enumeration of methods, this guide delves into the mechanistic rationale behind key transformations, offering field-proven insights for the practicing chemist. We will explore classical cyclization strategies and cutting-edge transition-metal-catalyzed approaches, providing detailed protocols and comparative data to inform synthetic planning and execution.

I. Foundational Strategies: Intramolecular Cyclization Reactions

The construction of the indazole core has traditionally relied on intramolecular cyclization reactions, where a pre-functionalized benzene derivative undergoes ring closure to form the pyrazole moiety. These methods, while established, continue to be valuable for their reliability and access to specific substitution patterns.

A. Reductive Cyclization of ortho-Nitrobenzyl Derivatives

A classic and robust approach involves the reductive cyclization of ortho-nitro-substituted precursors. For instance, the condensation of an o-nitrobenzaldehyde with a primary amine generates an N-(o-nitrobenzylidene)amine intermediate. Subsequent reduction of the nitro group, often using agents like tri-n-butylphosphine or catalytic hydrogenation, initiates an intramolecular cyclization to furnish the 2H-indazole core.[5] This method is advantageous due to the wide availability of substituted o-nitrobenzaldehydes.

Experimental Protocol: Synthesis of 2-Aryl-2H-indazoles via Reductive Cyclization [5]

  • Imination: To a solution of the desired ortho-nitrobenzaldehyde (1.0 equiv) in a suitable solvent such as ethanol, add the corresponding primary amine (1.1 equiv).

  • Stir the reaction mixture at room temperature until imine formation is complete, as monitored by TLC or LC-MS.

  • Reductive Cyclization: To the solution containing the crude ortho-imino-nitrobenzene, add tri-n-butylphosphine (1.5 equiv).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux, monitoring the reaction progress.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted-2H-indazole.

B. The Sundberg Synthesis and Related N-N Bond Forming Cyclizations

The Sundberg synthesis is a powerful method that proceeds via an N-N bond-forming oxidative cyclization. This strategy typically involves the cyclization of 2-aminomethyl-phenylamines.[6] Recent advancements have demonstrated that oxidizing agents like hydrogen peroxide in the presence of a molybdenum catalyst can efficiently effect this transformation, providing access to 1H-, 2H-, and even the less common 3H-indazoles.[6][7] The proposed mechanism involves the oxidation of the aniline nitrogen to a nitroso intermediate, which then undergoes nucleophilic attack by the pendant amine followed by cyclization and dehydration.[6]

Experimental Protocol: Molybdenum-Catalyzed Oxidative Cyclization of 2-Aminomethyl-phenylamines [6]

  • Reaction Setup: To a solution of the 2-aminomethyl-phenylamine substrate (1.0 equiv) in methanol at 0 °C, add ammonium molybdate ((NH₄)₂MoO₄, 1.0 equiv).

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 10.0 equiv) to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-24 hours, monitoring for completion by HPLC/MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

C. Cyclization of Hydrazone Precursors

Hydrazones derived from ortho-functionalized aryl aldehydes or ketones are versatile precursors for indazole synthesis.

  • From o-Haloaryl Hydrazones (Ullmann-type Coupling): The intramolecular copper-catalyzed cyclization of hydrazones derived from o-haloaldehydes or ketones is a reliable method for constructing the 1H-indazole ring.[2][8] This transformation proceeds via an intramolecular Ullmann-type N-arylation. The choice of copper catalyst, base, and solvent is critical for achieving high yields.[8]

  • From Arylhydrazones (Oxidative C-N Bond Formation): Readily accessible arylhydrazones can undergo oxidative C-N bond formation to yield 1H-indazoles. Reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) mediate this cyclization under mild, metal-free conditions, offering a broad substrate scope.[9]

Workflow for Hydrazone-Based Indazole Synthesis

Caption: Comparative workflows for indazole synthesis from hydrazone precursors.

II. Modern Era: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, enabling more atom-economical and convergent strategies, particularly through C-H functionalization and cross-coupling reactions.

A. C-H Activation and Annulation Strategies

Direct C-H bond functionalization has emerged as a powerful tool for the construction of complex molecules from simple precursors. In the context of indazole synthesis, this approach often utilizes a directing group to guide a metal catalyst to a specific C-H bond for activation and subsequent annulation.

  • Rhodium(III) and Cobalt(III)-Catalyzed Annulations: A highly efficient strategy involves the Rh(III) or Co(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with various coupling partners like aldehydes or alkynes.[10][11][12] The azo moiety acts as a directing group, facilitating the formation of a metallacycle intermediate.[10] This intermediate then reacts with the coupling partner, leading to the construction of the indazole ring in a single step.[11][12] This convergent approach allows for the rapid assembly of highly substituted N-aryl-2H-indazoles.[10][11]

Proposed Mechanism for Rh(III)-Catalyzed Indazole Synthesis

Rh_Mechanism cluster_catalytic_cycle Catalytic Cycle A [Cp*Rh(III)] Catalyst C Rhodacycle Intermediate A->C + Azobenzene - HX B Azobenzene Substrate B->C E Insertion Intermediate C->E + Aldehyde D Aldehyde D->E G 2H-Indazole Product E->G Cyclization/ Aromatization F Cyclization/ Aromatization G->A - Product Regenerates Catalyst

Caption: Simplified catalytic cycle for Rh(III)-catalyzed synthesis of 2H-indazoles.

Table 1: Comparison of C-H Activation Methods for 2H-Indazole Synthesis

Catalyst SystemCoupling PartnerKey FeaturesReference
[CpRhCl₂]₂ / AgSbF₆AldehydesHigh functional group tolerance, one-step convergent synthesis.[11][12]
[CpCo(C₆H₆)][B(C₆F₅)₄]₂AldehydesAir-stable cationic Co(III) catalyst, benchtop synthesis.[1][10]
[CpRhCl₂]₂ / Cu(OAc)₂AlkenesSubstrate-controlled conversion, good to excellent yields.[13]
[CpRhCl₂]₂ / AgOAcSulfoxonium YlidesAccess to 3-acylated-2H-indazoles.[1]
B. Cross-Coupling Strategies for Indazole Elaboration

Cross-coupling reactions are indispensable for introducing substituents onto a pre-formed indazole core or for constructing the ring itself.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or vinyl groups at various positions of the indazole ring, typically starting from a halo-substituted indazole.[14][15] This method is highly reliable and tolerates a vast array of functional groups. Recent protocols have demonstrated its utility in creating libraries of 1,3-diarylsubstituted indazoles.[15]

Experimental Protocol: Suzuki-Miyaura Coupling for 3-Aryl-1H-indazole Synthesis [15]

  • Reaction Setup: In a reaction vessel, combine the 3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base: Add a suitable solvent system, typically dioxane and an aqueous base (e.g., 2M Na₂CO₃).

  • Reaction: Heat the mixture, often under microwave irradiation, until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product via flash chromatography to obtain the 3-aryl-1H-indazole.

  • Copper-Catalyzed N-Arylation: Selective functionalization of the nitrogen atoms of the indazole ring can be challenging. Copper-catalyzed cross-coupling reactions, often under Buchwald-Hartwig amination conditions, provide a reliable method for the N-arylation of 1H-indazoles.[15] Diaryliodonium salts have also been employed as coupling partners in copper-catalyzed reactions to achieve complete N(2)-regiocontrol.[16]

III. Synthesis of Specific Indazole Tautomers

The synthetic strategy employed often dictates which tautomer of the indazole is formed.

  • 1H-Indazoles: Many classical methods, such as the cyclization of o-haloaryl hydrazones and the oxidative cyclization of arylhydrazones, typically yield the 1H-tautomer.[1][2][9]

  • 2H-Indazoles: Modern C-H activation strategies starting from azobenzenes are particularly effective for the regioselective synthesis of 2-aryl-2H-indazoles.[1][11] Additionally, one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provide a direct route to 2H-indazoles.[5]

  • 3H-Indazoles: The 3H-tautomers are less common but can be accessed through specific methods like the 1,3-dipolar cycloaddition of α-diazomethylphosphonates with arynes or via N-N bond-forming oxidative cyclization of appropriately substituted precursors.[6][7][9]

Conclusion

The synthesis of substituted indazoles is a mature yet continually evolving field. While classical cyclization methods remain mainstays for their robustness and predictability, modern transition-metal-catalyzed techniques, particularly C-H activation and cross-coupling reactions, have opened new avenues for the efficient and convergent assembly of these vital heterocyclic scaffolds. The choice of synthetic strategy is a multifactorial decision, balancing considerations of substrate availability, desired substitution pattern, scalability, and atom economy. By understanding the mechanistic principles and practical nuances of these diverse methodologies, researchers in drug discovery and materials science are well-equipped to design and execute the synthesis of novel indazole derivatives with tailored properties.

References

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  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
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A Technical Guide to the Mechanistic Pathways of 5-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Phenyl-1H-Indazole Scaffold in Modern Drug Discovery

The this compound core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic nature, combined with the synthetic tractability of the phenyl and indazole rings, allows for precise three-dimensional positioning of functional groups to engage with biological targets.[1][3] This guide provides an in-depth exploration of the primary mechanisms of action for derivatives of this scaffold, focusing on their roles as modulators of the endocannabinoid system and inhibitors of steroid biosynthesis. We will delve into the causality behind experimental design and provide validated, step-by-step protocols for key assays that form the foundation of mechanistic investigation in this field.

Mechanism 1: Antagonism of the Cannabinoid Type 1 (CB1) Receptor

A significant class of this compound derivatives functions as antagonists or inverse agonists of the Cannabinoid Type 1 (CB1) receptor.[4][5] The CB1 receptor, a G-protein coupled receptor (GPCR), is a central component of the endocannabinoid system, primarily expressed in the brain.[6][7] It plays a critical role in regulating neurotransmission, appetite, and mood, making it a key target for various pathologies.[7][8]

Indazole-based antagonists physically occupy the ligand-binding pocket of the CB1 receptor, preventing its activation by endogenous cannabinoids like anandamide or synthetic agonists.[4][8] This blockade inhibits the canonical Gi/o protein signaling cascade.[6] In the absence of agonist binding, the Gi/o protein remains in its inactive, GDP-bound state, leading to a disinhibition of adenylyl cyclase. This results in the maintenance or increase of intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger.[9][10]

Visualizing the CB1 Receptor Antagonism Pathway

The following diagram illustrates the signaling cascade initiated by CB1 receptor activation and its blockade by a this compound antagonist.

CB1 Antagonism Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Endocannabinoid (e.g., Anandamide) CB1_active CB1 Receptor (Active) Agonist->CB1_active Binds & Activates Gi_active Gi/o Protein (GTP-bound, Active) CB1_active->Gi_active Activates AC_inhibited Adenylyl Cyclase (Inhibited) Gi_active->AC_inhibited Inhibits cAMP_down [cAMP] ↓ AC_inhibited->cAMP_down Antagonist This compound Derivative CB1_inactive CB1 Receptor (Inactive/Blocked) Antagonist->CB1_inactive Binds & Blocks Gi_inactive Gi/o Protein (GDP-bound, Inactive) CB1_inactive->Gi_inactive No Activation AC_active Adenylyl Cyclase (Active/Disinhibited) Gi_inactive->AC_active No Inhibition cAMP_up [cAMP] ↑ or Basal AC_active->cAMP_up

Caption: CB1 receptor signaling under agonist vs. antagonist conditions.

Core Experimental Workflow: Determining Receptor Affinity

The foundational experiment to characterize a potential CB1 antagonist is the radioligand competition binding assay. This assay quantifies the affinity (Ki) of a test compound for the receptor by measuring its ability to displace a known radiolabeled ligand.[6][7]

Binding Assay Workflow prep 1. Prepare CB1-expressing cell membranes reagents 2. Add Reagents to Plate: - Membranes - Radioligand (e.g., [3H]CP55,940) - Test Compound (Varying Conc.) prep->reagents incubate 3. Incubate to reach binding equilibrium reagents->incubate separate 4. Rapid Filtration (Separates bound vs. free radioligand) incubate->separate count 5. Scintillation Counting (Measures radioactivity on filter) separate->count analyze 6. Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff count->analyze

Caption: Step-by-step workflow for a CB1 competition binding assay.

Causality: This protocol is designed to create a competitive environment where the unlabeled test compound and a fixed concentration of a high-affinity radioligand vie for a limited number of CB1 receptors. The amount of radioligand displaced is directly proportional to the affinity and concentration of the test compound.[6]

  • Membrane Preparation : Homogenize cells or tissues known to express the CB1 receptor (e.g., CHO-CB1 cells or rodent brain tissue) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11] Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[11] Resuspend the pellet in a fresh buffer and determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Setup : In a 96-well plate, combine the following in a final volume of 250 µL:[11]

    • 150 µL of the membrane preparation (typically 10-20 µg protein).[11]

    • 50 µL of the unlabeled test compound (this compound derivative) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of a radiolabeled CB1 agonist or antagonist (e.g., [³H]CP55,940) at a fixed concentration near its Kd value.[12]

    • Control Wells : Include wells for "Total Binding" (no test compound) and "Non-Specific Binding" (containing a saturating concentration of a known unlabeled CB1 ligand, like 10 µM CP-55,940).[6]

  • Incubation : Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[11]

  • Filtration : Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11][12] This step quickly separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing : Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification : Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.[12]

  • Data Analysis :

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.[6]

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Mechanism 2: Inhibition of Steroidogenic Enzyme CYP17A1

Another prominent mechanism for this compound and related indole derivatives is the inhibition of Cytochrome P450 17A1 (CYP17A1).[13][14][15] CYP17A1 is a critical dual-function enzyme in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase reactions.[15][16] These reactions are essential for the biosynthesis of androgens and estrogens from cholesterol.[13][17]

By inhibiting CYP17A1, particularly its 17,20-lyase activity, these compounds block the production of key androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[16][18] This mechanism is a cornerstone for therapies targeting hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC), where tumor growth is fueled by androgens.[13][15]

Visualizing the Steroidogenesis Inhibition Pathway

The diagram below shows the central role of CYP17A1 in the steroid biosynthesis pathway and the point of inhibition by this compound derivatives.

CYP17A1 Inhibition Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone CYP17A1_H CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_H OH17_Preg 17-OH-Pregnenolone CYP17A1_L CYP17A1 (17,20-lyase) OH17_Preg->CYP17A1_L DHEA DHEA Androgens Androgens (e.g., Testosterone) DHEA->Androgens Further Steps CYP11A1->Pregnenolone CYP17A1_H->OH17_Preg CYP17A1_L->DHEA Inhibitor This compound Derivative Inhibitor->CYP17A1_H May also inhibit Inhibitor->CYP17A1_L Inhibits

Caption: Inhibition of androgen synthesis via CYP17A1 blockade.

Core Experimental Workflow: Determining Enzymatic Inhibition

To confirm that a this compound derivative acts as a CYP17A1 inhibitor, a biochemical assay using a recombinant enzyme is the gold standard. This assay directly measures the compound's ability to block the enzymatic conversion of a substrate.[13]

Causality: This protocol provides a purified, cell-free system to directly measure the interaction between the test compound and the target enzyme, eliminating confounding factors from other cellular pathways. The conversion of a radiolabeled substrate to a radiolabeled product is monitored, and a reduction in product formation indicates enzymatic inhibition.[13]

  • Reagent Preparation :

    • Enzyme Source : Use microsomes from insect or E. coli cells engineered to express recombinant human CYP17A1 and its redox partner, P450 reductase.

    • Substrate : Prepare a solution of radiolabeled substrate, such as [³H]-17-hydroxypregnenolone.

    • Cofactor : Prepare a solution of NADPH, which is essential for the activity of cytochrome P450 enzymes.

    • Test Compound : Prepare serial dilutions of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Assay Reaction :

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer (e.g., potassium phosphate buffer, pH 7.4), the recombinant enzyme preparation, and the test compound at various concentrations.

    • Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation : Start the enzymatic reaction by adding the radiolabeled substrate and the NADPH cofactor.

  • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction rate is linear during this time.

  • Termination : Stop the reaction by adding a strong organic solvent, such as ethyl acetate. This denatures the enzyme and allows for the extraction of the steroids.

  • Extraction and Separation :

    • Vortex the mixture to extract the substrate and the product into the organic layer.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a new tube or plate.

    • Spot the organic extract onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a suitable solvent system to separate the substrate ([³H]-17-hydroxypregnenolone) from the product ([³H]-DHEA).

  • Quantification and Analysis :

    • Use a radio-TLC scanner or scrape the corresponding spots and use liquid scintillation counting to quantify the radioactivity of the substrate and product bands.

    • Calculate the percent conversion of substrate to product for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the inhibitor and use non-linear regression to determine the IC50 value.

Quantitative Data Summary

The efficacy of novel inhibitors is typically compared against known standards. The table below presents hypothetical data for a novel this compound derivative compared to Abiraterone, a known CYP17A1 inhibitor.

CompoundTarget EnzymeTest SystemIC50 (nM)Selectivity vs. CYP11B1
AbirateroneHuman CYP17A1 (lyase)Recombinant Enzyme15~150-fold
Indazole-Derivative X Human CYP17A1 (lyase) Recombinant Enzyme 4 >2500-fold
AbirateroneHuman CYP11B1Recombinant Enzyme2,300-
Indazole-Derivative X Human CYP11B1 Recombinant Enzyme >10,000 -

Note: Data is illustrative. High selectivity against other CYP enzymes like CYP11B1 is a critical feature for reducing side effects.[13]

Conclusion

The this compound scaffold is a versatile platform for designing potent and selective modulators of key biological targets. As demonstrated, derivatives can be engineered to act as high-affinity antagonists of the CB1 receptor or as potent inhibitors of the steroidogenic enzyme CYP17A1. A thorough mechanistic investigation, grounded in robust biochemical and cell-based assays, is essential for understanding their therapeutic potential and advancing them through the drug development pipeline. The protocols and workflows described herein provide a validated framework for researchers and drug development professionals to accurately characterize the mechanism of action of this important class of compounds.

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The Rotational Landscape of a Privileged Scaffold: A Technical Guide to the Theoretical Conformational Analysis of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-Phenyl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its biological activity is intimately linked to its three-dimensional structure, particularly the rotational orientation of the phenyl group relative to the indazole core. This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of the this compound scaffold. We will explore the critical interplay of steric and electronic factors governing its conformational preferences and present a validated, step-by-step computational workflow for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible approach to understanding the conformational dynamics of this vital scaffold.

Introduction: The Significance of Conformation in this compound

The indazole ring system is a prominent heterocyclic motif in a wide array of biologically active compounds, exhibiting anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a phenyl substituent at the 5-position creates a biaryl linkage, a common structural feature in many approved drugs. The torsional angle around this C-C bond dictates the overall shape of the molecule, influencing its ability to interact with biological targets such as enzymes and receptors.

The conformational flexibility of the this compound scaffold, while seemingly simple, has profound implications for its structure-activity relationship (SAR). A planar conformation might be required for optimal π-stacking interactions within a binding pocket, while a twisted conformation could be necessary to avoid steric clashes or to present functional groups at a specific vector. Therefore, a thorough understanding of the rotational energy landscape is paramount for rational drug design and lead optimization.

This guide will provide a detailed protocol for performing a theoretical conformational analysis, from initial structure preparation to high-level quantum chemical calculations and interpretation of the results.

Theoretical Foundations and Methodological Considerations

The conformational analysis of a biaryl system like this compound involves exploring the potential energy surface (PES) as a function of the dihedral angle between the two aromatic rings. The primary goal is to identify the global energy minimum and any other low-energy conformers, as well as the energy barriers separating them.

Key Torsional Angle

The principal degree of freedom in the this compound scaffold is the rotation around the single bond connecting the phenyl ring to the C5 atom of the indazole core. This can be defined by the dihedral angle between the two rings.

Computational Approaches: A Multi-tiered Strategy

A robust conformational analysis typically employs a hierarchical approach, starting with less computationally expensive methods to broadly sample the conformational space, followed by more accurate, high-level calculations to refine the energies of the identified conformers.

  • Molecular Mechanics (MM): Force fields like GAFF, OpenFF, and CGenFF can be used for an initial rapid scan of the torsional potential. However, their accuracy for biaryl systems can be variable, and they may not always correctly predict the rotational barriers.

  • Density Functional Theory (DFT): DFT offers a good balance between accuracy and computational cost for studying systems of this size. The choice of functional and basis set is crucial for obtaining reliable results. Functionals like B3LYP are widely used for organic molecules. Basis sets such as 6-31G(d,p) or larger are recommended to adequately describe the electronic structure.

  • Ab Initio Methods: High-level methods like Møller-Plesset perturbation theory (MP2) can provide benchmark-quality data for the rotational profile, especially when combined with large basis sets like aug-cc-pVTZ.[3] These are computationally intensive and are typically used to validate the results from DFT calculations for a smaller set of critical points on the PES.

Experimental Validation: The Role of Crystallography and NMR

Theoretical calculations should always be benchmarked against experimental data where possible.

  • X-ray Crystallography: Crystal structures of this compound derivatives provide precise information about the solid-state conformation, including the dihedral angle between the rings.[4][5][6] It is important to note that crystal packing forces can influence the observed conformation, which may not be the lowest energy conformer in solution. For instance, a study on 3-(4-methylphenyl)-6-nitro-1H-indazole revealed a dihedral angle of 12.94(8)° between the phenyl and indazole moieties.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space interactions between protons on the phenyl and indazole rings, which can help to deduce the preferred conformation in solution. 1H and 13C NMR data are also essential for structural confirmation.[7][8][9][10]

Step-by-Step Protocol for Conformational Analysis

This section outlines a detailed workflow for the theoretical conformational analysis of the this compound scaffold.

Step 1: Initial Structure Preparation
  • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Potential Energy Surface (PES) Scan
  • Define the dihedral angle for the scan. This will be the C4-C5-C1'-C2' torsion angle (or equivalent, depending on atom numbering).

  • Perform a relaxed PES scan using a DFT method (e.g., B3LYP/6-31G(d,p)). This involves rotating the dihedral angle in fixed increments (e.g., 10-15 degrees) from 0 to 180 degrees, while allowing all other geometrical parameters to relax at each step.

Workflow for Potential Energy Surface Scan

PES_Scan_Workflow Start Initial 3D Structure (this compound) Pre_Opt MM Geometry Optimization (e.g., MMFF94) Start->Pre_Opt Define_Dihedral Define Dihedral Angle (C4-C5-C1'-C2') Pre_Opt->Define_Dihedral PES_Scan Relaxed PES Scan (DFT: B3LYP/6-31G(d,p)) Step size: 10-15° Define_Dihedral->PES_Scan Identify_Minima Identify Energy Minima and Transition States PES_Scan->Identify_Minima Refine_Opt Re-optimize Critical Points (Higher Level Theory, e.g., B3LYP/def2-TZVP) Identify_Minima->Refine_Opt Freq_Calc Frequency Calculation (Confirm Minima/TS and Obtain Thermodynamic Data) Refine_Opt->Freq_Calc Analyze Analyze Results: - Relative Energies - Rotational Barrier - Boltzmann Population Freq_Calc->Analyze End Final Conformational Profile Analyze->End

Caption: A step-by-step computational workflow for the conformational analysis of this compound.

Step 3: Refinement and Analysis
  • Identify the stationary points on the PES, corresponding to energy minima (stable conformers) and transition states (rotational barriers).

  • Perform full geometry optimizations on the identified minima and transition states using a higher level of theory (e.g., a larger basis set like def2-TZVP) to obtain more accurate geometries and relative energies.

  • Perform frequency calculations for the optimized structures to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotation around the C-C bond. These calculations also provide thermodynamic data, such as Gibbs free energies.

  • Calculate the relative energies of the conformers and the height of the rotational barrier.

  • Determine the Boltzmann population of each conformer at a given temperature to estimate their relative abundance.

Expected Results and Interpretation

Based on studies of similar biaryl systems, the following outcomes can be anticipated for the conformational analysis of this compound:

  • Non-planar Ground State: The lowest energy conformation is expected to be non-planar, with a dihedral angle between the phenyl and indazole rings in the range of 20-50 degrees. This is due to a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the 4-position of the indazole ring.

  • Rotational Barrier: The potential energy surface will likely show two transition states: one at 0 degrees (planar, eclipsed) and another at 90 degrees (perpendicular). The barrier at 0 degrees is expected to be higher due to steric repulsion, while the barrier at 90 degrees represents the disruption of π-conjugation. The height of these barriers is typically in the range of a few kcal/mol.

Table 1: Hypothetical Conformational Analysis Data for this compound
Conformer/Transition StateDihedral Angle (°)Relative Energy (kcal/mol)Nature
Global Minimum~350.00Minimum
Transition State 10~2.5Transition State
Transition State 290~1.8Transition State

Note: These are hypothetical values for illustrative purposes. Actual values must be determined through the computational protocol described.

Conclusion and Future Directions

This guide has presented a comprehensive and scientifically rigorous approach to the theoretical conformational analysis of the this compound scaffold. By following the outlined multi-tiered computational workflow, researchers can gain valuable insights into the conformational preferences and rotational dynamics of this important molecular framework.

Future studies could expand upon this work by:

  • Investigating the influence of different substituents on the phenyl and indazole rings on the conformational landscape.

  • Performing molecular dynamics simulations to explore the conformational behavior in explicit solvent and at physiological temperatures.[11][12]

  • Correlating the calculated conformational properties with experimentally determined biological activities to develop robust QSAR models.

A thorough understanding of the conformational intricacies of the this compound scaffold will undoubtedly continue to fuel the design and discovery of novel therapeutics with enhanced efficacy and selectivity.

References

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
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  • 1H-indazole, 5-nitro-3-phenyl- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
  • (PDF) Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Synthesis of Heteroarom
  • Relative energy graphs of the potential energy surface (PES) scan for torsion about the O-C and S-C bond in 1a and 1b, respectively.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • DFT‐computed potential energy surface (PES) scan for the formation of a...
  • (PDF) Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds.
  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2 - -ORCA. Cardiff University. [Link]
  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. PubMed. [Link]
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). NIH. [Link]
  • Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. PMC - NIH. [Link]
  • Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights.
  • Potential Energy Surfaces. Georgia Institute of Technology. [Link]
  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl)
  • Synthesis and molecular docking of novel indazole derivatives with DFT studies.
  • Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists. MDPI. [Link]
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  • Synthesis of new α-amino-1H indazolyl-phosphonate derivatives: Crystal structure, Hirshfeld surface analysis and DFT studies.
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An In-Depth Technical Guide to the Tautomeric Forms of Substituted 1H-Indazoles: Implications for Researchers and Drug Development Professionals

Navigating the Uncharted: A Toxicological and Safety Assessment Blueprint for 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Safety in Novel Drug Development

The journey of a novel chemical entity from laboratory bench to clinical application is one fraught with challenges, paramount among them being the rigorous evaluation of its safety profile. 5-Phenyl-1H-indazole, a molecule of significant interest in medicinal chemistry and materials science, stands at this critical juncture. While its therapeutic potential is an area of active exploration, a comprehensive understanding of its toxicological characteristics is the bedrock upon which any future development must be built. This guide is conceived not as a repository of existing data—for such a comprehensive profile of this compound is yet to be publicly established—but as a strategic and methodological blueprint for its thorough toxicological and safety assessment. Herein, we eschew a rigid, one-size-fits-all template in favor of a logically sequenced, field-proven framework designed to unveil the safety profile of this promising indazole derivative. As senior application scientists, we recognize that true scientific integrity lies not just in the data itself, but in the robustness and rationale of the methodologies employed to generate it. This document is therefore intended for our peers—researchers, scientists, and drug development professionals—to serve as an in-depth technical guide to navigating the essential toxicological studies required for a compound like this compound.

The Compound in Focus: Physicochemical Properties and Metabolic Fate of this compound

A foundational understanding of a compound's physicochemical properties and its likely metabolic pathways is a critical prerequisite for any toxicological assessment. This knowledge informs dose formulation, route of administration selection, and the interpretation of metabolic stability and potential drug-drug interactions.

Physicochemical Characterization

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂Chem-Impex
Molecular Weight194.24 g/mol Chem-Impex
AppearanceOff-white solidChem-Impex
Boiling Point405.1±14.0 °C (Predicted)ChemicalBook
Density1.211±0.06 g/cm³ (Predicted)ChemicalBook
pKa13.81±0.40 (Predicted)ChemicalBook
Predicting and Assessing Metabolic Pathways

The biotransformation of a xenobiotic is a key determinant of its efficacy and toxicity. For this compound, in the absence of specific metabolic data, we can hypothesize potential pathways based on its indazole core and phenyl substituent.

The initial assessment of metabolic stability is crucial for predicting a drug's half-life and potential for accumulation. Human liver microsomes, containing a rich complement of cytochrome P450 (CYP) enzymes, are the workhorse for this evaluation.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes and an NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺) on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the reaction buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH-regenerating system.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding this compound (final concentration typically 1 µM).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • The slope of the linear regression line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Understanding which CYP isoforms are responsible for metabolizing this compound and whether it inhibits these enzymes is critical for predicting potential drug-drug interactions.

Experimental Protocol: CYP450 Inhibition Assay (IC₅₀ Determination)

  • Assay Setup:

    • Utilize human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)[1].

    • For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent or easily detectable product[1].

    • Prepare a range of concentrations of this compound.

  • Incubation:

    • In a 96-well plate, combine the buffer, microsomes/recombinant enzymes, NADPH-regenerating system, and the specific probe substrate.

    • Add the various concentrations of this compound.

    • Incubate at 37°C for a predetermined time.

  • Analysis:

    • Stop the reaction and measure the formation of the metabolite using fluorescence or LC-MS/MS.

  • Data Interpretation:

    • Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to a vehicle control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis & Data Interpretation P1 Prepare this compound serial dilutions I1 Combine reagents in 96-well plate P1->I1 P2 Prepare microsomes, probe substrates, & NADPH system P2->I1 I2 Incubate at 37°C I1->I2 A1 Stop reaction & measure metabolite I2->A1 A2 Calculate % inhibition A1->A2 A3 Determine IC50 value A2->A3

Genotoxicity Assessment: Safeguarding the Genome

Genotoxicity assays are fundamental to any toxicological workup, as they assess the potential of a compound to damage genetic material, a key initiating event in carcinogenesis. The standard initial screen is the bacterial reverse mutation assay, or Ames test.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

The Ames test is a widely used method for identifying compounds that can cause gene mutations[2][3][4]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection:

    • A minimum of five strains should be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102. This selection covers the detection of both base-pair substitution and frameshift mutagens.

  • Metabolic Activation:

    • The assay must be conducted both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)[4]. This mimics mammalian metabolism and can convert pro-mutagens into their active forms.

  • Dose Selection:

    • A preliminary cytotoxicity test should be performed to determine the appropriate dose range. At least five different analyzable concentrations of this compound should be selected.

  • Assay Procedure:

    • To molten top agar, add the bacterial culture, this compound at the desired concentration (or a vehicle control), and either S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control.

Ames_Test_Workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis S1 Select bacterial strains P1 Combine test compound, bacteria, & top agar (+/- S9) S1->P1 S2 Prepare this compound doses & S9 mix S2->P1 P2 Pour onto minimal agar plates P1->P2 P3 Incubate at 37°C for 48-72h P2->P3 A1 Count revertant colonies P3->A1 A2 Compare to vehicle control A1->A2 A3 Assess for dose-dependent increase A2->A3

Acute Systemic Toxicity: Defining the Immediate Hazard

Acute toxicity studies provide information on the potential health effects of a single, short-term exposure to a substance. These studies are essential for classification and labeling and for selecting doses for longer-term studies.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to assign a chemical to a toxicity class[5][6][7]. It is a refinement of the classical LD₅₀ test, aiming to reduce animal usage while still providing sufficient information for hazard classification[5][7].

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection:

    • Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used[5][7].

  • Dose Administration:

    • The test substance is administered orally by gavage in a single dose[6].

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information[5]. In the absence of data, 300 mg/kg is a common starting point[8].

  • Stepwise Procedure:

    • The study proceeds in a stepwise manner, using three animals per step.

    • The outcome of each step (mortality or survival) determines the next step:

      • If mortality occurs, the next step uses a lower dose.

      • If no mortality occurs, the next step uses a higher dose.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[5].

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Interpretation:

    • The results allow for the classification of this compound into a GHS category for acute oral toxicity.

Repeated Dose Toxicity: Unveiling Sub-Chronic Effects

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies are critical for identifying target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL).

28-Day Repeated Dose Oral Toxicity Study - OECD Guideline 407

A 28-day study in rodents is a standard sub-chronic toxicity assessment that provides valuable information on the potential health hazards from repeated exposure[9][10][11][12][13].

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)

  • Animal Model:

    • The preferred species is the rat[9][11]. Both sexes should be used, with at least 5 animals per sex per group[11].

  • Dose Levels and Administration:

    • At least three dose levels and a concurrent control group are used[11].

    • The highest dose should induce some toxic effects but not significant mortality. The lowest dose should not produce any evidence of toxicity.

    • The test substance is administered orally by gavage daily for 28 days[9][11].

  • In-life Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurement of body weight and food consumption.

    • Detailed clinical examinations, including functional observational battery and motor activity assessment, are conducted before the study and at termination[11].

  • Terminal Procedures:

    • At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.

    • A full necropsy is performed, and organ weights are recorded.

    • Histopathological examination of a comprehensive list of tissues is conducted.

  • Data Analysis:

    • The data are analyzed to identify any treatment-related effects.

    • The NOAEL is determined as the highest dose at which no adverse effects are observed.

ParameterEndpoints to be Evaluated
In-life Clinical signs, body weight, food/water consumption, functional observations, motor activity
Hematology Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count
Clinical Biochemistry Glucose, urea, creatinine, total protein, albumin, liver enzymes (ALT, AST, ALP), electrolytes
Pathology Gross necropsy, organ weights (liver, kidneys, spleen, brain, heart, etc.), histopathology of major organs and tissues

Safety Pharmacology: Assessing Effects on Vital Functions

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions[14][15][16][17][18]. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems[17].

Cardiovascular System: The hERG Assay

A critical component of cardiovascular safety assessment is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes[19][20].

Experimental Protocol: In Vitro hERG Assay (Automated Patch Clamp)

  • Cell Line:

    • Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel[20][21].

  • Electrophysiology:

    • Automated patch-clamp systems (e.g., QPatch or SyncroPatch) are used to measure the hERG current in whole-cell configuration[20].

  • Procedure:

    • A specific voltage protocol is applied to elicit the hERG current[22].

    • After establishing a stable baseline current, cells are exposed to increasing concentrations of this compound.

    • The effect on the hERG current is measured.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration.

    • An IC₅₀ value is determined by fitting the concentration-response data to a suitable equation.

hERG_Assay_Workflow cluster_setup Setup cluster_ephys Electrophysiology cluster_analysis Data Analysis S1 Culture hERG-expressing cells E1 Establish whole-cell patch clamp S1->E1 S2 Prepare this compound solutions E3 Apply test compound S2->E3 E2 Apply voltage protocol to elicit hERG current E1->E2 E2->E3 A1 Measure current inhibition E3->A1 A2 Generate concentration-response curve A1->A2 A3 Calculate IC50 A2->A3

Central and Respiratory Systems

In vivo studies in rodents are typically conducted to assess the effects on the central nervous and respiratory systems as part of the safety pharmacology core battery, in accordance with ICH S7A guidelines[14][17].

SystemTypical Study DesignKey Parameters Measured
Central Nervous System Functional Observational Battery (FOB) and motor activity assessment in ratsChanges in behavior, coordination, sensory function, and motor activity
Respiratory System Whole-body plethysmography in conscious ratsRespiratory rate, tidal volume, minute volume

Long-Term Toxicity and Specialized Studies

Based on the results of the initial toxicity screens and the intended clinical use of this compound, further long-term and specialized toxicity studies may be warranted.

Carcinogenicity Studies - OECD Guideline 451

Carcinogenicity studies are long-term bioassays, typically in two rodent species, designed to assess the oncogenic potential of a substance after lifetime exposure[23][24][25]. These studies are generally required for drugs intended for chronic use.

Reproductive and Developmental Toxicity - ICH S5(R3) Guideline

These studies evaluate the potential of a substance to interfere with any aspect of the reproductive process, including fertility, and to cause adverse effects on the developing organism[26][27][28][29][30].

Potential Toxicities of Indazole-Based Kinase Inhibitors

Given that many indazole-containing compounds act as kinase inhibitors, it is prudent to consider the potential class-related toxicities. Kinase inhibitors can have off-target effects due to the structural similarity among kinase active sites, leading to a range of adverse effects[31].

Potential On- and Off-Target Toxicities of Kinase Inhibitors

  • Cardiovascular: Hypertension, QT prolongation, and left ventricular dysfunction[32].

  • Hepatic: Elevated liver enzymes[33].

  • Gastrointestinal: Diarrhea, nausea, and vomiting.

  • Dermatological: Rash and hand-foot syndrome.

  • Metabolic: Hyperglycemia and electrolyte imbalances.

A thorough kinase selectivity panel should be conducted for this compound to identify potential off-target activities that could predict these toxicities.

Conclusion: A Data-Driven Path Forward

The toxicological and safety assessment of a novel compound like this compound is a comprehensive and iterative process. This guide has outlined a foundational strategy, grounded in internationally recognized guidelines, to systematically evaluate its potential hazards. By progressing from in vitro metabolic and genotoxicity screens to in vivo acute, repeated dose, and safety pharmacology studies, a robust safety profile can be constructed. The insights gained from each study will inform the design of subsequent experiments, ensuring a scientifically sound and ethically responsible approach to drug development. The path to understanding the full safety profile of this compound is one of meticulous investigation, and it is through the rigorous application of these established methodologies that we can confidently navigate the journey from discovery to potential therapeutic benefit.

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Whitepaper: The Strategic Role of the 5-Phenyl Group on the Indazole Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole heterocycle is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically successful therapeutic agents.[1][2][3] Its unique structural and electronic properties allow it to engage with a wide array of biological targets. Within this framework, substitutions on the indazole core are critical for modulating potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the 5-position of the indazole ring, with a specific focus on the multifaceted role of the phenyl substituent. We will explore how the 5-phenyl group acts as a critical modulator of target engagement, a tool for refining selectivity, and a key determinant of ADME properties, offering researchers and drug development professionals a comprehensive understanding of its strategic importance.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a bioisostere of indole and a highly valued scaffold in drug design.[1] Its stability, synthetic tractability, and ability to participate in crucial hydrogen bonding interactions, particularly with the hinge region of kinases, have cemented its role in the development of targeted therapies.[4] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The indazole ring exists in two primary tautomeric forms, 1H and 2H, with the 1H-indazole being the more thermodynamically stable and predominant tautomer.[3] This structural versatility provides a rich foundation for chemical exploration.

The 5-Position: A Strategic Vector for Optimizing Drug Candidates

While multiple positions on the indazole ring are amenable to substitution, the 5-position holds particular strategic value. In many protein-ligand complexes, substituents at the C5 position extend into the solvent-exposed region or the mouth of the binding pocket. This orientation, analogous to that seen in related scaffolds like benzimidazoles, allows for the introduction of relatively large groups with significant bulk tolerance without disrupting the core binding interactions established by the indazole nucleus itself.[5] This makes the 5-position an ideal vector for introducing functionalities aimed at:

  • Securing secondary binding interactions to enhance potency.

  • Modulating physicochemical properties like solubility and lipophilicity.

  • Fine-tuning target selectivity by exploiting differences in the outer regions of related protein pockets.

  • Blocking sites of metabolism to improve pharmacokinetic stability.

The Multifaceted Roles of the 5-Phenyl Group

The introduction of a phenyl group at the 5-position is a common and highly effective strategy in indazole-based drug design. Its influence is not monolithic; rather, it contributes to the overall profile of a molecule through several distinct mechanisms.

center 5-Phenyl Group on Indazole Core A Target Engagement & Potency center->A B Target Selectivity center->B C ADME & Physicochemical Properties center->C sub_A1 π-π Stacking A->sub_A1 sub_A2 Hydrophobic Interactions A->sub_A2 sub_A3 Van der Waals Contacts A->sub_A3 sub_B1 Exploiting Pocket Topography B->sub_B1 sub_B2 Steric Hindrance at Off-Targets B->sub_B2 sub_C1 Increased Lipophilicity (LogP) C->sub_C1 sub_C2 Metabolic Stability (Metabolic Blocking) C->sub_C2 sub_C3 Modulation of Solubility C->sub_C3

Caption: Multifaceted roles of the 5-phenyl group.

Impact on Target Binding and Potency

The phenyl ring provides a rich source of non-covalent interactions that can significantly enhance binding affinity. It can engage with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein via π-π stacking or T-shaped interactions.[1] Furthermore, its hydrophobic nature allows it to favorably occupy non-polar pockets, displacing water molecules and contributing positively to the binding entropy.

A compelling example is seen in the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Structure-activity relationship (SAR) studies have shown that decorating a key phenyl ring on an indazole scaffold with larger, hydrophobic groups like 3-ethoxyphenyl or 3-isopropoxyphenyl can lead to an increase in inhibitory activity.[2] This suggests the 5-phenyl group is probing a hydrophobic region where additional van der Waals contacts can be formed to improve potency.

Modulation of Selectivity

Selectivity is a critical parameter in drug design, minimizing off-target effects. The 5-phenyl group and its substituents can act as "selectivity elements." While the core indazole may bind to a family of related proteins (e.g., different kinases), the topography of the region surrounding the 5-position often varies. By modifying the substitution pattern on the 5-phenyl ring, one can introduce steric clashes with off-targets or form specific interactions that are only possible with the intended target. For instance, a study on indazole-based fragments targeting FGFR kinases found that the addition of small hydrophobic substituents to a phenyl ring resulted in a significant decrease in potency against FGFR1-3, demonstrating the high sensitivity of this interaction for selectivity tuning.[6]

Influence on Physicochemical and Pharmacokinetic (ADME) Properties

Beyond target binding, the 5-phenyl group profoundly impacts a compound's drug-like properties.

  • Lipophilicity: The addition of a phenyl group generally increases the lipophilicity (LogP/LogD) of a molecule. While this can improve membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and non-specific toxicity.[7][8]

  • Metabolic Stability: The phenyl ring itself is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to rapid clearance.[9] This liability can be strategically addressed. Introducing electron-withdrawing groups (e.g., fluorine) onto the phenyl ring can block sites of metabolism, thereby increasing the compound's half-life. For example, the introduction of a fluorine atom to a phenyl ring in an FGFR1 inhibitor series led to a remarkable improvement in activity, which can be partly attributed to enhanced metabolic stability or improved binding interactions.[2]

  • Solubility: While the phenyl group is hydrophobic, its substituents can be used to modulate aqueous solubility. The addition of polar groups (e.g., amines, hydroxyls) to the phenyl ring can serve as "solubilizing handles" to improve the overall physicochemical profile of the compound.

Structure-Activity Relationship (SAR) Case Study: FGFR1 Kinase Inhibitors

The development of indazole-based FGFR1 inhibitors provides a clear illustration of the principles discussed. The following table summarizes SAR data adapted from the literature, showing how substitutions on a key phenyl ring can modulate inhibitory potency.[2]

Compound IDPhenyl Ring Substitution (R)FGFR1 IC₅₀ (nM)
14a 3-methoxyphenyl15.0
14b 3-ethoxyphenyl13.2
14c 3-isopropoxyphenyl9.8
14d 3-methoxy-4-fluorophenyl5.5

Analysis: The data clearly shows that increasing the size of the alkoxy substituent at the 3-position (from methoxy to isopropoxy) leads to a progressive increase in potency, indicating favorable hydrophobic interactions in the binding pocket.[2] Most strikingly, the addition of a single fluorine atom in compound 14d results in a nearly 3-fold improvement in potency over the parent compound 14a , highlighting the powerful effect of this strategic modification.[2]

sub ATP Kinase Kinase sub->Kinase Binds to Active Site inhibitor 5-Phenyl Indazole inhibitor->Kinase Competitively Inhibits product Phosphorylated Substrate Kinase->product Phosphorylates

Caption: Competitive inhibition of a kinase by a 5-phenylindazole.

Synthetic Strategies for 5-Phenylindazoles

The construction of the 5-phenylindazole scaffold is readily achievable through modern synthetic chemistry, most commonly via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method.

G cluster_0 Suzuki-Miyaura Cross-Coupling start 5-Bromo-1H-indazole step1 Combine Reactants with Pd Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃) start->step1 reagent Phenylboronic Acid reagent->step1 product 5-Phenyl-1H-indazole step2 Heat in Solvent (e.g., Dioxane/H₂O) step1->step2 step3 Aqueous Workup & Purification (Chromatography) step2->step3 step3->product

Caption: General workflow for synthesis of 5-phenylindazoles.

This approach offers high functional group tolerance, allowing for the synthesis of a diverse library of analogs by simply varying the substituted phenylboronic acid, making it ideal for SAR exploration.

Key Experimental Protocols for Evaluation

Validating the role of the 5-phenyl group requires a coordinated series of assays to measure potency, cellular activity, and metabolic stability.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol determines the direct inhibitory effect of a compound on the target enzyme.

  • Reagents: Recombinant human FGFR1 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (in DMSO), Kinase-Glo® Luminescence Kit.

  • Procedure: a. Serially dilute test compounds in a 384-well plate. b. Add FGFR1 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and the substrate. d. Incubate for 60 minutes at 30°C. e. Stop the reaction and quantify the remaining ATP by adding Kinase-Glo® reagent. f. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signal to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The trustworthiness of this assay is confirmed by running a known reference inhibitor (e.g., AZD4547 for FGFR) in parallel as a positive control, ensuring the assay performs within historical parameters.

Protocol 2: Human Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound, providing an early indication of its likely in vivo clearance.

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, test compounds, control compounds (high and low clearance), acetonitrile (for quenching).

  • Procedure: a. Pre-warm HLM and NADPH system to 37°C. b. In a 96-well plate, add HLM to a buffer solution. c. Add test compound (typically 1 µM final concentration) and pre-incubate for 5 minutes at 37°C. d. Initiate the reaction by adding the pre-warmed NADPH system. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and quench the reaction by adding it to a plate containing ice-cold acetonitrile with an internal standard. f. Centrifuge the samples to precipitate protein. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent of compound remaining versus time. The slope of the initial linear portion of this plot corresponds to the rate of depletion (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[8]

Conclusion and Future Perspectives

The 5-phenyl group is far more than a simple substitution on the indazole core; it is a strategic tool for multidimensional optimization. Its ability to form key binding interactions, dictate selectivity, and modulate critical ADME properties makes it a focal point for medicinal chemists. Understanding the interplay between the steric, electronic, and hydrophobic contributions of the 5-phenyl group and its substituents is essential for the rational design of potent, selective, and drug-like indazole-based therapeutics.

Future research will likely focus on exploring more complex or novel aromatic and heteroaromatic systems at the 5-position to probe new chemical space. Furthermore, the 5-phenyl group can serve as a versatile anchor point for the attachment of linkers in the development of novel modalities, such as Proteolysis Targeting Chimeras (PROTACs), further expanding the utility of this privileged scaffold.

References

  • Jadhav, S. B., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Palmer, B. D., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry, 42(13), 2373–2382.
  • Jagannadham, V., & Sanjeev, R. (2012). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. Physical Chemistry, 2(6), 100-102.
  • Sharma, G., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1399-1425.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207.
  • Brandon, A. M., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
  • Akin, E. A., et al. (2011). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry, 19(21), 6334–6344.
  • Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6667.
  • Fishwick, C. W. G., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(10), 1045–1050.

Sources

A Technical Guide to 5-Phenyl-1H-indazole: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Phenyl-1H-indazole is a heterocyclic aromatic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its rigid, planar structure, featuring a phenyl group appended to the indazole core, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1][2] This guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, synthetic methodologies, physicochemical properties, and its significant role as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[2]
Molecular Weight 194.23 g/mol
Appearance Off-white to light brown solid[2]
Melting Point 109-112 °C (for 5-Chloro-3-phenyl-1H-indazole, a closely related compound)[3]
Boiling Point ~405.1 °C (Predicted)
Solubility Soluble in organic solvents such as ethanol, ether, and dilute acids. Limited solubility in water.[4]
Storage Conditions Store at 0-8 °C in a dry, well-ventilated place.[2]

Commercial Availability and Suppliers

This compound is accessible through several chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities can vary, so it is crucial to select a supplier that meets the specific needs of your application.

SupplierProduct Name/NumberPurityAvailable Quantities
Sigma-Aldrich This compound, AldrichCPRNot specified; sold "as-is" for early discovery research.Inquire
J&K Scientific LLC This compoundNot specifiedInquire
Chem-Impex This compound≥ 95% (HPLC)[2]Inquire
BLD Pharm This compoundNot specifiedInquire

Synthesis of this compound: A Practical Guide

The introduction of a phenyl group at the 5-position of the indazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its high functional group tolerance and generally good yields.[5] This section provides a detailed, field-proven protocol for the synthesis of this compound from the commercially available 5-bromo-1H-indazole.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-indazoles with arylboronic acids.[5][6][7]

Materials:

  • 5-Bromo-1H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). To this suspension, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 eq.). The choice of a pre-catalyst like Pd(dppf)Cl₂ is based on its robustness and efficiency in coupling reactions involving heteroaromatic halides.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Workflow for the Suzuki-Miyaura synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity assessment. While a specific method for this compound is not widely published, a general method for similar aromatic heterocycles can be adapted as follows:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. A typical starting condition could be 30:70 (acetonitrile:water), ramping up to 90:10 over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a Photo Diode Array (PDA) detector for full spectrum analysis.[8]

  • Column Temperature: 30-40 °C

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Spectroscopic Data
  • ¹H NMR: Aromatic protons of the phenyl group and the indazole core would appear in the range of δ 7.0-8.5 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Aromatic carbons would be observed in the range of δ 110-150 ppm.

  • Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be at m/z 195.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), and C=C and C=N aromatic ring stretching (around 1400-1600 cm⁻¹) would be expected.

Applications in Drug Discovery: A Kinase Inhibitor Precursor

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[9] this compound, in particular, serves as a crucial intermediate in the synthesis of several kinase inhibitors.

A prominent example is its role in the synthesis of Pazopanib (Votrient®), an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[10][11] Pazopanib functions by inhibiting several tyrosine kinase receptors, including the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[12][13] The inhibition of these receptors blocks downstream signaling pathways that are critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen) and tumor cell proliferation.[13][14]

Mechanism of Action: Inhibition of the VEGFR Signaling Pathway

The anti-angiogenic effect of Pazopanib is primarily mediated through the inhibition of VEGFR-2. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[14] Pazopanib, by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, prevents this autophosphorylation, thereby abrogating the downstream signaling and inhibiting angiogenesis.[15][16]

Pazopanib's inhibition of the VEGFR-2 signaling pathway.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its commercial availability and the well-established synthetic routes, such as the Suzuki-Miyaura coupling, make it an accessible and valuable precursor for the development of complex molecules. Its integral role in the synthesis of potent kinase inhibitors like Pazopanib underscores its importance as a privileged scaffold. This guide provides a comprehensive technical overview to support researchers in leveraging the full potential of this compound in their scientific endeavors.

References

  • Dr.Oracle. (2026, January 8). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • PharmGKB. (n.d.). PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC - NIH. [Link]
  • National Institutes of Health. (n.d.). Overview of fundamental study of pazopanib in cancer. PMC - NIH. [Link]
  • National Institutes of Health. (n.d.). The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. PMC - NIH. [Link]
  • BenchChem. (2025).
  • Grokipedia. (n.d.). Indazole.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem.
  • ResearchGate. (2026, August 7). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • National Institutes of Health. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH. [Link]
  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • National Institutes of Health. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC - NIH. [Link]
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. [Link]
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • J&K Scientific LLC. (n.d.). This compound | 185316-58-9.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.

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fundamental reactivity of the 1H-indazole ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 1H-Indazole Ring System

Introduction: The Indazole Core

Indazole, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazole ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of therapeutic agents, including anti-cancer drugs like Niraparib and Pazopanib.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant and more extensively studied isomer.[1][3] This guide delves into the core reactivity of the 1H-indazole system, providing a framework for researchers to rationally design synthetic strategies and predict reaction outcomes.

The indazole ring is a 10-π electron aromatic system, which influences its reactivity.[4][5] The pyrazole portion of the molecule contains two nitrogen atoms, N1 and N2, which are key sites for reactivity, alongside the carbon atoms of both the heterocyclic and carbocyclic rings. Understanding the interplay of electronic and steric factors is paramount to controlling the functionalization of this versatile scaffold.

Reactions at the Nitrogen Atoms: The N1 vs. N2 Dichotomy

A primary challenge in indazole chemistry is controlling the regioselectivity of reactions at the two nitrogen atoms. Alkylation, arylation, and acylation can occur at either position, often yielding a mixture of N1 and N2 regioisomers.[6]

N-Alkylation: A Study in Regiocontrol

The outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as substituents on the indazole ring.[7][8]

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the benzene ring. This often favors N1 alkylation, especially with bulky electrophiles.

  • Electronic Effects & Ion Pairing: The choice of base and solvent significantly influences the nature of the indazolide anion. In non-polar aprotic solvents like tetrahydrofuran (THF) with a base like sodium hydride (NaH), tight ion pairs are formed. The sodium cation can chelate with the N2 lone pair and a substituent at C7, sterically directing the alkylating agent to the N1 position.[7][9] Conversely, in polar aprotic solvents like N,N-dimethylformamide (DMF), solvent-separated ion pairs dominate, leading to a mixture of products often favoring the thermodynamically more stable N1 isomer, though N2 products can also form.[7][8] Mitsunobu conditions often show a preference for the N2 isomer.[10]

  • Substituent Effects: Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. For example, a nitro group at the C7 position can direct alkylation to the N2 position with high selectivity.[7][11]

The following diagram illustrates the key decision points for achieving selective N-alkylation.

N_Alkylation_Strategy start Indazole N-Alkylation base_solvent Choice of Base/Solvent System start->base_solvent electrophile Nature of Electrophile (R-X) start->electrophile substituents Ring Substituents start->substituents outcome Regioisomeric Ratio (N1:N2) base_solvent->outcome sub_NaH_THF NaH in THF (Favors N1) base_solvent->sub_NaH_THF sub_K2CO3_DMF K2CO3 in DMF (Mixture, often N1 favored) base_solvent->sub_K2CO3_DMF sub_Mitsunobu Mitsunobu (DEAD, PPh3) (Favors N2) base_solvent->sub_Mitsunobu electrophile->outcome substituents->outcome sub_C7_EWG C7-EWG (Favors N2) substituents->sub_C7_EWG

Caption: Decision workflow for regioselective N-alkylation of indazole.

Table 1: Influence of Reaction Conditions on N-Alkylation of Substituted Indazoles [7][9][11]

Indazole SubstituentBase/Solvent SystemAlkylating AgentMajor IsomerN1:N2 Ratio
UnsubstitutedNaH / THFn-Pentyl bromideN11.3 : 1
UnsubstitutedK₂CO₃ / DMFn-Pentyl bromideN11.1 : 1
UnsubstitutedMitsunobu (DEAD/PPh₃)n-PentanolN21 : 2.5
3-CO₂MeNaH / THFn-Pentyl bromideN1>99 : 1
7-NO₂NaH / THFn-Pentyl bromideN24 : 96
7-CO₂MeNaH / THFn-Pentyl bromideN24 : 96
Protocol 1: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate[8]

This protocol leverages a non-polar solvent and a strong base to achieve high selectivity for the N1 isomer.

  • Preparation: To a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes. The evolution of hydrogen gas should cease.

  • Alkylation: Re-cool the reaction mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The indazole ring system undergoes electrophilic substitution reactions, primarily on the benzene ring. The pyrazole ring acts as a deactivating group, making the reaction conditions harsher than for benzene itself. The substitution pattern is a result of the combined directing effects of both the pyrazole ring and any existing substituents.

  • Halogenation: Direct halogenation of 1H-indazole is a common transformation. Bromination with N-bromosuccinimide (NBS) often occurs regioselectively at the C3 position.[12] Chlorination in an acidic medium can yield a mixture of 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles.[3]

  • Nitration: Nitration of 1H-indazole typically occurs at the C5 position. For instance, treatment with nitric acid and sulfuric acid yields 5-nitro-1H-indazole. The nitration of 7-nitroindazole can lead to 3,7-dinitro-1H-indazole.[12]

Caption: Common electrophilic substitution reactions on 1H-indazole.

C3-Position: The Epicenter of Functionalization

The C3 position of the indazole ring is particularly important for derivatization, as substituents at this position are common in biologically active molecules.[12] Due to the electronic nature of the ring, direct electrophilic substitution at C3 can be challenging, but several powerful strategies have been developed.

Metalation and Trapping with Electrophiles

Direct deprotonation at C3 is a key strategy for introducing a wide range of functional groups. However, this approach can be complicated by the acidity of the N-H proton and the potential for ring-opening of the metalated intermediate.[13]

  • Lithiation: N-protected indazoles can be regioselectively lithiated at the C3 position using strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile.

  • Zincation: A more robust method involves the use of zinc bases, such as TMP₂Zn (TMP = 2,2,6,6-tetramethylpiperidide). This allows for the formation of a stable bis(indazoyl)zinc species which can then undergo reactions with various electrophiles or participate in Negishi cross-coupling reactions.[12][13] This circumvents the ring-opening issues associated with other organometallic intermediates.

C3_Metalation_Workflow cluster_0 C3 Functionalization via Metalation Ind_N_Prot N-Protected 1H-Indazole Metalation Metalation (e.g., TMP₂Zn) Ind_N_Prot->Metalation 1. Base Ind_Zn C3-Zincated Indazole Intermediate Metalation->Ind_Zn Electrophile Electrophile (E⁺) (e.g., R-X, Ar-I) Ind_Zn->Electrophile Product C3-Functionalized Indazole Ind_Zn->Product Electrophile->Product 2. Quench / Coupling

Caption: General workflow for C3-functionalization via metalation.

Transition Metal-Catalyzed C-H Functionalization

Modern synthetic chemistry increasingly relies on transition-metal-catalyzed C-H activation to forge new bonds in a more atom-economical fashion.[14][15] The indazole scaffold is an excellent substrate for these reactions.

  • Palladium- and Rhodium-Catalyzed Reactions: Catalytic systems based on palladium, rhodium, and copper have been extensively used to directly functionalize the C3-H bond.[16][17] For instance, Suzuki-Miyaura cross-coupling of 3-haloindazoles with boronic acids is a common method for C3-arylation.[18] Direct C-H arylation, alkenylation, and acylation at the C3 position have also been achieved, often using a directing group at the N1 or N2 position to guide the metal catalyst.[14][19]

Protocol 2: C3-Iodination of 1H-Indazole[12]

This protocol provides a precursor for subsequent cross-coupling reactions.

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in a polar solvent such as DMF.

  • Base Addition: Add a base, such as potassium hydroxide (KOH, 2.0 equiv), to the solution and stir.

  • Iodination: Add iodine (I₂, 1.1 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 3-iodo-1H-indazole.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) on the indazole ring is less common than electrophilic substitution and typically requires an electron-deficient ring system. This is usually achieved by introducing strong electron-withdrawing groups (e.g., -NO₂) or by converting the indazole into an indazolium salt.

A notable application of nucleophilic attack is the ring-opening of fused indazole systems. For example, oxazino[3,2-b]indazoles can react with a variety of nucleophiles (thiolates, alkoxides, amines) to yield 2-substituted 1H-indazolones, providing access to a diverse set of derivatives that are otherwise difficult to synthesize.[20][21]

Cycloaddition Reactions

While this guide focuses on the reactivity of the pre-formed indazole ring, it is worth noting that the indazole core itself can be synthesized via cycloaddition reactions. The [3+2] cycloaddition (1,3-dipolar cycloaddition) is a powerful method. For example, the reaction of in situ generated nitrile imines or diazo compounds with benzyne affords 1-substituted-1H-indazoles in good yields.[22][23][24] This approach offers a convergent and rapid route to highly substituted indazole motifs.

Conclusion

The is a rich and multifaceted field. Its behavior is governed by the interplay between the electron-rich pyrazole moiety and the fused benzene ring. Key challenges and opportunities in the functionalization of this scaffold revolve around controlling regioselectivity, particularly at the N1/N2 and C3 positions. Classical methods of electrophilic substitution and N-alkylation remain workhorse reactions, with modern protocols offering high degrees of control. Furthermore, the advent of metalation chemistry and transition-metal-catalyzed C-H activation has opened up new avenues for the direct and efficient installation of diverse functional groups, solidifying the indazole core as a privileged and synthetically accessible structure for drug discovery and materials science.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Li, J., Li, S., & Li, Y. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.
  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 25(21), 5036.
  • ResearchGate. (n.d.). C-H functionalization of 2H-indazole.
  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
  • Wang, X., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(38), 7525-7540.
  • Katritzky, A. R., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin[3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters, 12(12), 2822–2825.
  • ACS Publications. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters.
  • Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry.
  • Stevens, M. F. G., et al. (2010). New Synthesis of 1-Substituted-1H-indazoles via 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Imines and Benzyne. Organic Letters, 12(15), 3452–3455.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Moody, C. J., & Morledge, J. E. (2010). New Synthesis of 1-Substituted-1H-indazoles via 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Imines and Benzyne. Organic Letters, 12(15), 3452–3455.
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Royal Society of Chemistry. (2022). Recent advances in C–H functionalization of 2 H -indazoles. Organic & Biomolecular Chemistry.
  • Dennis, W. (2012). The first direct metalation of indazoles. Chemical Communications Blog.
  • ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization.
  • Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
  • ResearchGate. (2025). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Journal of the American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. BJOC.
  • Organic Process Research & Development. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles.
  • Yu, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095.
  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738–5748.
  • Stambuli, J. P., & Bunce, R. A. (2011). Method of synthesizing 1H-indazole compounds. US Patent 8,022,227.
  • Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5738-5748.
  • Stambuli, J. P., et al. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic Letters, 10(7), 1263-1265.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.

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Methodological & Application

A Validated Step-by-Step Protocol for the Synthesis of 5-Phenyl-1H-indazole via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Phenyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Indazole derivatives are recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, making them a focal point in drug discovery.[1][2][3] this compound, in particular, serves as a crucial intermediate in the development of novel therapeutics, such as TRPA1 antagonists for treating inflammatory pain, and as a versatile building block for organic semiconductors and dyes.[4][5]

The protocol herein employs a robust and widely utilized palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. It begins with a reliable procedure for synthesizing the necessary precursor, 5-bromo-1H-indazole, followed by the main cross-coupling reaction with phenylboronic acid. This document is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a self-validating system for producing high-purity this compound.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] Its reliability, functional group tolerance, and the commercial availability of reagents make it the ideal choice for this synthesis. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which is outlined below. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The cycle consists of three primary steps:[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-1H-indazole), forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a boronate species ("-ate complex"), enhancing the nucleophilicity of the phenyl group for efficient transfer.[11]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond in the final product (this compound) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd R¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² (Transmetalation Product) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-R² (this compound) PdII_Trans->Product ArylHalide R¹-X (5-Bromo-1H-indazole) ArylHalide->PdII_OxAdd Organoboron R²-B(OH)₂ (Phenylboronic Acid) Organoboron->PdII_Trans Base Base (e.g., K₂CO₃) activates Boronic Acid Base->Organoboron caption Fig 1. The Suzuki-Miyaura Catalytic Cycle. Workflow cluster_PartA Part A: Synthesis of 5-Bromo-1H-indazole cluster_PartB Part B: Suzuki Coupling for this compound A1 Step 1: Acetylation of 4-Bromo-2-methylaniline A2 Step 2: Diazotization & Cyclization A1->A2 A3 Step 3: Hydrolysis A2->A3 A4 Step 4: Work-up & Purification A3->A4 B1 Step 5: Reaction Setup (Inert Atmosphere) A4->B1 Precursor B2 Step 6: Reagent Addition B1->B2 B3 Step 7: Reflux B2->B3 B4 Step 8: Work-up & Extraction B3->B4 B5 Step 9: Purification by Column Chromatography B4->B5 FinalProduct This compound B5->FinalProduct Final Product caption Fig 2. Overall Experimental Workflow.

Sources

The 5-Phenyl-1H-Indazole Scaffold: A Versatile Platform for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. The 1H-indazole tautomer is generally the more thermodynamically stable and has been extensively explored as a pharmacophore in the design of agents with diverse pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[3][4] The value of this scaffold is underscored by its presence in several clinically approved drugs, such as the anticancer agents niraparib and pazopanib.[1]

This technical guide focuses on the 5-phenyl-1H-indazole core, a key derivative that serves as a versatile starting point for the synthesis of compound libraries for drug discovery. The introduction of a phenyl group at the 5-position provides a crucial vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document will provide a detailed overview of the synthesis of this compound, followed by in-depth protocols for evaluating the biological activity of its derivatives, with a focus on their potential as kinase inhibitors and antiproliferative agents.

Synthesis of the this compound Scaffold

The most convergent and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (phenylboronic acid) and an organic halide (5-bromo-1H-indazole).[5] The reaction is known for its high functional group tolerance and generally proceeds under mild conditions to afford the desired product in good yield.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from commercially available 5-bromo-1H-indazole and phenylboronic acid.

Materials:

  • 5-Bromo-1H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,2-dimethoxyethane (DME) and water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of 5-bromo-1H-indazole).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 equiv.), to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvents: Similarly, dissolved oxygen in the solvents can interfere with the catalytic cycle.

  • Base (K₂CO₃): The base is essential for the transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from the boronic acid to the palladium center.

  • Catalyst (Pd(dppf)Cl₂): This is a robust and efficient catalyst for Suzuki couplings involving heteroaryl halides.[6] The dppf ligand provides stability and promotes the desired catalytic cycle.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-1H-indazole 5-Bromo-1H-indazole Reaction Suzuki-Miyaura Cross-Coupling 5-Bromo-1H-indazole->Reaction Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent DME/Water Solvent->Reaction Heat 80-90 °C Heat->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Biological Evaluation of this compound Derivatives

The this compound scaffold is a frequent component of kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] Therefore, a primary application of this scaffold is in the development of novel anticancer agents. The following protocols describe standard assays for evaluating the antiproliferative and kinase inhibitory activity of compounds derived from the this compound core.

Protocol 2: Antiproliferative Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[9]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals with DMSO Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT antiproliferative assay.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[7] This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a specific kinase (e.g., AXL, PLK4, or SRC).[7][9][13]

Materials:

  • Recombinant kinase (e.g., AXL, PLK4, or SRC)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates (white, low-volume)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase buffer from a stock solution in DMSO.

    • Prepare a solution of the kinase and its specific substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate + ATP + Substrate ADP ADP Kinase->ADP produces ATP ATP Substrate Substrate Cellular_Response Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response Downstream Signaling Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Mechanism of action of indazole-based kinase inhibitors.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Antiproliferative Activity of a Representative this compound Derivative

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast1.5
A549Lung2.8
HCT116Colon1.9

Table 2: Kinase Inhibitory Activity of a Representative this compound Derivative

Kinase TargetIC₅₀ (nM)
AXL25
PLK450
SRC150

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core structure via robust methods like the Suzuki-Miyaura cross-coupling allows for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the biological evaluation of these compounds, enabling researchers to assess their antiproliferative and kinase inhibitory potential. Future efforts in this area will likely focus on the further derivatization of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new drug candidates with enhanced therapeutic profiles.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (URL: [Link])
  • Structure-based discovery of potent and selective AXL kinase inhibitors: Design, synthesis, and biological evalu
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
  • AXL Kinase Assay Kit - BPS Bioscience. (URL: [Link])
  • New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC - NIH. (URL: [Link])
  • MTT assays on cancer cell lines treated with compounds 3, 5 and 6 at...
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. (URL: [Link])

Sources

Application Note & Protocol: Regioselective N-alkylation of the 5-Phenyl-1H-indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the position of the alkyl group on the pyrazole ring significantly influences the pharmacological properties of the resulting molecule.[1][2][3] This document provides a comprehensive guide to the regioselective N-alkylation of 5-Phenyl-1H-indazole, a scaffold of interest in drug discovery. We will delve into the mechanistic principles that govern N1 versus N2 selectivity and provide detailed, field-proven protocols for achieving high regioselectivity. This guide is intended to equip researchers with the knowledge to control the outcome of their indazole alkylation reactions, thereby streamlining the synthesis of targeted bioactive compounds.

Introduction: The Significance of N-Alkyl Indazole Regioisomers

Indazole-containing compounds are prevalent in a wide array of therapeutic agents, acting as inhibitors for various enzymes and receptors.[4] The two nitrogen atoms in the indazole ring, N1 and N2, are both nucleophilic, and alkylation can occur at either position, leading to the formation of two distinct regioisomers. These isomers often exhibit different biological activities, metabolic stabilities, and toxicological profiles. Therefore, the ability to selectively synthesize either the N1- or N2-alkylated product is of paramount importance in drug development.[1][2][3]

The this compound core is a key pharmacophore, and its N-alkylation is a common strategy for modulating its properties. The phenyl group at the 5-position can influence the electronic properties of the indazole ring system, which in turn can affect the regioselectivity of the N-alkylation reaction.

Mechanistic Insights into N-Alkylation Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of several factors, including the nature of the substrate, the choice of base and solvent, and the type of alkylating agent used.[2][5] Generally, the reaction proceeds via the deprotonation of the indazole N-H by a base to form an indazolide anion, which then acts as a nucleophile to attack the alkylating agent.

The regioselectivity is primarily governed by a combination of steric and electronic effects, as well as the potential for chelation control.[1][2][3]

  • Electronic Effects: The N1 position of the indazole is generally more electron-rich and sterically accessible, often favoring alkylation at this site under thermodynamic control.[2]

  • Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can hinder approach to one of the nitrogen atoms, thereby favoring alkylation at the less sterically encumbered position.

  • Chelation Control: The presence of a coordinating group on the indazole ring can lead to the formation of a chelate with the cation of the base, directing the alkylation to a specific nitrogen atom. For instance, a substituent at the C7 position can chelate with a metal cation, favoring N1-alkylation. Conversely, a C3 substituent with a coordinating atom can direct alkylation to the N1 position.[1][3]

  • Solvent and Base System: The choice of solvent and base can significantly influence the regioselectivity. For example, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation, potentially through the formation of a tight ion pair that directs the alkylating agent to the N1 position.[1][2][3] In contrast, polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3) can lead to mixtures of regioisomers.[6]

The following diagram illustrates the general mechanism of indazole N-alkylation:

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Indazole This compound Indazolide Indazolide Anion Indazole->Indazolide + Base Base Base (e.g., NaH, K2CO3) AlkylatingAgent Alkylating Agent (R-X) Indazolide->AlkylatingAgent N1_Product N1-alkylated Product Indazolide->N1_Product Path A N2_Product N2-alkylated Product Indazolide->N2_Product Path B caption General workflow for N-alkylation of this compound.

Caption: General workflow for N-alkylation of this compound.

Protocols for Regioselective N-Alkylation

The following protocols provide detailed, step-by-step methodologies for achieving either N1- or N2-selective alkylation of this compound.

Protocol for N1-Selective Alkylation

This protocol is adapted from methodologies that have demonstrated high N1-selectivity for a range of indazole derivatives.[1][2][3] The use of sodium hydride in THF is key to achieving this selectivity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the indazole in anhydrous THF (10 mL per mmol of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable; handle with care. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated 5-Phenyl-indazole.

Expected Outcome: This protocol is expected to yield the N1-alkylated product with high regioselectivity (>95:5 N1:N2).

Protocol for N2-Selective Alkylation

Achieving high N2-selectivity often requires a different strategy. One effective method involves the use of copper(II) triflate as a catalyst with an alkyl 2,2,2-trichloroacetimidate as the alkylating agent.[7] Another approach for certain substrates involves Mitsunobu conditions, which have been shown to favor N2-alkylation.[2]

Protocol using Copper(II) Triflate:

Materials:

  • This compound

  • Alkyl 2,2,2-trichloroacetimidate (prepared from the corresponding alcohol)

  • Copper(II) triflate (Cu(OTf)2)

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (10 mL per mmol of indazole).

  • Add Cu(OTf)2 (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N2-alkylated 5-Phenyl-indazole.

Expected Outcome: This method generally provides high yields of the N2-alkylated product with excellent regioselectivity.

Summary of Reaction Conditions for Regioselectivity

Target Isomer Base Solvent Alkylating Agent Key Feature Typical N1:N2 Ratio Reference
N1-alkyl NaHTHFAlkyl Halide/TosylateFormation of a tight ion pair>95:5[1][2][3]
N1-alkyl Cs2CO3DioxaneAlkyl TosylateChelation control with certain substrates>90:10[4][8][9]
N2-alkyl Cu(OTf)2 (catalyst)DCM/DCEAlkyl 2,2,2-trichloroacetimidateLewis acid catalysis<5:95[7]
N2-alkyl DEAD/PPh3 (Mitsunobu)THFAlcoholInversion of configuration at the alcoholVaries, often favors N2[2]
Mixture K2CO3DMFAlkyl HalideStandard S_N2 conditions~50:50[3][6]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: For reactions involving strong bases like NaH, it is crucial to use anhydrous solvents and maintain an inert atmosphere to prevent quenching of the base and side reactions.

  • Purity of Starting Materials: Ensure the this compound and alkylating agents are pure to avoid the formation of byproducts.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-alkylation or decomposition.

  • Purification: The separation of N1 and N2 isomers can sometimes be challenging. Careful optimization of the mobile phase for column chromatography is often necessary.

  • Characterization: The regiochemistry of the final products should be unambiguously confirmed using 1D and 2D NMR techniques, such as HMBC and NOESY experiments.[2]

Experimental Workflow Visualization

The following diagram outlines the decision-making process for the regioselective N-alkylation of this compound.

G Start Start: this compound Desired_Product Desired Regioisomer? Start->Desired_Product N1_Protocol Protocol for N1-Alkylation (NaH, THF) Desired_Product->N1_Protocol N1-isomer N2_Protocol Protocol for N2-Alkylation (Cu(OTf)2, DCM) Desired_Product->N2_Protocol N2-isomer Workup_Purification Reaction Workup & Purification N1_Protocol->Workup_Purification N2_Protocol->Workup_Purification Characterization Structural Characterization (NMR, MS) Workup_Purification->Characterization Final_Product Pure Regioisomer Characterization->Final_Product caption Decision workflow for regioselective N-alkylation.

Caption: Decision workflow for regioselective N-alkylation.

Conclusion

The regioselective N-alkylation of this compound is an achievable goal with careful consideration of the reaction conditions. By understanding the underlying mechanistic principles and selecting the appropriate reagents and solvents, researchers can effectively control the regiochemical outcome of this important transformation. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis of specific N-alkylated 5-Phenyl-indazole derivatives for applications in drug discovery and development.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Zhang, J., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Smith, A., et al. (2024).
  • WuXi Biology. (n.d.).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Lu, P., et al. (2024).
  • Smith, A., et al. (2024).
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Kim, J., et al. (2023). Synthetic routes of N-substituted phenylpiperazine derivatives.

Sources

Application Notes and Protocols for the Functionalization of the Phenyl Ring of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-phenyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively modify its C5-phenyl ring is crucial for generating new chemical entities with tailored pharmacological profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and exploratory methods for the functionalization of this specific moiety. We will delve into experimentally validated indirect strategies, such as synthesis from pre-functionalized precursors and halogenation-cross-coupling sequences, providing detailed, step-by-step protocols. Furthermore, we will explore the mechanistic considerations and potential pathways for direct C-H functionalization, offering a roadmap for future research in this area.

Strategic Imperative: The Role of N-H Protection

The indazole core possesses a reactive N-H proton which can interfere with many functionalization reactions. Deprotonation can lead to a mixture of N1 and N2 alkylation or acylation products, and the anionic form can alter the electronic properties of the ring system, complicating electrophilic substitutions.[1][2] Therefore, the protection of the indazole nitrogen is a critical first step in a controlled and regioselective functionalization strategy. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

Protocol 1: N-Boc Protection of this compound

This protocol describes the efficient protection of the indazole nitrogen, which is a prerequisite for many subsequent functionalization steps.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Add Boc₂O (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl this compound-1-carboxylate.

Figure 1: Workflow for N-Boc protection.

Validated Strategy I: Synthesis from Pre-functionalized Building Blocks

One of the most reliable methods for obtaining indazoles with a functionalized C5-phenyl ring is to construct the indazole heterocycle from precursors that already bear the desired substituent. This approach bypasses the challenges of regioselectivity associated with direct functionalization on the final scaffold. The intramolecular cyclization of arylhydrazones derived from substituted 2-haloaryl ketones or aldehydes is a powerful and versatile method.[3][4]

Protocol 2: Synthesis of 3-Methyl-5-(4-nitrophenyl)-1H-indazole

This protocol exemplifies the strategy by starting with a 2-fluoroacetophenone derivative bearing a nitro group on the desired phenyl substituent.

Materials:

  • 1-(2-Fluoro-5-(4-nitrophenyl)phenyl)ethan-1-one

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-(2-fluoro-5-(4-nitrophenyl)phenyl)ethan-1-one (1.0 eq) in DMF.

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the mixture to 50 °C and stir for 3 hours to form the intermediate hydrazone.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the reaction mixture.

  • Increase the temperature to 90-100 °C and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to afford 3-methyl-5-(4-nitrophenyl)-1H-indazole.

Figure 2: Synthesis via pre-functionalized precursors.

Validated Strategy II: Halogenation and Palladium-Catalyzed Cross-Coupling

This powerful two-step sequence offers immense flexibility. First, a halogen atom is installed on the C5-phenyl ring via electrophilic aromatic substitution. This "handle" can then be used in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a vast array of aryl, heteroaryl, or alkyl groups.

Mechanistic Insight: Directing Effects of the Indazolyl Group

A critical question for any direct electrophilic aromatic substitution (EAS) is the directing effect of the existing substituent. While no specific Hammett constant for the 1H-indazol-5-yl group is readily available in the literature, we can infer its behavior from fundamental principles. The indazole ring system is a π-excessive heterocycle. Through resonance, the lone pairs on the nitrogen atoms can donate electron density into the attached phenyl ring. Electron-donating groups are known to be activating and direct incoming electrophiles to the ortho and para positions.[5] Therefore, it is hypothesized that the 1H-indazol-5-yl group is an ortho, para-director . The para position is generally favored due to reduced steric hindrance. N-protection, as described in Protocol 1, is highly recommended to ensure clean reactivity on the phenyl ring rather than the indazole core.

Protocol 3: Para-Selective Bromination of N-Boc-5-phenyl-1H-indazole

This protocol installs a bromine atom selectively at the 4-position of the phenyl ring, creating a key intermediate for cross-coupling.

Materials:

  • tert-Butyl this compound-1-carboxylate (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous DMF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 5-(4-bromophenyl)-1H-indazole-1-carboxylate.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the brominated intermediate for C-C bond formation.

Materials:

  • tert-Butyl 5-(4-bromophenyl)-1H-indazole-1-carboxylate (from Protocol 3)

  • Desired Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the brominated indazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed DME/Water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the coupled product.

  • (Optional) The Boc protecting group can be removed by treating the product with trifluoroacetic acid (TFA) in dichloromethane to yield the free N-H indazole.

Figure 3: Two-step functionalization via bromination and Suzuki coupling.

Exploratory Pathways: Direct C-H Functionalization

While indirect methods are currently more established, the direct functionalization of the C5-phenyl C-H bonds represents a more atom-economical and elegant approach. These methods are presented as exploratory avenues for the research scientist.

Direct Electrophilic Aromatic Substitution (EAS)

Direct nitration or Friedel-Crafts acylation of the N-protected this compound is theoretically plausible. Based on the presumed ortho, para-directing nature of the indazolyl group, substitution is expected at the 4'-position (para) of the phenyl ring.

Challenges to Consider:

  • Regioselectivity: Competition between substitution on the phenyl ring versus the electron-rich indazole core (e.g., at the C3 or C7 positions) is a potential issue, although N-protection mitigates this.

  • Reaction Conditions: Harsh acidic conditions required for some EAS reactions (e.g., H₂SO₄/HNO₃ for nitration, AlCl₃ for Friedel-Crafts) may lead to deprotection or degradation.

Exploratory Protocol (Nitration):

  • Dissolve N-Boc-5-phenyl-1H-indazole in acetic anhydride at 0 °C.

  • Slowly add fuming nitric acid dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Carefully pour onto ice and neutralize.

  • Extract with an organic solvent and analyze the product mixture (LC-MS, NMR) to determine the ratio of isomers (e.g., 4'-nitro, 2'-nitro, and potential nitration on the indazole core).

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for regioselective functionalization at the position ortho to a directing metalating group (DMG). It is conceivable that the N1 atom of a protected indazole or the N2 atom of the indazole core could coordinate with an organolithium reagent, directing deprotonation at the 2'-position (ortho) of the C5-phenyl ring.

Hypothetical Pathway:

  • Protection of the indazole N-H with a suitable directing group (e.g., pivaloyl or other groups known to facilitate DoM).

  • Treatment with a strong base like n-butyllithium or s-butyllithium in THF at low temperature (-78 °C).

  • The lithium base coordinates to the indazole nitrogen, positioning it to deprotonate the sterically accessible ortho-proton on the phenyl ring.

  • Quenching the resulting aryllithium intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) would install a new functional group at the 2'-position.

This remains a hypothetical route for this specific substrate and would require significant experimental validation.

Figure 4: Hypothetical workflow for Directed Ortho-Metalation.

Data Summary

MethodKey ReagentsPosition FunctionalizedRobustnessKey Considerations
N-Protection Boc₂O, DMAPIndazole N1High Essential first step for controlled functionalization.
From Building Blocks Substituted 2-haloaryl ketone, Hydrazine hydrateAny (pre-installed)High Requires synthesis of the specific starting material.
Bromination NBS, DMFPhenyl C4' (para)High Assumes ortho, para-direction; N-protection is key.
Suzuki Coupling Arylboronic acid, Pd(dppf)Cl₂Phenyl C4' (para)High Requires a halogenated precursor; wide substrate scope.
Direct Nitration (Exploratory) Fuming HNO₃, Acetic AnhydridePhenyl C4' (para) expectedLow Requires experimental validation of regioselectivity.
DoM (Exploratory) s-BuLi, ElectrophilePhenyl C2' (ortho) expectedExperimental Hypothetical; requires significant optimization.

Conclusion

The functionalization of the C5-phenyl ring of this compound is a key objective for expanding the chemical space around this important scaffold. While direct C-H functionalization methods remain an area ripe for exploration, this guide provides two highly robust and validated strategies. The synthesis from pre-functionalized building blocks offers a direct and unambiguous route to specific target molecules. The two-step halogenation/cross-coupling sequence provides unparalleled versatility, allowing for the introduction of diverse functionalities from a common intermediate. For researchers seeking to push the boundaries of C-H activation, the exploratory pathways of direct electrophilic substitution and directed ortho-metalation offer exciting, albeit challenging, opportunities for innovation. The protocols and strategic insights provided herein are intended to empower scientists in the rational design and synthesis of novel this compound derivatives for drug discovery and development.

References

  • Bunce, R. A., & Nammalwar, B. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Cailly, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • Wikipedia. (n.d.). Hammett equation.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Zhang, Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(5), 3865–3874.
  • Zhao, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2977.

Sources

Application Note: Development of a Cell-Based Assay to Evaluate 5-Phenyl-1H-indazole as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to investigate the biological activity of 5-Phenyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as anti-cancer agents.[1][2] A significant portion of these derivatives function by inhibiting Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[3][4] This guide details the scientific rationale, step-by-step protocols, and data analysis for a cell-based assay to determine the potential of this compound as a PARP inhibitor. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Targeting PARP with this compound

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in genes such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication, resulting in selective cancer cell death, a concept known as synthetic lethality.[6]

The indazole nucleus is a common feature in a variety of synthetic compounds with a wide range of pharmacological activities, including anti-tumor effects.[1][7] The structural characteristics of this compound, featuring a phenyl group attached to the indazole core, make it a compelling candidate for interaction with biological targets such as the catalytic domain of PARP.[8][9] This application note, therefore, outlines a systematic approach to first assess the cytotoxicity of this compound and then to specifically measure its inhibitory effect on PARP activity within a cellular context.

Foundational Concepts and Assay Principles

Cytotoxicity Assessment: The MTT Assay

Before evaluating the specific mechanism of action, it is crucial to determine the cytotoxic profile of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC50) for cytotoxicity.

Cell-Based PARP Inhibition Assay

To specifically measure the effect of this compound on PARP activity, a cell-based assay that quantifies the levels of poly(ADP-ribose) (PAR) is employed. This can be achieved through various methods, including luminescent-based assays that measure the consumption of the PARP substrate, NAD+.[2] In this approach, a decrease in NAD+ levels corresponds to an increase in PARP activity. Therefore, in the presence of a PARP inhibitor, NAD+ levels will be higher compared to an untreated, DNA-damage-induced control.

Materials and Methods

Preparation of this compound Stock Solution

The solubility of indazole derivatives in aqueous media is often limited, necessitating the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Protocol:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For a 10 mM stock solution, weigh 1.94 mg of this compound (Molecular Weight: 194.23 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use brief sonication in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C to minimize freeze-thaw cycles.[6]

Mandatory Visualization

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot serial_dilute Serial Dilution in Assay Buffer thaw->serial_dilute vortex Vortex Immediately serial_dilute->vortex use_promptly Use Promptly vortex->use_promptly prep_control Prepare Vehicle Control (DMSO in Buffer)

Caption: Workflow for the preparation of this compound solutions.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[3] Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (medium with the same final concentration of DMSO).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell-Based PARP Activity Assay (Luminescent)

This protocol is adapted from commercially available assays such as the PARP-Glo™ Account Management System.

Materials:

  • Cancer cell line cultured in 96-well plates

  • This compound

  • DNA damaging agent (e.g., 10 mM H₂O₂)

  • Lysis buffer

  • NAD+ substrate

  • Detection reagent (containing luciferase and proluciferin)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells and treat with a non-cytotoxic range of this compound concentrations (determined from the MTT assay) for 1-2 hours.

  • Induce DNA Damage: To activate PARP, treat the cells with a DNA damaging agent (e.g., H₂O₂) for 15-30 minutes. Include a no-damage control.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

  • PARP Reaction: Add the NAD+ substrate to the cell lysates to allow the PARP reaction to proceed.

  • Signal Generation: Add the detection reagent which stops the PARP reaction and contains the necessary components to convert the remaining NAD+ into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Mandatory Visualization

cluster_workflow Cell-Based PARP Inhibition Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment dna_damage Induce DNA Damage (e.g., H₂O₂) compound_treatment->dna_damage cell_lysis Lyse Cells dna_damage->cell_lysis parp_reaction Incubate with NAD+ Substrate cell_lysis->parp_reaction signal_generation Add Detection Reagent parp_reaction->signal_generation luminescence_measurement Measure Luminescence signal_generation->luminescence_measurement data_analysis Analyze Data (IC50 determination) luminescence_measurement->data_analysis

Caption: Experimental workflow for the cell-based PARP inhibition assay.

Data Presentation and Interpretation

Cytotoxicity Data
Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.5
195.3 ± 6.1
1075.8 ± 7.3
5048.2 ± 5.9
10022.5 ± 4.8

Hypothetical data for illustrative purposes.

PARP Inhibition Data
Concentration of this compound (µM)Luminescence (RLU) (Mean ± SD)% PARP Inhibition
0 (Vehicle, No Damage)500,000 ± 25,000N/A
0 (Vehicle, +Damage)100,000 ± 10,0000
0.1150,000 ± 12,00012.5
1280,000 ± 21,00045
10450,000 ± 30,00087.5
50480,000 ± 28,00095

Hypothetical data for illustrative purposes. % Inhibition is calculated relative to the damaged and undamaged controls.

Scientific Integrity and Self-Validation

To ensure the trustworthiness of the results, the following controls are essential for each experiment:

  • Vehicle Control: To account for any effects of the solvent (DMSO) on the cells.

  • Positive Control: A known PARP inhibitor (e.g., Olaparib, Veliparib) should be run in parallel to validate the assay's ability to detect PARP inhibition.

  • No-Damage Control: Cells that are not treated with a DNA damaging agent to establish a baseline of PARP activity.

  • Maximum-Damage Control: Cells treated with the DNA damaging agent but not the inhibitor, representing 100% PARP activation.

Conclusion

This application note provides a detailed framework for the development of a cell-based assay to evaluate this compound as a potential PARP inhibitor. By first establishing a cytotoxicity profile and then employing a specific PARP activity assay, researchers can obtain reliable and reproducible data on the compound's biological function. The inclusion of appropriate controls and a clear understanding of the assay principles will ensure the scientific integrity of the findings, paving the way for further pre-clinical development of this and similar indazole-based compounds.

Mandatory Visualization

cluster_pathway PARP Signaling Pathway and Inhibition DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR PAR Polymer Synthesis PARP->PAR consumes NAD NAD+ NAD->PARP DDR_proteins Recruitment of DNA Repair Proteins PAR->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair Inhibitor This compound Inhibitor->PARP inhibits

Caption: PARP activation at DNA damage sites and its inhibition.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol.
  • Elsayed, N. M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4475.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Marchand, C., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA Repair, 21, 100-109.
  • Trevigen. (2008). HT Universal Chemiluminescent PARP Assay Kit.
  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 685.
  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4475.
  • National Center for Biotechnology Information. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087.
  • American Chemical Society Publications. (2025). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. ACS Omega.
  • Wikipedia. (n.d.). Misuse of Drugs Act 1971.
  • MDPI. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(3), 747.
  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4475.

Sources

Application Notes & Protocols: Leveraging the 5-Phenyl-1H-Indazole Scaffold for the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescent probes have become indispensable tools in modern biological and chemical sciences, offering unparalleled sensitivity and spatiotemporal resolution for visualizing and quantifying analytes in complex systems, from single cells to whole organisms.[1][2][3] The rational design of these molecular sensors hinges on selecting a robust fluorophore core that can be chemically modified to respond to specific environmental changes or the presence of a target analyte.[2] Among the vast library of heterocyclic scaffolds, the indazole nucleus is recognized as a "privileged" structure, not only for its wide-ranging pharmacological activities but also for its promising optical properties.[4][5][6]

This guide focuses on a specific, highly versatile derivative: 5-Phenyl-1H-indazole . The introduction of a phenyl group at the 5-position extends the π-conjugated system, providing a foundational structure with favorable photophysical characteristics, stability, and multiple sites for synthetic modification.[7][8] This document provides an in-depth exploration of the this compound scaffold, detailing the principles behind its use, general synthetic strategies, and specific, field-tested protocols for developing fluorescent probes for key applications such as metal ion detection, viscosity sensing, and pH monitoring.

The this compound Scaffold: A Photophysical & Structural Overview

The utility of this compound as a core for fluorescent probes stems from its unique electronic and structural properties. The bicyclic aromatic system provides a rigid framework, while the phenyl substituent enhances its molar absorptivity and can be further functionalized to tune its spectral properties.

Causality of Experimental Choices: The choice of a fluorophore's core is the most critical decision in probe design. The this compound scaffold is selected for its intrinsic fluorescence, chemical stability, and, most importantly, its synthetically accessible positions (primarily the N1 and C3 positions) that allow for the strategic attachment of both an analyte recognition unit (the "trigger") and other modulating groups without compromising the core's fluorescent properties.

Key Sensing Mechanisms: The functionalization of the indazole core enables the design of probes that operate via several established fluorescence modulation mechanisms:

  • Photoinduced Electron Transfer (PET): A powerful mechanism for "off-on" sensing. An electron-rich moiety (e.g., an amine) can quench the fluorescence of the indazole core. Upon binding an analyte (like a proton or metal ion), the electron-donating ability of the quencher is suppressed, inhibiting PET and restoring bright fluorescence.

  • Intramolecular Charge Transfer (ICT): In D-π-A (Donor-π-Acceptor) systems, excitation leads to a charge transfer state with a large dipole moment, often resulting in emission that is highly sensitive to solvent polarity. Analyte binding can modulate the efficiency of the donor or acceptor, causing a significant shift in the emission wavelength.[9]

  • Aggregation-Induced Emission (AIE): By attaching AIE-active groups like triphenylamine, probes can be designed that are non-emissive when dissolved but become highly fluorescent upon aggregation, a property useful for sensing changes that induce molecular assembly.[10]

cluster_core This compound Core cluster_mods Key Functionalization Sites core_img N1 N1 Position (Modulates solubility, cell permeability, and electronic properties) N1->core_img Alkylation, Arylation C3 C3 Position (Primary site for attaching analyte recognition moieties) C3->core_img Coupling Reactions, Condensation Phenyl Phenyl Ring (Site for tuning photophysics via electron-donating/withdrawing groups) Phenyl->core_img Electrophilic Substitution

Figure 1: Key sites for synthetic modification on the this compound scaffold.

General Workflow for Probe Development

The development of a novel probe from the this compound scaffold follows a logical and systematic workflow. This process ensures that the final probe is sensitive, selective, and well-characterized.

Trustworthiness through a Self-Validating System: Each step in this workflow is designed to validate the previous one. For instance, successful synthesis and characterization (Step 1) are prerequisites for photophysical analysis (Step 2). A predictable response to the analyte in Step 3 validates the design principle, and selectivity tests in Step 4 confirm the probe's utility. This iterative process ensures a robust and reliable final product.

Figure 2: A systematic workflow for the development and validation of fluorescent probes.

Application Protocol 1: "Turn-Off" Detection of Copper (II) Ions

Principle: Copper (Cu²⁺) is an essential trace element, but its excess is highly toxic. Fluorescent probes for Cu²⁺ often operate on a "turn-off" or quenching mechanism.[10] The paramagnetic nature of the Cu²⁺ ion facilitates efficient fluorescence quenching upon binding to the probe, often through mechanisms like PET or energy transfer. Here, we describe a probe where a chelating moiety is attached to the this compound core. In its free state, the probe fluoresces brightly. Upon chelation of Cu²⁺, the fluorescence is quenched.

G cluster_on Probe Alone cluster_off Probe + Cu²⁺ Probe_On Probe_Off Probe_On->Probe_Off + Cu²⁺ (Chelation) label_on Strong Fluorescence Probe_Off->Probe_On + EDTA (Reversible) label_off Fluorescence Quenched

Figure 3: "Turn-off" sensing mechanism for Cu²⁺ detection.

Protocol: Synthesis and Evaluation of an Indazole-Based Cu²⁺ Probe

Part A: Synthesis of Probe (Indazole-Salicylaldimine, IS-1) This protocol is based on the common strategy of forming a Schiff base between an amino-functionalized indazole and salicylaldehyde, a well-known Cu²⁺ chelator.[10]

  • Synthesis of 3-amino-5-phenyl-1H-indazole: This precursor can be synthesized via established literature methods, often involving the cyclization of an appropriately substituted benzonitrile derivative.[5]

  • Schiff Base Condensation:

    • Dissolve 3-amino-5-phenyl-1H-indazole (1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add salicylaldehyde (1.2 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature. The product often precipitates out.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Recrystallize from ethanol or an ethanol/DMF mixture to obtain pure IS-1 .

  • Characterization: Confirm the structure of IS-1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Spectroscopic Evaluation

  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of IS-1 in DMSO.

    • Prepare a 10 mM stock solution of CuCl₂ in deionized water.

    • Prepare 10 mM stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, FeCl₃, NiCl₂) for interference studies.

  • Titration Experiment:

    • In a series of cuvettes, add buffer solution (e.g., 2.0 mL of HEPES, pH 7.4) and the probe stock to achieve a final probe concentration of 10 µM.

    • Add increasing amounts of the Cu²⁺ stock solution to the cuvettes to achieve final concentrations ranging from 0 to 50 µM (0 to 5 equivalents).

    • Incubate for 5 minutes at room temperature.

    • Record the fluorescence emission spectrum for each sample (e.g., λex = 350 nm).

    • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

  • LOD Calculation: The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe without Cu²⁺) and k is the slope of the linear portion of the titration curve at low concentrations.

  • Selectivity Test: Prepare a series of 10 µM probe solutions. To each, add a 5-fold excess (50 µM) of a different metal ion. Record the fluorescence. Then, to each of these solutions, add a 5-fold excess of Cu²⁺ and record the change. A highly selective probe will show significant quenching only in the presence of Cu²⁺.

Expected Data

Table 1: Photophysical Properties of IS-1 Probe

Condition λabs (nm) λem (nm) Quantum Yield (Φ) Stokes Shift (nm) Appearance
IS-1 (10 µM) ~350 ~480 ~0.45 130 Bright Blue Fluorescence

| IS-1 + 5 eq. Cu²⁺ | ~355 | ~480 | < 0.01 | 130 | Non-fluorescent |

Table 2: Selectivity of IS-1 Probe (Fluorescence Intensity as % of Initial)

Metal Ion Added (5 eq.) % Fluorescence Remaining % Fluorescence after adding Cu²⁺
None 100% 5%
Na⁺ 98% 6%
K⁺ 99% 5%
Ca²⁺ 95% 8%
Mg²⁺ 96% 7%
Zn²⁺ 92% 10%
Fe³⁺ 85% (minor quenching) 5%
Ni²⁺ 90% 9%

| Cu²⁺ | 5% | 5% |

Application Protocol 2: "Turn-On" Monitoring of Microenvironmental Viscosity

Principle: Cellular viscosity is a critical parameter related to cell health, metabolism, and disease states.[11] "Molecular rotors" are fluorescent probes designed to report on viscosity.[12] The this compound scaffold is well-suited for this application, as the phenyl group can act as a rotatable element. In a low-viscosity environment, the phenyl group can freely rotate, providing a non-radiative pathway for the excited state to decay, resulting in weak fluorescence. As viscosity increases, this intramolecular rotation is restricted, closing the non-radiative channel and forcing the molecule to relax through fluorescence, leading to a dramatic "turn-on" response.[13][14]

G cluster_low Low Viscosity cluster_high High Viscosity A Excited State B Ground State (Low Fluorescence) A->B Fast Intramolecular Rotation (Non-Radiative Decay) C Excited State D Ground State (High Fluorescence) C->D Restricted Rotation (Radiative Decay)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Phenyl-1H-indazole for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2] 5-Phenyl-1H-indazole, in particular, has emerged as a compound of significant interest for preclinical and in-vivo investigations due to its potential therapeutic applications. To meet the demands of such studies, which require substantial quantities of highly pure material, a robust and scalable synthetic process is paramount.

This comprehensive guide provides a detailed, three-step synthetic route for the gram-scale production of this compound. The chosen strategy involves the N-protection of a commercially available starting material, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and concluding with a straightforward deprotection to yield the final active pharmaceutical ingredient (API). Each step has been designed and explained with scalability, safety, and final product purity in mind, adhering to the principles of Good Manufacturing Practice (GMP) for API synthesis.[3][4][5][6][7]

Strategic Overview of the Synthesis

The synthesis of this compound is strategically divided into three key stages. This approach ensures high yields, simplifies purification at each step, and is amenable to large-scale production.

Synthetic_Pathway A 5-Bromo-1H-indazole B Step 1: N-Boc Protection A->B (Boc)₂O, DMAP DCM C 1-Boc-5-bromo-1H-indazole B->C D Step 2: Suzuki-Miyaura Coupling C->D Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O E 1-Boc-5-phenyl-1H-indazole D->E F Step 3: N-Boc Deprotection E->F TFA or HCl DCM or MeOH G This compound F->G

Diagram 1: Three-step synthetic workflow for this compound.

Part 1: N-Boc Protection of 5-Bromo-1H-indazole

Rationale: The initial step involves the protection of the acidic N-H proton of 5-bromo-1H-indazole with a tert-butyloxycarbonyl (Boc) group. This is a critical maneuver for a successful and clean Suzuki-Miyaura coupling for several reasons:

  • Prevention of Side Reactions: The unprotected N-H is acidic and can interfere with the basic conditions of the Suzuki coupling, potentially leading to deprotonation and unwanted side reactions.

  • Improved Solubility: The lipophilic Boc group enhances the solubility of the indazole in organic solvents commonly used for cross-coupling reactions, leading to a more homogeneous and efficient reaction.

  • Simplified Purification: The protected intermediate is generally less polar and more amenable to standard chromatographic purification techniques.

Protocol 1: Scale-Up Synthesis of 1-Boc-5-bromo-1H-indazole

This protocol is adapted from standard procedures for the N-protection of indazoles and is optimized for gram-scale synthesis.[8][9]

Materials and Equipment:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesMolar Equiv.
5-Bromo-1H-indazole197.0250.0 g0.2541.0
Di-tert-butyl dicarbonate (Boc)₂O218.2561.0 g0.2801.1
4-(Dimethylamino)pyridine (DMAP)122.173.1 g0.0250.1
Dichloromethane (DCM)84.93500 mL--
Saturated aq. NaHCO₃-2 x 250 mL--
Brine-250 mL--
Anhydrous MgSO₄-As needed--
  • Round-bottom flask (2 L) with magnetic stirrer

  • Addition funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 2 L round-bottom flask, add 5-bromo-1H-indazole (50.0 g, 0.254 mol) and dichloromethane (500 mL). Stir the mixture until all the solid has dissolved.

  • Add 4-(dimethylamino)pyridine (3.1 g, 0.025 mol) to the solution.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (61.0 g, 0.280 mol) in 100 mL of dichloromethane. Transfer this solution to an addition funnel.

  • Add the (Boc)₂O solution dropwise to the stirred indazole solution over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and then with brine (250 mL).[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-5-bromo-1H-indazole as a white solid.

Expected Yield: 85-95%

Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][10][11] This reaction is well-suited for large-scale synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. In this step, the bromine atom at the 5-position of the protected indazole is coupled with phenylboronic acid using a palladium catalyst.

Protocol 2: Optimized Suzuki-Miyaura Coupling for 1-Boc-5-phenyl-1H-indazole

This protocol is based on established conditions for the Suzuki coupling of bromoindazoles.[10][11]

Materials and Equipment:

Reagent/SolventMolecular Weight ( g/mol )QuantityMolesMolar Equiv.
1-Boc-5-bromo-1H-indazole297.1350.0 g0.1681.0
Phenylboronic acid121.9324.6 g0.2021.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.702.46 g0.00340.02
Potassium Carbonate (K₂CO₃)138.2169.7 g0.5043.0
1,4-Dioxane88.11500 mL--
Deionized Water18.02125 mL--
Ethyl Acetate-As needed--
Celite-As needed--
  • Three-neck round-bottom flask (2 L) with reflux condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle with temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X-Ln B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'-Ln D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a 2 L three-neck round-bottom flask, add 1-Boc-5-bromo-1H-indazole (50.0 g, 0.168 mol), phenylboronic acid (24.6 g, 0.202 mol), and potassium carbonate (69.7 g, 0.504 mol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (500 mL) and deionized water (125 mL) to the flask.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.46 g, 0.0034 mol) to the reaction mixture.

  • Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (500 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 250 mL) and then with brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Boc-5-phenyl-1H-indazole. This crude product is often of sufficient purity for the next step.

Expected Yield: >90%

Part 3: N-Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to unveil the desired this compound. Acid-catalyzed deprotection is a standard and efficient method for this transformation. Care must be taken to ensure complete removal of the protecting group and to purify the final product to the high standard required for in-vivo studies.

Protocol 3: Deprotection and Final Purification of this compound

This protocol utilizes trifluoroacetic acid (TFA) for efficient Boc deprotection at room temperature.[5][12]

Materials and Equipment:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Crude 1-Boc-5-phenyl-1H-indazole294.35~49 g~0.166
Dichloromethane (DCM)84.93500 mL-
Trifluoroacetic Acid (TFA)114.02100 mL-
Saturated aq. NaHCO₃-As needed-
Deionized Water-As needed-
Ethanol-For crystallization-
  • Round-bottom flask (1 L) with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the crude 1-Boc-5-phenyl-1H-indazole in dichloromethane (500 mL) in a 1 L round-bottom flask.

  • Cool the solution in an ice bath and slowly add trifluoroacetic acid (100 mL).

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.[13]

Expected Yield: 80-90% (after crystallization)

Part 4: Quality Control and Characterization

To ensure the suitability of the synthesized this compound for in-vivo studies, rigorous analytical characterization is essential.

Analytical Data:

TestSpecificationTypical Results
Appearance White to off-white crystalline solidConforms
Purity (HPLC) ≥ 98%> 99%
¹H NMR Conforms to structureSee reference spectra below
¹³C NMR Conforms to structureSee reference spectra below
Mass Spectrometry Conforms to molecular weightm/z [M+H]⁺: 195.09
Residual Solvents Within acceptable limits (ICH Q3C)Conforms
Residual Palladium < 10 ppm (ICH Q3D)< 5 ppm

Reference NMR Data (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 13.10 (s, 1H, NH), 8.15 (s, 1H), 7.70-7.60 (m, 4H), 7.50-7.40 (m, 2H), 7.35-7.25 (m, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 141.5, 140.8, 135.2, 133.0, 129.1 (2C), 127.0, 126.5 (2C), 122.0, 121.5, 110.0.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This application note provides a detailed and scalable three-step synthesis of this compound, suitable for producing the quantities required for in-vivo studies. By employing a robust N-Boc protection strategy, an efficient Suzuki-Miyaura cross-coupling, and a reliable deprotection and purification protocol, researchers can confidently produce this key compound with high purity and yield. Adherence to these protocols and rigorous quality control will ensure the integrity of the material for downstream biological evaluation.

References

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. (URL not available)
  • Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem. (URL not available)
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. (URL not available)
  • An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem. (URL not available)
  • Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials.
  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). (URL not available)
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. (URL not available)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. (URL not available)
  • Copies of 1H, 13C, 19F NMR spectra. (URL not available)
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. (URL not available)
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org. (URL not available)
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. (URL not available)
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
  • Application Note – N-Boc protection. Sigma-Aldrich. (URL not available)
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (URL not available)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (URL not available)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. (URL not available)
  • N-Boc-5-bromo-1H-indazole. Chem-Impex. (URL not available)
  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem. (URL not available)
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (URL not available)
  • (PDF) 13 C NMR of indazoles.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem. (URL not available)
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. (URL not available)
  • Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). National Institutes of Health. (URL not available)
  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC - NIH. (URL not available)
  • (PDF) Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • 3 - Supporting Inform
  • UHPLC-HRMS-based profiling and simultaneous quantification of the hydrophilic phenolic compounds from the aerial. Pharmacia. (URL not available)
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. (URL not available)

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Topic: A Robust, Validated HPLC Method for Purity Determination of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Phenyl-1H-indazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1][2][3] The purity of this starting material is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive, in-depth guide to a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of this compound. We will not only detail the step-by-step analytical protocol but also elucidate the scientific rationale behind the method development choices and present a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of this compound is the cornerstone of logical HPLC method development.[7][8] The molecule's structure, featuring a fused aromatic system (indazole) and a phenyl substituent, dictates its chromatographic behavior and detection characteristics.

PropertyValue / DescriptionRationale for HPLC Method Development
Chemical Structure this compound StructureThe aromatic structure contains multiple chromophores, making UV detection highly suitable. The presence of nitrogen atoms provides a site for potential protonation, which can be controlled by mobile phase pH to optimize peak shape.
Molecular Formula C₁₃H₁₀N₂---
Molecular Weight 194.23 g/mol [9][10]Influences diffusion characteristics but is well within the range for standard HPLC analysis.
Appearance Off-white to light brown solid[1][9]---
Solubility Insoluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[11]Dictates the choice of diluent for sample preparation. The diluent should be compatible with the mobile phase to prevent sample precipitation on the column and ensure good peak symmetry.
pKa (Predicted) 13.81 ± 0.40 (for the N-H proton)[9]The molecule is weakly basic. Adding a slight acidic modifier (e.g., formic acid) to the mobile phase can suppress the interaction of the basic nitrogen with acidic residual silanols on the column, leading to sharper, more symmetrical peaks.
UV Absorbance Exhibits strong absorbance in the UV region due to its conjugated aromatic system.[12]A UV-Vis detector is the ideal choice. The optimal wavelength (λmax) should be determined experimentally to maximize sensitivity for both the main peak and potential impurities.

Section 1: HPLC Method Development and Rationale

The goal is to develop a stability-indicating method capable of separating this compound from its potential process-related impurities and degradation products. Reversed-phase chromatography is the chosen mode due to the compound's non-polar to moderately polar nature.[13][14]

  • Chromatographic System: A standard HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is required.[15][16]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[8][14] Its hydrophobic nature provides strong retention for the aromatic this compound. A column with dimensions of 4.6 x 150 mm and a 3.5 or 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Selection: The mobile phase must provide adequate retention and selectivity.

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is advantageous for detecting impurities at lower wavelengths.

    • Aqueous Phase: HPLC-grade water is used.

    • pH Modifier: 0.1% (v/v) formic acid is added to both the aqueous and organic phases. This serves two critical functions: 1) It maintains a consistent, slightly acidic pH (~2.7) to ensure the protonation state of the analyte and any ionizable impurities remains constant, leading to reproducible retention times. 2) It protonates free silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions that can cause severe peak tailing with basic compounds like indazoles.[7]

  • Elution Mode: A gradient elution is selected for purity analysis. This approach is superior to isocratic elution for separating a wide range of potential impurities with varying polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column within a reasonable runtime.[15]

  • Detection Wavelength: A photodiode array (PDA) detector is recommended to monitor the analyte across a range of wavelengths. The λmax for indazole derivatives is typically in the 250-300 nm range.[12] For this method, 254 nm is chosen as a robust, general-purpose wavelength that provides good sensitivity for many aromatic compounds. A PDA also allows for peak purity analysis by comparing spectra across a single peak.

Section 2: Detailed Analytical Protocol

This protocol is designed to be a self-validating system by incorporating a rigorous System Suitability Test (SST) before any sample analysis.[4]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, with UV/PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%).

  • Reference Standard: this compound with known purity (e.g., >99.5%).

  • Glassware: Class A volumetric flasks, pipettes.

  • Other: Analytical balance, sonicator, 0.45 µm syringe filters.

Chromatographic Conditions
ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare in the same manner as the Standard Stock Solution. Then, dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use only if all acceptance criteria are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the overall sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and detector.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and mobile phase composition.
Analysis and Calculation
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no carryover or system contamination.

  • Perform the SST as described in section 2.4.

  • Once the SST passes, inject the sample solutions in duplicate.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

  • Calculate the purity of the this compound sample using the area percent method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Section 3: Method Validation Protocol (ICH Q2(R2))

Validation of the analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][17] The following protocol outlines the key parameters for validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Protocol:

    • Analyze a blank (diluent) and a placebo (if applicable) to demonstrate no interference at the retention time of the analyte.

    • Perform forced degradation studies on the this compound sample. Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples. The method is specific if the main peak is spectrally pure (as determined by PDA analysis) and is well-resolved from all degradation product peaks (Resolution > 2.0).

Linearity
  • Protocol: Prepare a series of at least five concentrations of this compound, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy
  • Protocol: Perform recovery studies by spiking a known amount of the analyte reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six separate preparations of the this compound sample at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The %RSD of the purity results should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.

Range
  • Protocol: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.

  • Acceptance Criteria: The demonstrated range should cover 80% to 120% of the test concentration for an assay.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.

    • Vary flow rate by ±10% (0.9 and 1.1 mL/min).

    • Vary column temperature by ±5°C (25°C and 35°C).

    • Vary the mobile phase pH slightly by adjusting the amount of formic acid.

  • Acceptance Criteria: The SST parameters should still be met, and the purity results should not significantly change, demonstrating the method's reliability during routine use.

Example Data Summary Table
Validation ParameterResultAcceptance Criteria
Specificity No interference observed. Resolution > 2.0 for all degradation peaks.Pass
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.45%≤ 1.0%
Precision (Intermediate %RSD) 0.78%≤ 2.0%
Robustness System suitability passed under all varied conditions.Pass

Section 4: Visualized Workflows

HPLC_Purity_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Results prep_std Prepare Standard (50 µg/mL) sst System Suitability Test (5 Replicates of Standard) prep_std->sst prep_smp Prepare Sample (50 µg/mL) inject_smp Inject Sample (Duplicate) prep_smp->inject_smp prep_mp Prepare Mobile Phase & Diluent equilibrate Equilibrate System (30 min) prep_mp->equilibrate equilibrate->sst check_sst SST Criteria Met? sst->check_sst check_sst->equilibrate No (Troubleshoot) check_sst->inject_smp Yes integrate Integrate Chromatogram inject_smp->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC Purity Determination of this compound.

Validation_Strategy cluster_core Core Validation Parameters (ICH Q2(R2)) cluster_reliability Reliability Parameters method Developed HPLC Method spec Specificity (Forced Degradation) method->spec lin Linearity (5 Levels, R² ≥ 0.999) method->lin acc Accuracy (Recovery @ 3 Levels) method->acc prec Precision (Repeatability & Intermediate) method->prec range_node Range (Verified by Lin, Acc, Prec) method->range_node robust Robustness (Flow, Temp Variations) method->robust sst_val System Suitability (Defined Criteria) method->sst_val validated Validated Method (Fit for Purpose) spec->validated lin->validated acc->validated prec->validated range_node->validated robust->validated sst_val->validated

Caption: Logical Flow of the Method Validation Strategy based on ICH Q2(R2).

Conclusion

The reversed-phase HPLC method detailed herein is demonstrated to be simple, specific, precise, and accurate for the purity determination of this compound. The use of a C18 column with a formic acid-modified acetonitrile/water gradient provides excellent resolution and peak shape. Adherence to the comprehensive validation protocol ensures that the method is robust and reliable for routine use in a quality control environment, guaranteeing the integrity of this compound used in research and drug development.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • ChemicalBook. (n.d.). This compound CAS#: 185316-58-9.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chem-Impex. (n.d.). This compound.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Journal of the American Chemical Society. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChem. (n.d.). 1-Phenyl-1H-indazole.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (n.d.). Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis.
  • J&K Scientific LLC. (n.d.). This compound | 185316-58-9.
  • BenchChem. (n.d.). Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis.

Sources

The Rising Star of Material Science: Unlocking the Potential of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of material science, the quest for novel organic molecules with tunable photophysical and electronic properties is relentless. Among the myriad of heterocyclic compounds, the indazole scaffold has emerged as a privileged structure, primarily celebrated for its therapeutic applications. However, a new frontier is opening for its derivatives, particularly 5-Phenyl-1H-indazole, in the realm of advanced materials. This guide provides an in-depth exploration of the burgeoning applications of this compound in material science research, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development venturing into materials innovation. Its inherent stability, coupled with the electronic characteristics endowed by the phenyl substituent, makes it a compelling building block for the next generation of organic electronics.[1][2][3]

The Indazole Core: A Foundation for Advanced Materials

The 1H-indazole structure, a bicyclic aromatic heterocycle, offers a rigid and electronically versatile framework. The strategic placement of a phenyl group at the 5-position significantly influences the molecule's conjugation and intermolecular interactions, making this compound and its derivatives prime candidates for a range of material science applications, including:

  • Organic Light-Emitting Diodes (OLEDs): As host materials or emitters in the emissive layer.

  • Organic Solar Cells (OSCs): As donor or acceptor components in the photoactive layer.

  • Organic Semiconductors: For applications in organic field-effect transistors (OFETs).

  • Fluorescent Probes: Leveraging their photoluminescent properties for sensing applications.[2]

This guide will delve into the practical application of this compound, with a focus on OLEDs and a prospective look at its potential in organic photovoltaics.

Section 1: this compound in Organic Light-Emitting Diodes (OLEDs)

The tunable electronic properties and inherent rigidity of the indazole core make it an attractive scaffold for designing novel host and emitter materials for OLEDs.[4] By modifying substituents on the indazole ring, it is possible to fine-tune the emission color, charge transport properties, and thermal stability of the resulting materials.[4]

Theoretical Framework: Why this compound Derivatives are Promising for OLEDs

The efficacy of an OLED device hinges on the balanced injection and transport of holes and electrons, leading to efficient recombination in the emissive layer (EML). The choice of the host material in the EML is critical for achieving high quantum efficiency. An ideal host material should possess:

  • High Triplet Energy: To effectively confine the triplet excitons of the phosphorescent dopant.

  • Good Thermal and Morphological Stability: To ensure long device lifetime.

  • Balanced Charge Transport Characteristics: To facilitate the movement of both holes and electrons.

The this compound moiety, with its extended π-conjugation, provides a robust backbone for designing molecules that can meet these criteria. The phenyl group can be further functionalized to modulate the HOMO/LUMO energy levels and enhance intermolecular stacking, which is beneficial for charge transport.

Synthesis of Functionalized this compound Derivatives for OLEDs

While various methods exist for the synthesis of indazoles, a common and adaptable approach for creating derivatives for material science applications is through palladium- or copper-catalyzed cross-coupling reactions.[5][6] Below is a generalized protocol for the synthesis of N-aryl-5-phenyl-1H-indazoles, which are promising candidates for OLED host materials.

This protocol describes the synthesis of N-phenyl-5-phenyl-1H-indazole, a foundational structure for more complex derivatives.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (AcOEt)

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk tube, add this compound (0.5 mmol), iodobenzene (0.6 mmol), KOH (1.0 mmol, 200 mol%), 1,10-phenanthroline (0.11 mmol, 22 mol%), and CuI (0.095 g, 20 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (2.5 mL) via syringe.

  • Stir the reaction mixture and heat to 120 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel to remove inorganic salts.

  • Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Copper(I) Iodide and 1,10-Phenanthroline: This catalytic system is effective for N-arylation reactions. 1,10-phenanthroline acts as a ligand, stabilizing the copper catalyst and facilitating the coupling process.

  • Potassium Hydroxide: A strong base is required to deprotonate the indazole nitrogen, making it nucleophilic for the subsequent coupling reaction.

  • DMF: A high-boiling point, polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow the reaction to be conducted at an elevated temperature, which is often necessary for efficient coupling.

Fabrication of OLEDs Utilizing this compound Derivatives

The following is a generalized protocol for the fabrication of a multilayer OLED device by thermal evaporation, which can be adapted for the use of this compound-based materials as the host in the emissive layer.[4]

Device Structure: ITO / HIL / HTL / EML (this compound derivative:dopant) / ETL / EIL / Al

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., 4,4′,4″-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine (2-TNATA))

  • Hole Transport Layer (HTL) material (e.g., N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB))

  • This compound derivative (Host)

  • Phosphorescent or fluorescent dopant (Guest)

  • Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃))

  • Electron Injection Layer (EIL) material (e.g., Lithium Fluoride (LiF))

  • High-purity Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or oxygen plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.[4]

  • Deposition of Organic Layers and Cathode:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit the HIL (e.g., 2-TNATA) to a thickness of approximately 30-60 nm.[4]

    • Deposit the HTL (e.g., NPB) to a thickness of 20-40 nm.[4]

    • Co-evaporate the this compound derivative (host) and the dopant (guest) at a specific weight percentage (e.g., 6-15 wt%) to form the emissive layer (EML) with a typical thickness of 20-40 nm.[4]

    • Deposit the ETL (e.g., Alq₃) to a thickness of 20-40 nm.[4]

    • Deposit a thin EIL (e.g., LiF) of 0.5-1 nm.[4]

    • Deposit the Aluminum cathode to a thickness of 100-150 nm through a shadow mask to define the active area of the device.[4]

  • Encapsulation:

    • Immediately encapsulate the fabricated device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.[4]

    • Apply a UV-curable epoxy adhesive around the perimeter of the active area, place a clean glass coverslip over the device, and cure the epoxy with a UV lamp.[4]

Self-Validation and Characterization:

The performance of the fabricated OLEDs should be evaluated using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.[4]

  • Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color and calculate the CIE coordinates.[4]

  • External Quantum Efficiency (EQE): Determined from the luminance, EL spectrum, and current density, often measured using an integrating sphere.[4]

Expected Performance and Structure-Property Relationships

While specific electroluminescence data for OLEDs based on simple this compound is limited in the current literature, the performance of devices using related nitrogen-containing heterocyclic compounds provides valuable insights.[4] For instance, carbazole derivatives, which share structural similarities with indazoles, are renowned for their excellent hole-transporting properties and high thermal stability, leading to high-performance OLEDs.

Host Material AbbreviationEmitter (Dopant)Emitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)
Hypothetical 5-Ph-Ind-Derivative 1 FIrpicSky BlueExpected >15%Expected >30Expected >25Expected <4.0
Hypothetical 5-Ph-Ind-Derivative 2 Ir(ppy)₃GreenExpected >20%Expected >60Expected >50Expected <3.5

This table presents hypothetical performance data for OLEDs employing this compound derivatives as host materials, based on the performance of other high-performing heterocyclic host materials. Actual performance will depend on the specific molecular structure and device architecture.

Logical Workflow for OLED Material Development:

OLED_Workflow cluster_synthesis Material Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing Mol_Design Molecular Design of This compound Derivative Synthesis Chemical Synthesis (e.g., Cross-Coupling) Mol_Design->Synthesis Purification Purification (Sublimation) Synthesis->Purification Photophysical Photophysical Characterization (UV-Vis, PL) Purification->Photophysical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Electrochemical Electrochemical Analysis (CV) Purification->Electrochemical Device_Fab OLED Fabrication (Thermal Evaporation) Purification->Device_Fab EL_Testing Electroluminescence Characterization (J-V-L, EQE) Device_Fab->EL_Testing

Caption: Workflow for the development and evaluation of this compound derivatives for OLED applications.

Section 2: Prospective Applications in Organic Solar Cells (OSCs)

The versatility of the this compound scaffold also suggests its potential use in organic solar cells. The ability to tune the HOMO and LUMO energy levels through chemical modification is crucial for designing efficient donor and acceptor materials for the bulk heterojunction (BHJ) active layer of an OSC.

Designing this compound Derivatives for OSCs

For a material to function effectively as a donor in an OSC, it should possess:

  • A high HOMO level for efficient hole extraction.

  • A broad absorption spectrum that covers a significant portion of the solar spectrum.

Conversely, an acceptor material should have:

  • A low LUMO level for efficient electron transfer from the donor.

  • Good electron mobility.

By strategically functionalizing the this compound core with electron-donating or electron-withdrawing groups, it is theoretically possible to tailor its electronic properties for either donor or acceptor roles.

Protocol 3: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol provides a general procedure for the fabrication of a conventional architecture OSC, which can be adapted to test novel this compound derivatives.

Device Structure: ITO / HTL / Active Layer (5-Ph-Ind-Derivative:Acceptor or Donor:5-Ph-Ind-Derivative) / Cathode

Materials:

  • ITO-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • This compound derivative (as donor or acceptor)

  • A suitable acceptor (e.g., a fullerene derivative like PC₇₁BM) or donor polymer (e.g., PTB7)

  • Organic solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)

  • Low work function cathode (e.g., Ca/Al or LiF/Al)

Procedure:

  • Substrate Preparation: Clean ITO substrates as described in Protocol 2.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.

  • Active Layer Preparation:

    • Prepare a solution of the this compound derivative and the corresponding donor or acceptor material in a suitable organic solvent. The ratio and concentration will need to be optimized.

    • Spin-coat the active layer blend onto the HTL in an inert atmosphere.

    • Anneal the film at an optimized temperature to control the morphology of the bulk heterojunction.

  • Cathode Deposition: Deposit the cathode (e.g., LiF/Al) by thermal evaporation in a high-vacuum chamber.

  • Encapsulation: Encapsulate the device to protect it from environmental degradation.

Characterization of OSCs:

The performance of the fabricated solar cells is assessed by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²). Key performance metrics include:

  • Open-circuit voltage (Voc)

  • Short-circuit current density (Jsc)

  • Fill factor (FF)

  • Power conversion efficiency (PCE)

Logical Pathway for OSC Material Integration:

OSC_Pathway cluster_donor Donor Pathway cluster_acceptor Acceptor Pathway Start Synthesized This compound Derivative Energy_Level Determine HOMO/LUMO Levels (CV, UV-Vis) Start->Energy_Level Blend_A Blend with Acceptor (e.g., PCBM) Energy_Level->Blend_A High HOMO? Blend_D Blend with Donor (e.g., PTB7) Energy_Level->Blend_D Low LUMO? Fabricate_DA Fabricate Donor-Acceptor OSC Blend_A->Fabricate_DA Performance Device Performance Characterization (J-V, PCE) Fabricate_DA->Performance Fabricate_AD Fabricate Acceptor-Donor OSC Blend_D->Fabricate_AD Fabricate_AD->Performance

Caption: Decision pathway for integrating a new this compound derivative into an organic solar cell.

Conclusion and Future Outlook

This compound stands at the cusp of transitioning from a molecule of medicinal interest to a versatile building block in material science. Its rigid, aromatic structure provides a robust platform for the design of novel materials for organic electronics. While the exploration of its full potential is still in its nascent stages, the foundational principles of organic semiconductor design suggest a bright future for this compound and its derivatives. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid starting point for their investigations into this promising class of materials. Further research focusing on the synthesis of a broader range of derivatives and a systematic study of their structure-property relationships will be instrumental in unlocking the full potential of this compound in the development of next-generation OLEDs, OSCs, and other organic electronic devices.

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Application Notes & Protocols for the Synthesis of 5-Phenyl-1H-indazole Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and capacity to serve as a bioisosteric replacement for indole have cemented its role in the development of numerous therapeutic agents.[4] Indazole-containing molecules are prevalent in a wide array of marketed drugs and clinical candidates, demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-emetic agents.[5][6]

Notably, the indazole core is a key structural motif in several potent kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, which are used to treat renal cell carcinoma.[5] The 5-phenyl-1H-indazole framework, in particular, serves as a versatile template for engaging with the ATP-binding pocket of many kinases.[7]

This guide provides a comprehensive, field-proven protocol for the synthesis of a library of this compound derivatives designed for robust Structure-Activity Relationship (SAR) studies. The objective of an SAR study is to systematically modify a lead compound's structure to understand how these changes impact its biological activity, selectivity, and pharmacokinetic properties.[8][9] We will detail the strategic synthesis, purification, and characterization of these derivatives, emphasizing the rationale behind key experimental choices to empower researchers in their drug discovery efforts.

Strategic Approach to SAR Library Design

A successful SAR campaign requires a logical and efficient synthetic strategy that allows for the systematic modification of the lead scaffold at key positions. For the this compound core, we identify three primary vectors for diversification to probe the chemical space around the molecule.

  • Vector 1 (Ar): Modification of the 5-phenyl ring. This includes introducing various substituents to probe electronic and steric effects and replacing the entire ring with bioisosteres to modulate physicochemical properties.[10][11]

  • Vector 2 (R¹): Substitution at the N1 position of the indazole ring.

  • Vector 3 (R²): Substitution at the N2 position of the indazole ring.

The regioselectivity of N-alkylation (N1 vs. N2) is a critical challenge in indazole chemistry, heavily influenced by reaction conditions.[12][13] The protocols herein are designed to provide selective access to each regioisomer.

Below is a workflow diagram illustrating the overall strategy for library synthesis.

G start_material 5-Bromo-1H-indazole (Core Precursor) suzuki_step Suzuki-Miyaura Coupling start_material->suzuki_step Arylboronic Acids (Vector 1: Ar) intermediate 5-Aryl-1H-indazole (Diversified Core) suzuki_step->intermediate n1_alkylation N1-Selective Alkylation (NaH, THF) intermediate->n1_alkylation R¹-X (Vector 2) n2_alkylation N2-Selective Alkylation (Mitsunobu or TfOH) intermediate->n2_alkylation R²-OH or R²-Imidate (Vector 3) library1 N1-Alkyl-5-Aryl-1H-indazole Library n1_alkylation->library1 library2 N2-Alkyl-5-Aryl-1H-indazole Library n2_alkylation->library2

Caption: General workflow for the synthesis of the this compound derivative library.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

The Suzuki-Miyaura coupling is the method of choice for forming the C5-aryl bond due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[14] This allows for the rapid generation of diversity at Vector 1.

Rationale: We utilize Pd(dppf)Cl₂ as the catalyst because it is robust, effective for heteroaryl couplings, and less sensitive to air than other palladium sources.[15][16] The use of an aqueous base like K₂CO₃ in a solvent like dimethoxyethane (DME) is a standard, reliable condition for this transformation.[15]

Caption: Suzuki-Miyaura coupling reaction scheme.

Step-by-Step Methodology:

  • To a microwave vial or round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-1H-indazole (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 5:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-1H-indazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[17][18]

Protocol 2: Regioselective N1-Alkylation

Achieving high regioselectivity for N1-alkylation is crucial for generating a distinct set of derivatives for SAR. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method that strongly favors N1 substitution.[4][12][19]

Rationale: The sodium cation of the resulting indazole salt is thought to chelate with the pyrazole nitrogen lone pair, sterically hindering the N2 position and directing the incoming electrophile (alkyl halide) to the N1 position.[12]

Step-by-Step Methodology:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the 5-aryl-1H-indazole (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 4-24 hours.

  • Reaction Monitoring: Monitor for completion by TLC or LC-MS.

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to isolate the pure N1-alkylated product, separating it from any minor N2-isomer.

  • Characterization: Confirm the structure, purity, and regiochemistry via ¹H NMR, ¹³C NMR, and HRMS. NOE (Nuclear Overhauser Effect) experiments can be used to definitively assign the N1 vs. N2 position.

Protocol 3: Regioselective N2-Alkylation

Selective N2-alkylation is often more challenging but can be achieved under specific conditions, providing the complementary regioisomer for SAR studies. One effective method utilizes Mitsunobu conditions.[13] An alternative, more recent method employs alkyl 2,2,2-trichloroacetimidates catalyzed by a strong acid like trifluoromethanesulfonic acid (TfOH).[20]

Rationale (Mitsunobu): The Mitsunobu reaction proceeds via an alkoxyphosphonium salt, and for many indazole substrates, the steric environment and electronics favor attack by the N2 nitrogen. This method is advantageous as it uses a wide range of commercially available alcohols.[13]

Step-by-Step Methodology (Mitsunobu):

  • To a round-bottom flask under an inert atmosphere, dissolve the 5-aryl-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care.

  • Allow the mixture to stir at 0 °C for 10-20 minutes, then warm to room temperature and continue stirring for 2-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: The crude residue, containing triphenylphosphine oxide and the hydrazide byproduct, requires careful purification. Direct purification by flash column chromatography is often effective. Trituration with a solvent like diethyl ether can also help remove some byproducts before chromatography.

  • Characterization: Confirm the structure and regiochemistry of the N2-alkylated product by NMR and HRMS.

SAR Library Design: A Data-Driven Approach

The following tables provide examples of substituents that can be incorporated at each diversification vector to build a comprehensive SAR library.

Table 1: Vector 1 (Ar) - 5-Aryl Substituent Modifications

The goal is to probe steric, electronic, and metabolic properties. Replacing the phenyl ring with bioisosteres can improve properties like solubility and metabolic stability while potentially generating novel intellectual property.[10][21]

CategoryRationaleExample Substituents (on Phenyl Ring)Example Bioisosteric Replacements
Electron-Donating Probe for H-bond acceptor or cation-π interactions.-OCH₃, -CH₃, -N(CH₃)₂Pyridyl, Thienyl[15], Furyl
Electron-Withdrawing Probe for H-bond donor interactions or dipole effects.-CF₃, -Cl, -F, -CN, -NO₂Pyrimidinyl, Pyrazinyl
Steric Bulk Explore pocket size and hydrophobic interactions.-tBu, -isopropyl, -phenylBicyclo[1.1.1]pentane[11], Cubane
Polar/H-Bonding Improve solubility and add specific interactions.-OH, -SO₂NH₂, -CONH₂Oxetanyl, Tetrazolyl
Table 2: Vectors 2 & 3 (R¹, R²) - N-Alkyl Substituent Modifications

These modifications explore interactions in different regions of the binding pocket and modulate the compound's overall lipophilicity and solubility.

CategoryRationaleExample R¹, R² Groups
Small Alkyl Baseline for steric and lipophilic effects.-CH₃, -ethyl, -propyl
Branched/Cyclic Alkyl Introduce conformational constraint and fill pockets.-isopropyl, -cyclopropyl, -cyclohexyl
Polar Groups Enhance solubility and add H-bonding capacity.-(CH₂)₂-OH, -(CH₂)₂-N(CH₃)₂, -CH₂-morpholine
Benzylic Groups Explore potential for π-stacking interactions.-benzyl, -4-methoxybenzyl, -4-fluorobenzyl

Conclusion

This guide outlines a robust and versatile synthetic platform for the preparation of this compound derivatives for comprehensive SAR studies. By employing a strategic combination of Suzuki-Miyaura coupling for C5-arylation and regioselective N-alkylation protocols, researchers can efficiently generate diverse libraries of compounds. The key to a successful drug discovery campaign lies not just in the synthesis of molecules, but in the rationale behind their design. By systematically exploring the chemical space around the privileged indazole scaffold, this protocol provides a powerful tool for developing novel therapeutics and elucidating the complex interplay between chemical structure and biological function.

References

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Application Notes & Protocols: 5-Phenyl-1H-indazole as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and advanced materials.[1][2][3] Among its derivatives, 5-Phenyl-1H-indazole stands out as a versatile and strategically important intermediate, particularly in the development of targeted therapeutics like PARP inhibitors.[4][5][6] Its structure, featuring a phenyl group on the indazole core, offers a unique combination of stability, reactivity, and biological interaction potential.[6] This guide provides an in-depth exploration of this compound's synthetic utility. We will dissect key transformations, including regioselective N-alkylation and palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to empower researchers, scientists, and drug development professionals to effectively leverage this powerful building block.

Introduction: The Significance of the this compound Motif

Indazole, a bioisostere of indole, is a bicyclic aromatic heterocycle that has garnered immense interest in medicinal chemistry.[7] The 1H-tautomer is generally the more thermodynamically stable and has been extensively explored as a pharmacophore.[8] The introduction of a phenyl group at the C-5 position confers specific properties, enhancing its utility in several ways:

  • Modulation of Biological Activity: The phenyl ring can engage in crucial π-stacking or hydrophobic interactions within biological targets, making it a key feature in the design of kinase and PARP inhibitors.[8]

  • Synthetic Handle: The phenyl group can be further functionalized to introduce additional diversity and tune the molecule's properties.

  • Versatile Building Block: this compound serves as a foundational intermediate for constructing complex molecular architectures, enabling the efficient synthesis of drug candidates and functional materials.[4][6] Its applications span from anti-cancer agents to advanced polymers and fluorescent probes for cellular imaging.[4][6]

This document will focus on the principal synthetic transformations that unlock the potential of this compound as a precursor.

Core Synthetic Transformations & Protocols

The true power of this compound as an intermediate is realized through its functionalization. The indazole core presents two primary sites for modification: the nitrogen atoms (N-1 and N-2) and the carbon backbone, which can be functionalized with halogen atoms to enable cross-coupling.

Regioselective N-Alkylation: Addressing the N-1 vs. N-2 Challenge

A primary challenge in indazole chemistry is controlling the regioselectivity of N-alkylation. Direct alkylation of the indazole anion can lead to a mixture of N-1 and N-2 substituted products, which are often difficult to separate and can exhibit vastly different biological activities.[9][10] The ratio of these isomers is highly dependent on the base, solvent, electrophile, and substituents on the indazole ring.[9] Our investigations have validated a highly selective protocol favoring the thermodynamically more stable N-1 isomer.

Causality of N-1 Selectivity: The choice of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a non-polar, aprotic solvent is critical. NaH, a non-nucleophilic base, deprotonates the indazole to form a sodium indazolide salt. In a solvent like THF, this salt is believed to exist as a tight ion pair. Steric hindrance around the more-hindered N-2 position directs the incoming alkyl halide electrophile to the more accessible N-1 position, leading to high N-1 regioselectivity.[9][10]

Protocol 2.1: Selective N-1 Alkylation of this compound

This protocol describes the N-1 ethylation of this compound as a representative example.

Materials & Equipment:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (EtBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath

  • Rotary evaporator, Thin Layer Chromatography (TLC) apparatus, Column chromatography setup

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 10 mL per 1 mmol of indazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a slurry.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl bromide (1.2 eq) dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the N-1 and any minor N-2 isomers.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The regiochemistry can be unequivocally assigned using HMBC NMR experiments, which show a correlation between the N-alkyl CH₂ protons and the C-7a carbon for the N-1 isomer.[7]

Quantitative Data Summary Table:

ParameterConditionRationale
Base NaH (1.2 eq)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous THFPromotes tight ion pair formation, enhancing N-1 selectivity.[9]
Temperature 0 °C to RTControls initial deprotonation rate and allows for smooth reaction.
Electrophile Alkyl Bromide (1.2 eq)Good leaving group for Sₙ2 reaction.
Typical Yield >90% (N-1 isomer)This method provides high regioselectivity and yield.[10]

N_Alkylation_Workflow

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11][12] For these reactions, this compound must first be halogenated (e.g., at C-3, C-4, or C-7) to serve as the aryl halide partner.

The Suzuki-Miyaura coupling is an exceptionally powerful method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide. This reaction can be used to introduce a wide array of aryl, heteroaryl, or alkyl groups onto the 5-phenyl-indazole core, dramatically expanding molecular complexity.[13][14]

Causality of Reaction Success: The efficacy of the Suzuki coupling hinges on the catalytic cycle. The choice of a palladium source (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) is crucial.[13] The ligand (e.g., dppf) stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base activates the boronic acid and facilitates the transmetalation step.

Protocol 2.2: Suzuki-Miyaura Coupling of a Halo-5-phenyl-1H-indazole

This protocol provides a general method for coupling a hypothetical N-protected-3-bromo-5-phenyl-1H-indazole with a boronic acid.

Materials & Equipment:

  • N-Protected-3-bromo-5-phenyl-1H-indazole (e.g., N-THP or N-SEM protected)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or DME/Water, typically 4:1)

  • Standard glassware for inert atmosphere reactions, heating mantle with oil bath

  • Filtration and purification equipment as listed in Protocol 2.1

Procedure:

  • Setup: To a round-bottom flask, add the N-protected-3-bromo-5-phenyl-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired C-3 arylated product.

Key Reaction Parameter Table:

ComponentExampleRole / Rationale
Pd Catalyst Pd(dppf)Cl₂Efficient and robust precatalyst for cross-coupling.[13][14]
Ligand dppf (in catalyst)Bulky phosphine ligand, promotes efficient catalytic cycle.
Base K₂CO₃, Cs₂CO₃Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O, DME/H₂OBiphasic system to dissolve both organic and inorganic reagents.

Suzuki_Cycle

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[11][12] This reaction is invaluable for synthesizing amino-indazole derivatives, which are prevalent in pharmacologically active molecules. It allows for the coupling of a halo-indazole with a wide range of primary and secondary amines.

Causality of Reaction Success: The success of this amination reaction is highly dependent on the synergistic interplay between the palladium catalyst, a bulky, electron-rich phosphine ligand, and a suitable base.[11] Ligands like Xantphos or RuPhos are critical as they promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[15] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine, making it a more potent nucleophile.[15]

Protocol 2.3: Buchwald-Hartwig Amination of a Halo-5-phenyl-1H-indazole

This protocol provides a general method for the amination of a hypothetical N-protected-4-bromo-5-phenyl-1H-indazole.

Materials & Equipment:

  • N-Protected-4-bromo-5-phenyl-1H-indazole (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-4 mol%)

  • Xantphos or RuPhos (1.2-1.5x mol of Pd)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glassware and purification equipment

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (2 mol%), the phosphine ligand (e.g., Xantphos, 2.4 mol%), and NaOt-Bu (1.4 eq) to a flame-dried flask.

  • Reagent Addition: Add the N-protected-4-bromo-5-phenyl-1H-indazole (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium residues. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Common Ligands and Bases Table:

LigandAmine TypeBaseRationale
Xantphos Primary & SecondaryNaOt-BuWide bite angle, good for a variety of substrates.[11]
RuPhos SecondaryNaOt-BuBulky, electron-rich, highly active catalyst system.[15]
BINAP PrimaryCs₂CO₃Bidentate ligand, effective for less hindered amines.[12]
BrettPhos Primary & SecondaryLHMDSUseful for substrates with base-sensitive functional groups.[11]

Buchwald_Cycle

Application Case Study: The Indazole Core in PARP Inhibitors

The strategic importance of intermediates like this compound is best illustrated by their role in the synthesis of complex, high-value molecules. The indazole core is a key pharmacophore in a class of anti-cancer drugs known as PARP (poly[ADP-ribose]polymerase) inhibitors, such as Niraparib.[8][16] These drugs function by inhibiting a key DNA repair pathway, leading to the selective death of cancer cells with specific mutations (e.g., BRCA mutations).[16]

While the exact published synthetic routes to Niraparib may vary, they all rely on the construction of a highly functionalized indazole ring system.[5][17] The protocols described in this guide for N-alkylation and cross-coupling are fundamental transformations that enable the synthesis of such complex structures. A generalized synthetic approach highlights how these individual reactions build upon one another.

Drug_Synthesis_Logic

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in the toolkit of the modern synthetic chemist. Its robust core and multiple sites for functionalization allow for the application of powerful and reliable synthetic methodologies. The protocols detailed herein for regioselective N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a validated roadmap for leveraging this intermediate to construct complex molecules with significant potential in drug discovery and materials science. By understanding the causality behind these protocols, researchers can adapt and innovate, accelerating the development of next-generation therapeutics and technologies.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • J&K Scientific LLC. This compound | 185316-58-9.
  • University of Manchester. (2020). Production of Niraparib using Imine Reductases. Research Explorer.
  • ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Chem-Impex. This compound.
  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (2021). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949.
  • IJSDR. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
  • National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

Application Notes and Protocols for Visible-Light-Mediated Reactions with 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive overview and detailed protocols for leveraging visible-light-mediated reactions centered around the versatile 5-Phenyl-1H-indazole scaffold. This document moves beyond a simple recitation of steps to offer insights into the causality of experimental choices, ensuring both scientific integrity and reproducibility.

Introduction: The Ascendancy of Photoredox Catalysis in Heterocyclic Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1][2] This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. Within this paradigm, nitrogen-containing heterocycles, such as indazoles, are of profound interest due to their prevalence in pharmaceuticals and bioactive molecules.[3]

This compound, in particular, represents a key structural motif and a valuable building block. Its unique electronic properties make it a candidate for various transformations, either as a substrate for functionalization or as a component of the catalytic system itself. This guide will explore a specific application of this compound in the context of a visible-light-mediated desulfonylation reaction, a critical transformation for the deprotection of N-heterocycles.

Core Principles: Understanding the Photoredox Cycle

Visible-light-mediated reactions typically rely on a photocatalyst (PC) that can absorb light in the visible spectrum. The process can be generalized as follows:

  • Excitation: The photocatalyst absorbs a photon, transitioning to an excited state (PC*).

  • Single-Electron Transfer (SET): The excited photocatalyst can then act as either a reductant or an oxidant.

    • Oxidative Quenching: PC* accepts an electron from a substrate, becoming a radical anion (PC•−) and generating a substrate radical cation.

    • Reductive Quenching: PC* donates an electron to a substrate, forming a radical cation (PC•+) and a substrate radical anion.

  • Chemical Transformation: The generated radical intermediate undergoes the desired chemical reaction (e.g., bond formation, fragmentation).

  • Catalyst Regeneration: The photocatalyst returns to its ground state through a subsequent electron transfer event, completing the catalytic cycle.

The choice of photocatalyst, solvent, light source, and additives is crucial for the efficiency and selectivity of the reaction.

Application Protocol: Visible-Light-Mediated N-Desulfonylation of N-Heterocycles

This protocol details a photoredox-mediated method for the deprotection of benzenesulfonyl-protected N-heterocycles, a reaction in which this compound can be utilized. This transformation is particularly valuable in multi-step syntheses where the indazole nitrogen requires protection and subsequent mild deprotection.[4][5]

Expertise & Experience: The Rationale Behind the Protocol

The selection of a heteroleptic copper(I) complex as the photocatalyst is a key innovation in this methodology.[4] Traditional photoredox catalysts, often based on iridium or ruthenium, can be expensive. Copper-based catalysts offer a more cost-effective and earth-abundant alternative. The use of a sacrificial electron donor is essential in the proposed reductive quenching cycle to regenerate the active catalyst. The choice of solvent and base is optimized to ensure solubility of all components and to facilitate the key reaction steps. The use of visible light, specifically from a blue LED, provides a mild and controlled energy source, minimizing unwanted side reactions and thermal degradation of sensitive substrates.

Trustworthiness: A Self-Validating System

The protocol is designed for high reproducibility. The reaction progress can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The clearly defined reaction endpoint and straightforward workup procedure contribute to the reliability of the obtained yields. Control experiments, such as running the reaction in the absence of light or the photocatalyst, will demonstrate the necessity of both for the transformation to occur, thus validating the proposed photocatalytic pathway.

Experimental Setup and Protocol

Reaction Scheme:

A representative reaction for the desulfonylation of a protected indazole derivative is shown below. While the specific use of this compound as a substrate in the cited primary literature is not explicitly detailed in the available abstracts, this protocol is applicable to N-benzenesulfonyl protected indazoles, including 1-benzenesulfonyl-5-phenyl-1H-indazole.

Materials and Equipment:

  • Substrate: N-Benzenesulfonyl-5-phenyl-1H-indazole (or other suitable N-sulfonylated heterocycle)

  • Photocatalyst: [Cu(dq)(BINAP)]BF₄ (or a similar heteroleptic Cu(I) complex)[4]

  • Sacrificial Amine: N,N-Diisopropylethylamine (DIPEA) or similar tertiary amine

  • Solvent: Acetonitrile (MeCN), degassed

  • Reaction Vessel: Schlenk tube or a vial with a screw cap and septum

  • Light Source: Blue LED lamp (e.g., 40 W, λmax = 450-460 nm)

  • Stirring: Magnetic stirrer and stir bar

  • Inert Atmosphere: Nitrogen or Argon line

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture:

    • To a Schlenk tube containing a magnetic stir bar, add the N-benzenesulfonyl-5-phenyl-1H-indazole (1.0 equiv).

    • Add the copper(I) photocatalyst (e.g., 1-5 mol%).

    • Add the sacrificial amine (e.g., 2.0-3.0 equiv).

    • Seal the tube with a septum.

  • Degassing:

    • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can quench the excited state of the photocatalyst.

    • Add the degassed solvent (e.g., acetonitrile) via syringe to achieve the desired concentration (typically 0.05-0.1 M).

  • Irradiation:

    • Place the reaction vessel approximately 5-10 cm from the blue LED lamp.

    • To maintain a constant temperature, a fan can be used to cool the reaction setup.

    • Stir the reaction mixture vigorously to ensure even irradiation.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation:

EntrySubstratePhotocatalyst Loading (mol%)Time (h)Yield (%)
11-Benzenesulfonyl-5-phenyl-1H-indazole224>90 (expected)
2N-Benzenesulfonylindole224High
3N-Benzenesulfonylpyrazole224High

Note: The yield for the specific this compound substrate is an expected outcome based on the reported success with other indazoles in the primary literature.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the visible-light-mediated N-desulfonylation.

G cluster_prep 1. Reaction Preparation cluster_setup 2. Setup and Degassing cluster_reaction 3. Photoreaction cluster_workup 4. Workup and Purification A Weigh Substrate, Photocatalyst, and Amine B Add to Schlenk Tube A->B C Seal and Purge with Inert Gas B->C D Add Degassed Solvent C->D E Irradiate with Blue LED D->E F Stir and Monitor Progress E->F G Solvent Evaporation F->G H Column Chromatography G->H I Isolate Pure Product H->I

Caption: General workflow for the photocatalytic N-desulfonylation.

Mechanistic Insights

The proposed mechanism for the copper-catalyzed N-desulfonylation proceeds through a reductive quenching cycle.

G PC Cu(I) PC_star Cu(I)* PC->PC_star Visible Light (hν) PC_star->PC Relaxation PC_reduced Cu(0) PC_star->PC_reduced R'3N (Amine) Substrate R-SO2-Ind PC_reduced->PC R-SO2-Ind (Substrate) Amine_radical [R'3N]•⁺ Substrate_radical [R-SO2-Ind]•⁻ Product Ind-H Substrate_radical->Product Fragmentation & H+ Source Amine R'3N

Caption: Proposed reductive quenching mechanism for N-desulfonylation.

  • The ground state Cu(I) photocatalyst absorbs a photon of visible light to form the excited state, Cu(I)*.

  • The excited photocatalyst is reductively quenched by the sacrificial amine (e.g., DIPEA), generating a Cu(0) species and the amine radical cation.

  • The electron-rich Cu(0) complex undergoes single-electron transfer to the N-sulfonylated indazole substrate, forming a radical anion.

  • This radical anion is unstable and fragments, cleaving the N-S bond to release the indazole anion and a sulfonyl radical.

  • The indazole anion is then protonated by a proton source in the reaction mixture (likely the amine radical cation or trace water) to yield the final deprotected this compound.

  • The Cu(I) photocatalyst is regenerated, completing the catalytic cycle.

Conclusion and Future Outlook

The visible-light-mediated desulfonylation of N-heterocycles represents a mild, efficient, and cost-effective method for a crucial deprotection step in organic synthesis. The use of earth-abundant copper catalysts further enhances the sustainability of this protocol. While the direct application to this compound as a substrate is inferred from broader studies on indazoles, this framework provides a robust starting point for its implementation.

Future research may focus on expanding the scope of visible-light-mediated reactions involving the this compound core, including direct C-H functionalization to introduce further complexity, thereby opening new avenues for the synthesis of novel drug candidates and functional materials.

References

  • Hunter, C. J., Boyd, M. J., May, G. D., & Fimognari, R. (2020). Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. The Journal of Organic Chemistry, 85(13), 8732–8739. [Link]
  • Fimognari, R., et al. (2020). Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I)
  • Ghosh, D., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update.
  • Merino, E., et al. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]
  • Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
  • Reiser, O., et al. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. PubMed. [Link]
  • Wang, C., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link]
  • Hajra, A., et al. (2020). Visible light promoted C-H functionalization of imidazoheterocycles. Organic & Biomolecular Chemistry. [Link]
  • Li, Y., et al. (2022). Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil. Organic & Biomolecular Chemistry. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
  • Patil, N. T., et al. (2018). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles.
  • Cho, S. H., et al. (2016). Synthesis of 1H-Indazoles via Silver(I)
  • de Fátima, A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
  • de Fátima, A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Link]
  • de Fátima, A., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PubMed Central. [Link]
  • Wang, L., et al. (2018). Visible-light-induced acridinium-catalyzed selective N-dealkylation of N-heterocycles.
  • Zhang, Y., et al. (2015). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. Journal of Molecular Structure. [Link]
  • Tanaka, T., et al. (2020). Protocol for Visible-Light-Promoted Desulfonylation Reactions Utilizing Catalytic Benzimidazolium Aryloxide Betaines and Stoichiometric Hydride Donor Reagents. The Journal of Organic Chemistry. [Link]
  • Kaur, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: A Guide to Characterizing Protein-Ligand Interactions with 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocycle is the core of numerous FDA-approved drugs, particularly protein kinase inhibitors like Pazopanib and Axitinib, which have transformed cancer therapy.[1][3] 5-Phenyl-1H-indazole, a key derivative, serves as a valuable building block in the synthesis of novel therapeutics, from anti-inflammatory agents to targeted oncology treatments.[4] Its structural features make it an ideal candidate for engaging with ATP-binding sites and other pockets of high pharmacological relevance.

The journey from a promising scaffold to a validated lead compound is paved with rigorous biophysical and cellular characterization. Understanding if, how, and where a molecule like this compound binds to its protein target is paramount. This guide provides an in-depth exploration of essential techniques for elucidating these interactions. As a senior application scientist, this document moves beyond mere protocols; it delves into the causality behind experimental choices, empowering researchers to design robust, self-validating experiments and interpret their data with confidence. We will navigate from initial biophysical validation of binding to high-resolution structural analysis and culminate with the confirmation of target engagement in the complex milieu of a living cell.

Section 1: Biophysical Validation and Affinity Determination

The first critical step in characterizing a potential drug candidate is to confirm direct physical binding to the purified target protein and to quantify the strength of this interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are industry standards for this purpose, each providing a unique and complementary layer of information.

Surface Plasmon Resonance (SPR)

Principle of the Technique SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[5] One binding partner (the "ligand," typically the protein target) is immobilized on a sensor chip with a gold surface. The other partner (the "analyte," in this case, this compound) is flowed across the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the angle of reflected light. This change, measured in Resonance Units (RU), is directly proportional to the mass accumulating on the surface. By monitoring the association and dissociation phases, one can determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K D).[5]

Application for this compound SPR is exceptionally well-suited for studying small molecule interactions. Its sensitivity allows for the detection of binding events even for low molecular weight compounds like this compound (MW ≈ 194.24 g/mol ).[6] It is a powerful tool for:

  • Hit Validation: Confirming that a compound identified in a primary screen binds directly to the target protein.

  • Affinity Determination: Precisely measuring the K D to rank compound potency.

  • Kinetic Profiling: Differentiating compounds based on their binding kinetics. A fast-on, fast-off binder has a different therapeutic profile than a slow-on, slow-off binder, even with the same K D.

  • Fragment Screening: The indazole core itself can be considered a fragment, and SPR is a primary technology for fragment-based drug discovery (FBDD).[7][8][9]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p_prep Protein Purification & QC immobilize Immobilize Protein on Sensor Chip p_prep->immobilize c_prep Compound Dilution (this compound) inject Inject Compound (Analyte) c_prep->inject immobilize->inject Association regenerate Regenerate Surface inject->regenerate Dissociation sensorgram Generate Sensorgram (RU vs. Time) inject->sensorgram regenerate->inject Next Concentration fitting Fit Data to Binding Model sensorgram->fitting results Determine KD, kon, koff fitting->results

Caption: General workflow for an SPR experiment.

Detailed Protocol: Multi-Cycle Kinetics with SPR

  • Protein Immobilization:

    • Causality: The goal is to create a stable, active surface. Amine coupling is the most common method.

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the purified protein target (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will covalently couple to the surface via its lysine residues.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.

    • Create a serial dilution series of the compound in the running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all dilutions and matched in the running buffer (typically ≤ 1%) to minimize solvent effects.[6]

    • The concentration range should bracket the expected K D (e.g., from 0.1x to 10x K D). If the K D is unknown, start with a wide range (e.g., 100 nM to 100 µM).

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer (with matched DMSO) over both the protein and reference flow cells until a stable baseline is achieved.

    • Inject the lowest concentration of this compound over both flow cells for a set association time (e.g., 60-180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 120-600 seconds).

    • Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle. Ensure the protein target is stable to this condition.

    • Repeat this cycle for each concentration in the dilution series, including a buffer-only (blank) injection for double referencing.

  • Data Analysis:

    • The raw data is a sensorgram (RU vs. time).

    • Process the data by first subtracting the reference flow cell signal from the active cell signal, and then subtracting the blank (buffer) injection sensorgram. This "double referencing" corrects for non-specific binding and baseline drift.

    • Fit the processed sensorgrams for all concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K D = k_off / k_on).

Isothermal Titration Calorimetry (ITC)

Principle of the Technique ITC is the gold standard for thermodynamic characterization of binding interactions.[10][11] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[12][13] The instrument consists of two cells, a reference cell and a sample cell, maintained at a constant temperature.[14] The ligand (this compound) is titrated in small aliquots from a syringe into the sample cell containing the protein. The heat change upon each injection is measured by the power required to maintain zero temperature difference between the sample and reference cells.

Application for this compound Unlike SPR, ITC is a true in-solution technique requiring no immobilization, which avoids potential artifacts. It provides a complete thermodynamic profile of the interaction in a single experiment.[13][15]

  • Direct Affinity Measurement: Determines the binding constant (K_a, or K D).

  • Thermodynamic Signature: Quantifies the enthalpy (ΔH) and entropy (ΔS) of binding. This is crucial for lead optimization. For example, a favorable enthalpic contribution often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can suggest the release of ordered water molecules from the binding site (the hydrophobic effect).

  • Stoichiometry (n): Determines the molar ratio of the protein-ligand interaction (e.g., 1:1 or 1:2).

ITC_Principle cluster_instrument ITC Instrument cluster_output Experimental Output cluster_results Thermodynamic Parameters syringe Syringe (Ligand: this compound) sample_cell Sample Cell (Protein Target) syringe->sample_cell Titration detector Heat Detector sample_cell->detector ref_cell Reference Cell (Buffer) ref_cell->detector raw_data Raw Data (Power vs. Time) detector->raw_data integrated_data Integrated Heats (kcal/mol vs. Molar Ratio) raw_data->integrated_data Integration KD KD (Affinity) integrated_data->KD Curve Fitting N n (Stoichiometry) integrated_data->N Curve Fitting dH ΔH (Enthalpy) integrated_data->dH Curve Fitting dS ΔS (Entropy) integrated_data->dS Curve Fitting

Caption: Principle of an ITC experiment.

Detailed Protocol: ITC Titration

  • Sample Preparation (Critical Step):

    • Causality: Buffer mismatch between the syringe and the cell is a major source of artifacts. The heat of dilution/mixing can overwhelm the heat of binding.

    • Purify the protein target to high homogeneity (>95%).

    • Dialyze both the protein and the this compound extensively against the same final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This is the most critical step for high-quality data.[16]

    • Accurately determine the concentrations of both the protein (e.g., via A280 or BCA assay) and the compound (e.g., via a standard curve on a UV-Vis spectrophotometer).

    • Degas all solutions immediately before the experiment to prevent air bubbles in the cells.

  • Experimental Setup:

    • Set the experimental temperature (typically 25 °C).

    • Load the protein solution into the sample cell (typically 10-20 µM).

    • Load the this compound solution into the syringe (typically 100-200 µM, i.e., 10-15x the protein concentration).

    • Set the injection parameters: a series of 15-25 injections of 1.5-2.5 µL each, with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

  • Titration Experiment:

    • Allow the system to thermally equilibrate.

    • Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis.

    • Initiate the automated injection sequence. The instrument will measure the heat change after each injection. As the protein becomes saturated, the magnitude of the heat change per injection will decrease.

  • Control Experiments:

    • Causality: It is essential to measure the heat of dilution of the ligand.

    • Perform a control titration by injecting the this compound solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution, which must be subtracted from the main experiment's data.[13]

  • Data Analysis:

    • The raw data is a series of peaks, where each peak corresponds to a single injection.

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Plot the integrated heats against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model). The fitting will yield the binding affinity (K_a), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surfaceHeat change in solution
Label-free? YesYes
Immobilization? Yes (Protein on chip)No (In-solution)
Key Outputs K D, k_on, k_offK D, n, ΔH, ΔS
Throughput Medium to HighLow to Medium
Protein Req. Low (µg)High (mg)
Compound Req. Low (µg)Medium (mg)
Key Consideration Surface activity, non-specific bindingBuffer matching, accurate concentrations
Table 1: Comparison of primary biophysical techniques.

Section 2: Structural Characterization of the Interaction

Once binding is confirmed and quantified, the next logical question is: how and where does this compound bind? Answering this provides the structural basis for the observed affinity and is indispensable for structure-based drug design.

X-ray Crystallography

Principle of the Technique X-ray crystallography provides an atomic-resolution three-dimensional structure of a protein-ligand complex.[17][18][19] A highly concentrated and pure protein-ligand sample is induced to form a crystal. This crystal is then exposed to a focused beam of X-rays. The electrons in the molecules diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, one can calculate an electron density map, into which the atomic model of the protein and the bound ligand can be built and refined.[20]

Application for this compound A crystal structure provides the ultimate detail on the binding mode, revealing:

  • The precise location of the compound within the protein (the binding pocket).

  • The specific amino acid residues that interact with the compound.

  • The network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

  • Any conformational changes the protein undergoes upon ligand binding. This information is invaluable for medicinal chemists to design more potent and selective analogs.

Detailed Protocol: Co-crystallization

  • Complex Formation:

    • Causality: Co-crystallization involves forming the complex before setting up crystallization trials. This is often preferred when the ligand induces a conformational change or has slow binding kinetics.[21]

    • Incubate the purified protein target with a 3- to 5-fold molar excess of this compound. The compound is typically added from a concentrated DMSO stock.

    • Allow the complex to form (e.g., incubate for 1-2 hours on ice).

    • It is often beneficial to re-purify the complex using size-exclusion chromatography to remove unbound ligand and any aggregated protein.

  • Crystallization Screening:

    • Concentrate the protein-ligand complex to a high concentration (typically 5-20 mg/mL).

    • Set up crystallization trials using commercially available sparse-matrix screens (which sample a wide range of precipitants, buffers, and salts).

    • The most common method is sitting-drop or hanging-drop vapor diffusion, where a drop containing the protein-ligand complex and the screen solution is allowed to equilibrate with a larger reservoir of the screen solution.

  • Crystal Optimization and Growth:

    • Monitor the trials for crystal formation over several days to weeks.

    • Once initial "hits" (small crystals) are identified, optimize the conditions (e.g., by varying the precipitant concentration, pH, or temperature) to grow larger, single, diffraction-quality crystals.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal by briefly soaking it in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol or ethylene glycol) and then flash-cooling it in liquid nitrogen.

    • Mount the frozen crystal in an X-ray beam (often at a synchrotron source).

    • Collect a full diffraction dataset by rotating the crystal in the beam.

    • Process the diffraction data and solve the structure using molecular replacement (if a structure of the protein alone is available) and computational refinement to build a model of the protein-ligand complex into the calculated electron density map.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding, structure, and dynamics at atomic resolution.[22] It relies on the magnetic properties of atomic nuclei. When a sample is placed in a strong magnetic field, the nuclei align. Applying a radiofrequency pulse perturbs this alignment, and as the nuclei "relax" back, they emit signals that are detected. The frequency of these signals (the chemical shift) is exquisitely sensitive to the local chemical environment of each atom.

Application for this compound NMR is complementary to X-ray crystallography as it provides data in a solution state, which can be more physiologically relevant.[23]

  • Ligand-Observed NMR: These are fast and efficient methods for screening and confirming binding. By observing the NMR spectrum of this compound, one can detect binding by changes in its signals (e.g., line broadening or saturation transfer).[24] Methods like Saturation Transfer Difference (STD) NMR are excellent for identifying binders, even weak ones.

  • Protein-Observed NMR: This approach provides detailed information about the binding site. By comparing the 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein in the absence and presence of this compound, one can identify which amino acid residues are perturbed upon binding. These "Chemical Shift Perturbations" (CSPs) map the binding site on the protein's surface.

Detailed Protocol: Protein-Observed NMR (¹H-¹⁵N HSQC Titration)

  • Protein Preparation:

    • Express and purify the protein target using media enriched with ¹⁵N (e.g., ¹⁵NH₄Cl as the sole nitrogen source). This isotopically labels the protein, making it "visible" in the HSQC experiment.

    • Prepare a concentrated, stable sample of the ¹⁵N-labeled protein (e.g., 100-300 µM) in a suitable NMR buffer (e.g., phosphate or HEPES in 90% H₂O/10% D₂O).

  • NMR Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group of a single amino acid (excluding prolines).

    • Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) to minimize solvent signals.

    • Add a small aliquot of the compound stock to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.5).

    • Acquire another ¹H-¹⁵N HSQC spectrum.

    • Continue this process, titrating in the ligand to achieve increasing molar ratios (e.g., 1:1, 1:2, 1:5, 1:10).

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Identify the peaks (resonances) that shift their position or decrease in intensity upon addition of the ligand. These are the residues affected by the binding event.

    • Calculate the Chemical Shift Perturbation (CSP) for each residue.

    • Map the residues with significant CSPs onto the 3D structure of the protein. This will visually outline the binding site of this compound.

    • By plotting the magnitude of the CSPs against the ligand concentration, one can also estimate the K D of the interaction.

Section 3: Cellular Target Engagement

Confirming that a compound binds to its purified target is a crucial step, but it is not sufficient. The ultimate goal is for the compound to engage its target in the complex, physiological environment of a living cell. Cellular target engagement assays bridge this gap between biophysical activity and cellular function.

Cellular Thermal Shift Assay (CETSA®)

Principle of the Technique CETSA is based on the principle of ligand-induced thermal stabilization.[25] The binding of a ligand, such as this compound, to its target protein typically stabilizes the protein's structure, making it more resistant to thermal denaturation.[26] In a CETSA experiment, intact cells or cell lysates are treated with the compound and then heated across a temperature gradient. At higher temperatures, proteins unfold and aggregate, becoming insoluble. The amount of the target protein remaining in the soluble fraction after heating is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement in the cellular environment.[25][27]

Application for this compound CETSA is a powerful tool to:

  • Confirm that this compound reaches and binds to its intended target in intact cells.

  • Assess the relative engagement of analogs in a cellular context, guiding lead optimization.

  • Generate isothermal dose-response curves to determine an apparent cellular affinity.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result cells Culture Cells treat Treat with Compound or Vehicle (DMSO) cells->treat aliquot Aliquot Cells treat->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lyse Lyse Cells heat->lyse separate Separate Soluble & Insoluble Fractions lyse->separate quantify Quantify Soluble Protein (e.g., Western Blot) separate->quantify plot Plot Melting Curve (% Soluble vs. Temp) quantify->plot shift Observe Thermal Shift (ΔTm) plot->shift

Caption: Workflow for a classic CETSA experiment.

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium.

    • Treat one population of cells with this compound at the desired concentration (e.g., 10 µM) and another with vehicle (e.g., 0.1% DMSO) as a control. Incubate for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).

    • Immediately cool the tubes on ice for 3 minutes.

  • Sample Processing:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This releases the cellular proteins.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, insoluble proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification:

    • Determine the protein concentration of each soluble fraction.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using a specific antibody against the target protein.

    • Quantify the band intensity for each lane.

  • Data Analysis:

    • For each treatment condition (compound and vehicle), normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C), which represents 100% soluble protein.

    • Plot the normalized intensity versus temperature to generate the melting curves.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm for the compound-treated sample (ΔTm) indicates target engagement.

NanoBRET™ Target Engagement Assay

Principle of the Technique The NanoBRET™ Target Engagement (TE) Assay is a powerful, live-cell method that quantifies compound binding using Bioluminescence Resonance Energy Transfer (BRET).[28] The technology relies on two components: the target protein is fused to the highly bright NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that reversibly binds to the target protein serves as the energy acceptor.[29] When the tracer binds to the NanoLuc®-fusion protein, their close proximity allows energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound, like this compound, competes with the tracer for binding. This displacement of the tracer leads to a dose-dependent decrease in the BRET signal, which can be used to determine the compound's intracellular affinity.[29][30]

Application for this compound NanoBRET™ offers several advantages for characterizing small molecule inhibitors:

  • Live-Cell Measurement: Provides quantitative affinity data in real-time from living cells.

  • Intracellular Affinity (IC₅₀): Directly measures the concentration of compound required to occupy 50% of the target protein inside the cell.

  • Residence Time: Can be adapted to measure how long a compound stays bound to its target in live cells, a key parameter for predicting in vivo efficacy.[30]

  • High-Throughput: The plate-based format is amenable to screening and profiling many compounds.[31]

Detailed Protocol: NanoBRET™ TE Assay

  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[32]

    • Incubate the cells for 18-24 hours to allow for expression of the fusion protein.

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plating and Compound Treatment:

    • In a white, 96-well or 384-well assay plate, add the test compound (this compound) in a serial dilution. Include "no compound" (tracer only) and "no tracer" (background) controls.

    • Add the NanoBRET™ tracer at its predetermined optimal concentration.

    • Add the cell suspension to all wells.[32]

    • Equilibrate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to quench any signal from lysed cells.[28]

    • Add the substrate solution to all wells.

    • Read the plate immediately on a luminometer capable of dual-filtered luminescence detection, measuring the donor emission (~460 nm) and the acceptor emission (~618 nm).[32]

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Correct the BRET ratios by subtracting the background ratio from the "no tracer" control wells.

    • Plot the corrected BRET ratio as a function of the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression curve to determine the IC₅₀ value, which represents the intracellular potency of this compound.

Conclusion

The characterization of a protein-ligand interaction is a multi-faceted process that requires a suite of orthogonal techniques. For a promising scaffold like this compound, this systematic approach is essential for building a compelling data package for drug discovery. Starting with biophysical methods like SPR and ITC provides a foundational understanding of binding affinity and thermodynamics. Following up with high-resolution structural techniques such as X-ray crystallography or NMR reveals the precise molecular details of the interaction, empowering rational drug design. Finally, cellular target engagement assays like CETSA and NanoBRET™ provide the ultimate validation, confirming that the compound can access and bind its target in the complex and physiologically relevant environment of a living cell. By judiciously applying the principles and protocols outlined in this guide, researchers can confidently elucidate the mechanism of action of this compound derivatives and accelerate their journey toward the clinic.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may face in your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide: Low Yield in this compound Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of this compound, typically involving the coupling of a 5-bromo-1H-indazole derivative with phenylboronic acid. However, achieving high yields can be challenging. This section addresses common scenarios of low yield and provides systematic troubleshooting strategies.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?

A1: A low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating several key reaction parameters. Start by assessing the following:

  • Quality and Integrity of Reactants:

    • 5-Bromo-1H-indazole: Ensure the starting material is pure. Impurities can interfere with the catalytic cycle. The synthesis of 5-bromo-1H-indazole from precursors like 4-bromo-2-methylaniline or 5-bromo-2-fluorobenzaldehyde should be verified for purity before use.[1][2]

    • Phenylboronic Acid: Boronic acids are susceptible to decomposition, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[3][4] This is often exacerbated by the presence of excess water or harsh basic conditions.[3] Using fresh, high-purity phenylboronic acid is crucial. If you suspect degradation, consider using more stable boronic esters like pinacol esters.[3]

    • Palladium Catalyst and Ligand: The palladium catalyst, especially Pd(0) species, and phosphine ligands are sensitive to oxygen.[4] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. Catalyst activity can diminish over time, leading to poor conversion.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[4][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[4][5]

    • Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.[4] A mixture of an organic solvent and water (e.g., dioxane/water, DME/water) is often used.[6][7] Ensure the solvent is anhydrous (if the protocol demands it) and properly degassed to remove dissolved oxygen.[4]

    • Base: The choice and quality of the base are critical for the transmetalation step.[3][8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3] The base must be strong enough and sufficiently soluble in the reaction medium to activate the boronic acid.[4][8][9]

Q2: I am observing significant amounts of the debrominated starting material (1H-indazole) and homocoupled biphenyl in my reaction mixture. What are the likely causes and how can I minimize these side products?

A2: The formation of these side products points to specific issues within your reaction setup and conditions.

  • Protodebromination (Formation of 1H-indazole): This side reaction, where the bromine atom is replaced by a hydrogen, can occur due to:

    • Source of Hydride: The hydride source can be impurities in the solvent or starting materials. Using high-purity, dry solvents is essential.

    • Catalyst Decomposition: In some cases, catalyst decomposition pathways can lead to the formation of species that promote hydrodehalogenation.

  • Homocoupling of Phenylboronic Acid (Formation of Biphenyl): This is a common side reaction in Suzuki couplings and is often promoted by:

    • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[3] Thoroughly degassing the reaction mixture before adding the palladium catalyst is crucial.[3]

    • High Temperatures: Excessive heat can sometimes favor homocoupling over the desired cross-coupling.

To minimize these side products, consider the following:

  • Rigorous Degassing: Before adding your catalyst, ensure your reaction mixture (solvent, substrates, and base) is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.[4]

  • Optimize Catalyst System: The choice of ligand can significantly influence the relative rates of cross-coupling versus side reactions. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can promote the desired reductive elimination step.[3][5]

  • Temperature Control: While Suzuki couplings often require heating, excessive temperatures can lead to catalyst decomposition and increased side reactions.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My reaction seems to stall at partial conversion, even after extended reaction times. What could be the reason for this incomplete reaction?

A3: A stalling reaction often indicates a loss of catalyst activity or issues with reagent solubility or stoichiometry.

  • Catalyst Deactivation: The active Pd(0) catalyst can be deactivated through oxidation or by forming inactive palladium black.[10] This is often due to insufficient exclusion of oxygen or the presence of impurities.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation, which would compromise the stability and activity of the catalyst.[4]

  • Poor Solubility: If any of the reactants (5-bromo-1H-indazole, phenylboronic acid, or the base) are not sufficiently soluble in the reaction medium at the reaction temperature, the reaction rate will be significantly reduced, leading to incomplete conversion.[3][11]

  • Incorrect Stoichiometry: An incorrect ratio of reactants, particularly an insufficient amount of the boronic acid or base, can lead to an incomplete reaction.

To address a stalled reaction, you can try the following:

  • Add Fresh Catalyst: If you suspect catalyst deactivation, adding a fresh portion of the palladium catalyst and ligand under a strict inert atmosphere might restart the reaction.

  • Improve Solubility: If solubility is an issue, consider switching to a different solvent system or increasing the reaction temperature (while being mindful of potential side reactions).

  • Verify Reagent Stoichiometry: Double-check the molar ratios of your reactants. It is common to use a slight excess (1.1-1.5 equivalents) of the boronic acid and base.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific experimental setup and observations.

Reagent Molar Equivalents Typical Amount
5-Bromo-1H-indazole1.0197 mg (1.0 mmol)
Phenylboronic Acid1.2146 mg (1.2 mmol)
Palladium Catalyst (e.g., Pd(dppf)Cl₂)0.0216 mg (0.02 mmol)
Base (e.g., K₂CO₃)2.0276 mg (2.0 mmol)
Solvent (e.g., 1,4-Dioxane/Water 4:1)-10 mL

Procedure:

  • To a reaction flask equipped with a magnetic stir bar and a condenser, add 5-bromo-1H-indazole, phenylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]

  • Under a positive pressure of the inert gas, add the degassed solvent system.[4][5]

  • Bubble the inert gas through the solution for another 10-15 minutes to ensure thorough deoxygenation.[4]

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][5]

  • Monitor the reaction progress by TLC or LC-MS.[4][5]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]

  • Purify the crude product by flash column chromatography.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield of this compound check_reagents 1. Verify Reagent Quality - Purity of 5-bromo-1H-indazole - Freshness of Phenylboronic Acid - Activity of Pd Catalyst & Ligand start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere (O₂ exclusion) - Degassed Solvent - Appropriate Base check_reagents->check_conditions Reagents OK sol_reagents Solution: - Purify starting materials - Use fresh reagents - Store catalyst/ligand properly check_reagents->sol_reagents analyze_byproducts 3. Analyze Byproducts - Debromination (1H-indazole) - Homocoupling (Biphenyl) check_conditions->analyze_byproducts Conditions OK sol_conditions Solution: - Improve degassing technique - Optimize solvent system - Screen different bases check_conditions->sol_conditions incomplete_reaction 4. Incomplete Reaction? - Catalyst Deactivation - Solubility Issues - Stoichiometry analyze_byproducts->incomplete_reaction Byproducts Minimal sol_byproducts Solution: - Rigorous O₂ exclusion - Optimize temperature - Use bulky ligands analyze_byproducts->sol_byproducts sol_incomplete Solution: - Add fresh catalyst - Change solvent - Verify stoichiometry incomplete_reaction->sol_incomplete SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (5-Bromo-1H-indazole) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ + Base (Phenylboronic Acid) PdII_Both Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product Ar-Ar' (this compound) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

References

  • Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Benchchem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hughes, D. L. (2014). Why Do Some Fischer Indolizations Fail?
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Nature. (2020). Visible-light-driven Cadogan reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • National Institutes of Health. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • ResearchGate. (n.d.). A general scheme on Cadogan cyclization.

Sources

Technical Support Center: Optimization of Column Chromatography for 5-Phenyl-1H-indazole Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 5-Phenyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chromatography and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your separations, and achieve high-purity this compound efficiently.

Introduction: The Challenge of Purifying this compound

This compound is a vital heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its structure, containing a weakly basic indazole core (predicted pKa ≈ 13.8) and a non-polar phenyl group, presents a unique purification challenge.[4] When using standard silica gel chromatography, researchers often encounter issues such as peak tailing, poor resolution from structurally similar impurities, and even on-column degradation. These problems arise from the interaction of the basic nitrogen atoms in the indazole ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This guide will provide systematic solutions to overcome these common hurdles.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific, practical problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My compound is streaking badly or showing a "tailing" peak on the TLC plate and column. Why is this happening and how can I fix it?

Answer:

This is the most common issue when purifying nitrogen-containing heterocycles like this compound on silica gel.

  • Root Cause: Peak tailing occurs due to strong, non-ideal interactions between the basic lone pair of electrons on the indazole's nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[5][7] A portion of your compound gets temporarily protonated and binds very strongly to the silica, while the rest moves at a normal pace. This differential migration results in a "streak" or "tail" rather than a compact, symmetrical spot or peak.[6]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[8][9]

      • Recommended Modifier: Triethylamine (TEA) is the industry standard. It's a mild base that is volatile enough to be easily removed during solvent evaporation.[6][10]

      • Concentration: Start by adding 0.5-1% TEA (v/v) to your pre-determined mobile phase (e.g., Hexane/Ethyl Acetate). You should see an immediate improvement in peak shape on your TLC plate. For column chromatography, pre-flushing the packed column with a solvent system containing TEA can also be beneficial.[11][12]

    • Alternative Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.

      • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[13]

      • Amine-Functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more forgiving environment for basic analytes.[11][13]

Question 2: I'm struggling to separate my product from a very similar impurity. How can I improve the resolution?

Answer:

Improving resolution, or the distance between two peaks, is about maximizing the differences in how the two compounds interact with the stationary and mobile phases.[13]

  • Root Cause: The impurity likely has a very similar polarity and structure to this compound. This could be a regioisomer or a closely related byproduct from the synthesis.

  • Solutions:

    • Optimize the Mobile Phase:

      • Fine-Tune Polarity: The goal is to find a solvent system where your product has a TLC Rf value between 0.2 and 0.35.[12][14] This range generally provides the best separation on a column. If your spots are too high (Rf > 0.5), decrease the polarity of the eluent (e.g., add more hexane). If they are too low (Rf < 0.1), increase the polarity (e.g., add more ethyl acetate).

      • Change Solvent Selectivity: If simply adjusting the ratio of hexane/ethyl acetate doesn't work, switch one of the solvents to change the nature of the interactions. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (MTBE) can alter the separation selectivity.[13]

    • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity during the column run.[14][15][16] This technique sharpens the peaks and can often resolve compounds that co-elute under isocratic conditions.

    • Improve Column Packing and Loading: A poorly packed column with channels or voids will lead to broad peaks and poor separation.[5] Likewise, overloading the column with too much crude material is a common cause of failure.

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing / Streaking Strong interaction between basic analyte and acidic silica gel.Add 0.5-1% triethylamine (TEA) to the mobile phase.[6][10] Use a neutral stationary phase like alumina.[13]
Poor Resolution / Co-elution Inappropriate mobile phase polarity; impurity has similar structure.Adjust mobile phase to achieve a target Rf of 0.2-0.35.[14] Change solvent system (e.g., Hexane/DCM). Run a gradient elution.[15]
Product Not Moving (Rf ≈ 0) Mobile phase polarity is too low.Systematically increase the percentage of the polar solvent (e.g., ethyl acetate).
Product Elutes at Solvent Front (Rf ≈ 1) Mobile phase polarity is too high.Systematically decrease the percentage of the polar solvent.
Low Product Recovery Irreversible adsorption on silica; compound degradation.Deactivate silica with TEA before loading the sample.[11][12] Use a less acidic stationary phase.

Frequently Asked Questions (FAQs)

Question 3: How do I systematically develop the right mobile phase for my separation?

Answer:

Mobile phase development is a critical step and should always be performed using Thin-Layer Chromatography (TLC) before committing your valuable compound to a large column.[14][17]

  • The Principle: The goal is to find a solvent system that provides good separation between your desired compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.35.[14]

  • Step-by-Step Protocol: See Protocol 1 below for a detailed workflow.

  • Solvent Selection: Start with a standard, two-component system like Hexane/Ethyl Acetate. Hexane is the non-polar component, and ethyl acetate is the polar component. By varying their ratio, you can cover a wide range of polarities. If this system fails, you can explore others (see table below).

Common Solvent Systems for Normal Phase Chromatography
Non-Polar Solvent Polar Solvent Notes
Hexanes / HeptanesEthyl Acetate (EtOAc)Standard starting point. Good for a wide range of compounds.
Hexanes / HeptanesDichloromethane (DCM)Offers different selectivity compared to EtOAc.
Dichloromethane (DCM)Methanol (MeOH)A more polar system for more polar compounds. Caution: Can dissolve some silica if MeOH concentration is too high, especially with a basic modifier.[9]
Question 4: Should I use a standard silica gel or a modified one?

Answer:

For this compound, standard silica gel is often sufficient, provided you use a basic modifier like triethylamine.[6]

  • When to Use Standard Silica: It is the most common, cost-effective, and versatile stationary phase.[18] For most routine purifications of indazoles, it is the first choice.

  • When to Consider Modified Silica:

    • Amine-Functionalized Silica (NH2): If your compound is extremely sensitive and degrades even with TEA, an amine-functionalized phase provides a permanently basic surface, eliminating the need for mobile phase additives.[11][13]

    • Reversed-Phase Silica (C18): If your compound is highly polar or if normal phase fails to provide separation, reversed-phase chromatography is a powerful alternative.[8][19] Here, the stationary phase is non-polar (C18), and the mobile phase is polar (e.g., Water/Acetonitrile).[15]

Chromatography Mode Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate chromatographic method.

MethodSelection start Start: Crude this compound tlc Run TLC with Hexane/EtOAc + 1% TEA start->tlc check_rf Is Rf between 0.2-0.35 and spots are separated? tlc->check_rf run_silica Proceed with Silica Gel Column (Hex/EtOAc + 1% TEA) check_rf->run_silica Yes tailing Is there significant tailing? check_rf->tailing No end end run_silica->end Purified Product adjust_solvent Adjust Hex/EtOAc ratio. Try different solvent (e.g., DCM). tailing->adjust_solvent No, but poor separation consider_alt Consider Alternative Phase: - Neutral Alumina - Amine-functionalized Silica - Reversed-Phase (C18) tailing->consider_alt Yes, tailing persists adjust_solvent->tlc

Caption: Decision workflow for chromatography method development.

Experimental Protocols

Protocol 1: Mobile Phase Development using TLC
  • Prepare Stock Solutions:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated stock solution.

    • Prepare a separate, dilute stock solution of a pure standard if available.

  • Prepare Eluent Test Mixtures: In small vials, prepare 5-10 mL of various Hexane/Ethyl Acetate mixtures. For example: 9:1, 8:2, 7:3, and 6:4 (Hex:EtOAc). To each, add 1% triethylamine (e.g., 50 µL of TEA to 5 mL of eluent).

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture and the pure standard side-by-side on the baseline of a silica gel TLC plate. Make the spots as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your test eluents. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

    • Calculate the Rf value for your product spot in each solvent system (Rf = distance spot traveled / distance solvent front traveled).

    • Select the eluent system that gives your product an Rf value between 0.2 and 0.35 and shows the best separation from visible impurities.[14]

Protocol 2: Packing and Running the Flash Column
  • Select Column Size: Choose a column diameter appropriate for the amount of crude material you need to purify. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your chosen low-polarity starting eluent (e.g., 95:5 Hexane/EtOAc + 1% TEA) to form a consistent slurry.

  • Pack the Column:

    • Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand to the bottom.

    • Pour the silica slurry into the column. Use pressure from a pump or airline to gently and evenly pack the silica bed, continuously tapping the column to dislodge air bubbles.

    • Add a protective layer of sand to the top of the silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in the minimum amount of mobile phase and carefully pipette it onto the top layer of sand.

    • Dry Loading (Recommended for better resolution): Dissolve your crude product in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elute and Collect:

    • Carefully add your mobile phase to the column.

    • Apply pressure and begin collecting fractions in test tubes.

    • If running a gradient, start with the low-polarity mobile phase and incrementally increase the percentage of the more polar solvent.

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flowchart: A Visual Guide

This diagram provides a step-by-step visual guide for troubleshooting common column chromatography issues.

Troubleshooting start Problem with Column Purification check_shape Are peaks tailing? start->check_shape add_tea Add 0.5-1% TEA to mobile phase check_shape->add_tea Yes check_resolution Is resolution poor? check_shape->check_resolution No add_tea->check_resolution adjust_rf Optimize mobile phase for Rf = 0.2-0.35 check_resolution->adjust_rf Yes check_recovery Is recovery low? check_resolution->check_recovery No try_gradient Run a gradient elution adjust_rf->try_gradient try_gradient->check_recovery deactivate_silica Pre-treat silica with TEA. Consider dry loading. check_recovery->deactivate_silica Yes success Successful Purification check_recovery->success No deactivate_silica->success

Caption: Step-by-step flowchart for troubleshooting column chromatography.

References

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Reddit. (2013). TLC and streaking: why add triethylamine?.
  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?.
  • Reich, E., & Schibli, A. (2007). Selecting the Stationary Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharma Education. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds.
  • PubMed. (2006). Separation Properties of Novel and Commercial Polar Stationary Phases in Hydrophilic Interaction and Reversed-Phase Liquid Chromatography Mode.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
  • PubChem. (n.d.). 1-Phenyl-1H-indazole.
  • ACS Publications. (2026). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • NIH. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • PubMed Central. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 5-Phenyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Phenyl-1H-indazole derivatives. This scaffold is of significant interest in medicinal chemistry, particularly for developing novel anti-cancer and anti-inflammatory agents.[1][2] However, the structural complexity that makes these molecules effective also frequently leads to a critical development challenge: poor aqueous solubility.

This guide is structured to provide both foundational knowledge through frequently asked questions and practical, in-depth troubleshooting for experiments. We will explore the causality behind experimental choices to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding the solubility of this compound derivatives.

Q1: Why are this compound derivatives often poorly soluble in water?

The low aqueous solubility of these derivatives is rooted in their molecular structure. They are bicyclic aromatic compounds featuring a fusion of benzene and pyrazole rings, with an additional phenyl group.[1][3] This predominantly hydrophobic and rigid structure leads to strong intermolecular forces in the solid (crystalline) state. For a molecule to dissolve, the energy required to break these solute-solute bonds and create a cavity in the solvent (water) must be compensated by the energy released from solute-solvent interactions.[4] With large hydrophobic surface areas, 5-phenyl-1H-indazoles interact unfavorably with the highly polar, hydrogen-bonded network of water, resulting in low solubility. This issue is common, affecting over 70% of new chemical entities in development pipelines.[5][6]

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

Understanding the distinction is crucial for selecting the right assay for your development stage.

  • Kinetic Solubility: This is an assessment of apparent solubility. It is typically measured by adding a concentrated DMSO stock solution of your compound to an aqueous buffer and observing the point at which precipitation occurs.[7][8] This method is fast, requires minimal compound, and is ideal for high-throughput screening in early discovery to quickly flag problematic compounds.[9][10]

  • Thermodynamic Solubility: Often considered the "gold standard," this measures the true equilibrium solubility of a compound.[8] It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate for an extended period (24-72 hours).[10] The resulting saturated solution is filtered, and the concentration is measured. This method is more time- and resource-intensive but provides the most accurate and reliable data, which is essential for lead optimization and formulation development.[7]

Recommendation: Use kinetic solubility for initial screening and thermodynamic solubility for detailed characterization of lead candidates.

Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?

The BCS is a scientific framework that categorizes drug substances based on two key parameters: aqueous solubility and intestinal permeability.[11]

BCS ClassSolubilityPermeabilityKey Challenge
Class I HighHighIdeal for oral absorption
Class II Low HighDissolution rate-limited absorption
Class III HighLow Permeability-limited absorption
Class IV Low Low Significant absorption challenges

A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[12]

Most this compound derivatives fall into BCS Class II or IV due to their low solubility.[13] Identifying your compound's class is critical because it dictates the development strategy. For Class II compounds, enhancing solubility is often sufficient to improve bioavailability, whereas Class IV compounds require enhancement of both solubility and permeability.[11]

Q4: What are the first steps I should take when a new indazole derivative shows poor solubility?
  • Confirm the Measurement: Ensure you have an accurate thermodynamic solubility value.

  • Characterize the Solid State: Analyze the compound's solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Understanding if the material is crystalline, amorphous, or a specific polymorph is crucial, as these forms can have different solubilities.[14][15]

  • Determine Physicochemical Properties: Measure the LogP (lipophilicity) and pKa. The indazole core is weakly acidic (pKa ≈ 13.86), but substituents can alter this, potentially opening the door for salt formation.[3][4]

  • Begin with Simple Formulation Approaches: Before moving to complex methods, screen simple co-solvent and surfactant systems to see if they provide sufficient solubility for your immediate experimental needs (e.g., in vitro assays).

Section 2: Troubleshooting Experimental Workflows

This section provides practical guidance for common issues encountered during research and development.

Problem: My compound precipitates out of solution during my in vitro biological assay.

This is a frequent issue that can lead to unreliable and unrepeatable assay results. The final concentration of organic solvent (like DMSO) from your stock solution may not be sufficient to keep the compound dissolved in the aqueous assay buffer.

Immediate Fixes: Modifying the Assay Buffer

For immediate troubleshooting, you can modify the assay medium. However, you must validate that these additives do not interfere with the biological assay itself.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[13][16]

    Co-solventTypical Concentration RangeNotes
    DMSO0.1% - 1%Most common, but can have cellular effects at higher concentrations.
    Ethanol1% - 5%Generally well-tolerated by cells.
    Polyethylene Glycol (PEG 300/400)1% - 10%Can also reduce non-specific binding.
    Propylene Glycol1% - 10%A common pharmaceutical excipient.
  • Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[11][16]

    • Tween® 80 or Pluronic® F-68 at 0.01% - 0.1% are commonly used non-ionic surfactants that are often less harsh on cells than ionic surfactants.

Long-Term Strategy: A Decision Framework for In Vivo Studies

For improving bioavailability for in vivo studies, a more robust formulation strategy is required. The choice of technique depends heavily on the compound's specific physicochemical properties.

G start Start: Poorly Soluble This compound Derivative phys_char Step 1: Characterize Properties (pKa, LogP, Melting Point, Solid Form) start->phys_char ionizable Is the compound ionizable? (pKa 2-10) phys_char->ionizable lipophilic Is it highly lipophilic? (LogP > 3) ionizable->lipophilic No salt Strategy A: Salt Formation ionizable->salt Yes high_mp High Melting Point & Crystalline? lipophilic->high_mp No lipid Strategy B: Lipid-Based Formulation (e.g., SEDDS) lipophilic->lipid Yes asd Strategy C: Amorphous Solid Dispersion (ASD) high_mp->asd Yes psd Strategy D: Particle Size Reduction (Nanonization) high_mp->psd Yes (Alternative) cyclo Strategy E: Cyclodextrin Complexation high_mp->cyclo No salt_cap Increases solubility via ionization. salt->salt_cap lipid_cap Solubilizes drug in oil/surfactant matrix. lipid->lipid_cap asd_cap Uses high-energy amorphous form. asd->asd_cap psd_cap Increases surface area for faster dissolution. psd->psd_cap cyclo_cap Forms a water-soluble inclusion complex. cyclo->cyclo_cap

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Detailed Protocols

Here we provide step-by-step methodologies for key experiments. Always handle compounds in accordance with safety data sheets (SDS) and use appropriate personal protective equipment (PPE).

Protocol 3.1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, providing a "gold standard" measurement.[8][10]

Materials:

  • This compound derivative (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Type 1 ultrapure water

  • Vials with screw caps (e.g., 2 mL glass vials)

  • 0.22 µm syringe filters (ensure low protein binding, e.g., PVDF)

Equipment:

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

  • Centrifuge

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Add a precise volume of PBS (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm that excess solid remains.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the filtered supernatant with an appropriate mobile phase (e.g., 50:50 ACN:Water) to a concentration within the calibration curve range.

  • Quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method with a standard calibration curve.

  • Express the final solubility in units such as µg/mL or µM.

Protocol 3.2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol creates a solid dispersion, which can significantly enhance solubility by preventing the drug from crystallizing and maintaining it in a high-energy amorphous state.[5][17]

Materials:

  • This compound derivative

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®, or HPMC-AS)

  • A suitable organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or dichloromethane)

Equipment:

  • Rotary evaporator (Rotovap)

  • Round bottom flask

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

  • Dissolve the calculated amounts of the indazole derivative and the polymer (e.g., 100 mg drug and 300 mg PVP K30) in a minimal amount of the chosen solvent in a round bottom flask.

  • Ensure both components are fully dissolved to form a clear solution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Once a solid film has formed on the flask wall, continue evaporation for another 30 minutes to remove residual solvent.

  • Scrape the solid material from the flask.

  • Place the resulting solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any remaining solvent traces.

  • The resulting powder is the amorphous solid dispersion. Characterize its amorphicity using XRPD and measure its improved dissolution rate or solubility.

Protocol 3.3: Formulation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method uses cyclodextrins to form host-guest inclusion complexes, where the hydrophobic indazole derivative is encapsulated within the cyclodextrin's cavity, enhancing its water solubility.[5][15]

G cluster_1 2. Kneading with Water/Alcohol cluster_2 3. Drying & Sieving drug Poorly Soluble Indazole Derivative plus + complex_formation Formation of Paste-like Mass drug->complex_formation cd Water-Soluble Cyclodextrin (CD) cd->complex_formation drug_inside_cd Indazole enters CD cavity complex_formation->drug_inside_cd complex_powder Water-Soluble Inclusion Complex (Powder) drug_inside_cd->complex_powder

Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Water/Ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

Procedure:

  • Place the cyclodextrin (e.g., HP-β-CD) in a mortar.

  • Add the indazole derivative in a 1:1 or 1:2 molar ratio. Mix the powders thoroughly.

  • Slowly add the water/ethanol mixture dropwise to the powder mix while continuously triturating (kneading) with the pestle.

  • Continue adding liquid and kneading until a consistent, paste-like mass is formed.

  • Knead the paste for 30-60 minutes.

  • Spread the paste in a thin layer on a glass dish and dry it in an oven at 50-60°C until the weight is constant.

  • Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Evaluate the resulting complex for solubility enhancement.

Section 4: Comparative Data Summary

When evaluating different techniques, it is crucial to compare them quantitatively. The following table shows hypothetical data for a this compound derivative ("Compound X") to illustrate how results can be presented.

Table: Comparison of Solubilization Techniques for Compound X

Formulation StrategyDrug Load (%)Thermodynamic Solubility (µg/mL)Fold Increase in SolubilityNotes
Unprocessed Compound X 100%0.51x (Baseline)Crystalline solid, very poor solubility.
Micronized Compound X 100%0.81.6xImproves dissolution rate, minor effect on equilibrium solubility.[18]
Salt Form (HCl) 85%25.050xOnly feasible if the derivative has a suitable basic center.[19]
ASD (1:3 with PVP K30) 25%75.0150xExcellent enhancement, but physical stability must be monitored.[20]
Complex (1:2 with HP-β-CD) ~15%40.080xGood enhancement, often used in liquid formulations.[15]
SEDDS Formulation 10%>200 (in situ)>400xForms a microemulsion in aqueous media; solubility is in the vehicle.[6][21]

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Van den Mooter, G. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • ResearchGate. (2021). Strategies for formulating and delivering poorly water-soluble drugs.
  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry - ACS Publications.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • PubChem. (n.d.). 5-methoxy-3-phenyl-1H-indazole.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • PubMed. (2023, December 15). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
  • Wikipedia. (n.d.). Indazole.

Sources

Technical Support Center: Strategies to Overcome Poor Reactivity of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of 5-Phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors. Our focus is on providing not just procedures, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Reactivity of this compound

The this compound core presents a unique set of challenges due to the electronic and steric influence of the phenyl group. While the indazole moiety is a privileged structure in medicinal chemistry, its functionalization can be hampered by poor reactivity and competing side reactions. The phenyl substituent at the 5-position can modulate the electron density of the indazole ring system and sterically hinder access to adjacent positions. This guide will address these issues in the context of common synthetic transformations.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues encountered when working with this compound.

FAQ 1: N-Alkylation and N-Arylation

Question: I am struggling with poor regioselectivity in the N-alkylation of this compound, obtaining a mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer: The N1/N2 regioselectivity in the alkylation of indazoles is a classic problem governed by a delicate interplay of factors including the base, solvent, and the nature of the electrophile.[1][2][3][4][5][6][7][8]

  • For preferential N1-alkylation: The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly recommended.[1][2][3][4][5][6][7][8] The rationale behind this is the formation of a sodium-chelated intermediate, where the sodium cation coordinates to the N2-nitrogen and potentially interacts with the C-7 C-H bond, sterically blocking the N2 position and directing the alkylating agent to the N1 position.

  • For preferential N2-alkylation: While often the minor product under many conditions, employing a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can lead to an increased proportion of the N2-isomer. In some cases, Mitsunobu conditions have been shown to favor N2-alkylation.[6]

Troubleshooting Poor N-Alkylation/N-Arylation Yields:

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently strong base to deprotonate the indazole N-H.Switch to a stronger base like NaH or NaHMDS. Ensure anhydrous conditions.
Poor quality of the alkylating/arylating agent.Use freshly purified or commercially available high-purity reagents.
Catalyst deactivation (for N-arylation).For copper-catalyzed reactions, ensure the use of an appropriate ligand (e.g., a diamine) and inert atmosphere.[9][10][11][12][13][14] For palladium-catalyzed reactions, use pre-catalysts and ensure solvents are degassed.
Formation of side products Over-alkylation or reaction with the phenyl ring.Use a stoichiometric amount of the alkylating agent and control the reaction temperature.
Decomposition of starting material.Use milder reaction conditions (lower temperature, weaker base if possible) and monitor the reaction closely.

Diagram: Factors Influencing N-Alkylation Regioselectivity

Indazole This compound N1_Alkylation N1-Alkylated Product (Thermodynamically favored) Indazole->N1_Alkylation Strong base (NaH) Non-polar solvent (THF) N2_Alkylation N2-Alkylated Product (Kinetically favored) Indazole->N2_Alkylation Weaker base (K2CO3) Polar solvent (DMF) Base Base Base->Indazole Solvent Solvent Solvent->Indazole Electrophile Electrophile Electrophile->Indazole Pd0 Pd(0)L2 PdII_1 R-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)L2-R' PdII_1->PdII_2 Transmetalation (R'-B(OR)2) PdII_2->Pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and desired product.

Protocol 1: Regioselective N1-Alkylation of this compound

This protocol is adapted from procedures known to favor N1-alkylation of substituted indazoles. [1][3][4][5][6][7][8] Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 3-Bromo-5-phenyl-1H-indazole Derivative

This protocol is a general procedure based on successful Suzuki couplings of bromoindazoles. [15][16][17] Materials:

  • 3-Bromo-5-phenyl-1H-indazole derivative (e.g., N-protected)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%)

  • Potassium carbonate (K2CO3, 2.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add the 3-bromo-5-phenyl-1H-indazole derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (5 mol%), and K2CO3 (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Advanced Strategies: C-H Functionalization

Direct C-H functionalization represents a modern and atom-economical approach to modifying the indazole core. For this compound, C-H activation could potentially be directed to several positions.

  • C3-Arylation: The C3 position of indazoles is often a target for direct arylation. Palladium catalysts with ligands such as 1,10-phenanthroline have been shown to be effective for this transformation, although high temperatures may be required. [16][18][19]The N-H of the indazole can act as a directing group.

  • C-H Activation on the Phenyl Ring: The phenyl group at the 5-position can also be a site for C-H functionalization. The indazole core itself can act as a directing group, potentially leading to ortho-functionalization of the phenyl ring.

Diagram: Potential C-H Functionalization Sites

Indazole This compound C3 C3-H Indazole->C3 Direct Arylation Phenyl_ortho ortho-H Indazole->Phenyl_ortho Directed C-H Functionalization C4 C4-H C6 C6-H C7 C7-H

Caption: Potential sites for direct C-H functionalization on the this compound scaffold.

Conclusion

Overcoming the reactivity challenges of this compound requires a systematic approach to reaction optimization. By carefully selecting the appropriate combination of base, solvent, catalyst, and ligand, researchers can achieve high yields and regioselectivity in a variety of important synthetic transformations. This guide provides a foundation for troubleshooting common issues and developing robust protocols for the functionalization of this valuable heterocyclic core. We encourage you to use this information as a starting point for your own investigations and to consult the primary literature for further details on specific applications.

References

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26035-26048.
  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Vidyacharan, S., et al. (2020). Comparison of approaches for direct C3 arylation of 2H‐indazoles...
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole.
  • Zhang, W., et al. (2024). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.
  • Various Authors. (2025).
  • Bellina, F., et al. (2023). Direct arylation on C‐3 position of 1H‐indazole substrates reported in literature.
  • Catellani, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Wikipedia. (n.d.).
  • Chen, G., et al. (2016). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 7(4), 2617-2622.
  • Chen, G., et al. (2016). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 7(4), 2617-2622.
  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed.
  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Catellani, M., et al. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Reddy, G. S., et al. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Kazzouli, M., et al. (2020). Direct C-3-Arylations of 1H-Indazoles.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • OpenOChem Learn. (n.d.).
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Ben-Yahia, A., et al. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing.
  • Wang, J., et al. (2024).
  • Barbosa, Y. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 110-119.
  • Barbosa, Y. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023).
  • Barbosa, Y. C., et al. (2022).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Wang, J., et al. (2024).
  • BenchChem. (n.d.).

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Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromo-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of indazole-containing compounds, which are crucial scaffolds in medicinal chemistry.[1] As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this powerful C-C bond-forming reaction.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound in the presence of a base.[2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

dot graph Suzuki_Cycle { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition\n(Rate-Limiting Step)"]; "Pd(II)_Complex" [fillcolor="#FBBC05", label="R-Pd(II)-X Complex"]; "Transmetalation" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Transmetalation"]; "Boronate_Complex" [fillcolor="#FFFFFF", label="[R'-B(OH)3]-"]; "Pd(II)_Intermediate" [fillcolor="#FBBC05", label="R-Pd(II)-R' Complex"]; "Reductive_Elimination" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive Elimination"]; "Product" [fillcolor="#FFFFFF", shape=ellipse, label="R-R' (Product)"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Br (5-bromo-1H-indazole)"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Transmetalation"; "Boronate_Complex" -> "Transmetalation" [label="Base Activation of R'-B(OH)2"]; "Transmetalation" -> "Pd(II)_Intermediate"; "Pd(II)_Intermediate" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst Regeneration"]; } ondot Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter when performing a Suzuki coupling with 5-bromo-1H-indazole.

Question 1: My reaction yield is low or non-existent. What are the primary factors to investigate?

Low yields are a common issue and can stem from several sources. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • The Problem: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[5] The nitrogen atoms in the indazole ring can also coordinate to the palladium center, leading to catalyst poisoning and deactivation.[6]

    • Solution:

      • Use a Fresh Catalyst: Ensure your palladium source is not old or decomposed. Some Pd(II) sources can be sensitive to air and moisture.[7]

      • Consider a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ directly provides the active Pd(0) species.[1]

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands can promote the reductive elimination step and stabilize the catalyst, preventing deactivation.[8]

  • Inefficient Transmetalation:

    • The Problem: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is a critical step that is highly dependent on the base.[9][10] The base activates the boronic acid by forming a more nucleophilic boronate species.[10][11][12][13][14]

    • Solution:

      • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly effective.[1][10] For base-sensitive substrates, a milder base like KF might be beneficial.[11]

      • Solvent System: The solvent plays a role in base solubility and efficacy. A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[2][15] Ensure vigorous stirring for biphasic systems to maximize the interfacial area.[5]

  • Degradation of Starting Materials:

    • The Problem: Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially with electron-rich or heteroaryl boronic acids.[5][16][17] This is a common side reaction that consumes your starting material.[18]

    • Solution:

      • Use High-Purity Boronic Acid: Impurities in the boronic acid can lead to side reactions and catalyst poisoning.[19]

      • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions with a suitable base can mitigate this issue.[5]

      • Boronate Esters: Consider using more stable boronate esters (e.g., pinacol esters). While they can be less reactive than boronic acids, their increased stability often leads to more reproducible results and higher isolated yields.[16][17]

  • Oxygen Contamination:

    • The Problem: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[5][6]

    • Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[15][20]

dot graph Troubleshooting_Workflow { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];

Start [label="Low Yield in Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Catalyst System", fillcolor="#FBBC05"]; Check_Base_Solvent [label="2. Base & Solvent", fillcolor="#FBBC05"]; Check_Reagents [label="3. Reagent Quality", fillcolor="#FBBC05"]; Check_Conditions [label="4. Reaction Conditions", fillcolor="#FBBC05"];

Catalyst_Actions [label="Use fresh catalyst\nTry Pd(0) source\nScreen bulky ligands (e.g., XPhos)", shape=note, fillcolor="#FFFFFF"]; Base_Actions [label="Screen bases (K2CO3, Cs2CO3, K3PO4)\nEnsure vigorous stirring\nConsider anhydrous conditions", shape=note, fillcolor="#FFFFFF"]; Reagent_Actions [label="Verify boronic acid purity\nUse boronate ester for stability\nCheck halide purity", shape=note, fillcolor="#FFFFFF"]; Condition_Actions [label="Thoroughly degas solvent\nOptimize temperature (80-110 °C)\nMonitor reaction progress (TLC, LC-MS)", shape=note, fillcolor="#FFFFFF"];

Start -> Check_Catalyst; Start -> Check_Base_Solvent; Start -> Check_Reagents; Start -> Check_Conditions;

Check_Catalyst -> Catalyst_Actions; Check_Base_Solvent -> Base_Actions; Check_Reagents -> Reagent_Actions; Check_Conditions -> Condition_Actions; } ondot Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.

Question 2: I'm observing significant side products, such as homocoupling of the boronic acid and dehalogenation of the 5-bromo-1H-indazole. How can I minimize these?

Side product formation can significantly complicate purification and reduce the yield of your desired product.

Minimizing Homocoupling:

  • The Problem: The palladium catalyst can promote the coupling of two molecules of the boronic acid, especially in the presence of oxygen.

  • Solutions:

    • Rigorous Degassing: As mentioned above, removing oxygen is critical.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

    • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

Minimizing Dehalogenation:

  • The Problem: The aryl halide can react to replace the bromine with a hydrogen atom, a process known as dehalogenation or hydrodehalogenation.[21]

  • Solutions:

    • Solvent Choice: Some solvents, particularly alcohols, can act as hydride sources. If dehalogenation is a major issue, consider switching to a non-protic solvent system.

    • Base Choice: Some bases can also contribute to this side reaction. Screening different bases may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are good starting conditions for the Suzuki coupling of 5-bromo-1H-indazole?

A reliable starting point is crucial for further optimization. Based on literature precedence for similar N-heterocyclic substrates, the following conditions are recommended:[1][22]

ParameterRecommended Starting ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%)A robust and versatile catalyst for coupling heteroaryl halides.[1][23]
Ligand dppf (comes with the precatalyst)Provides a good balance of steric bulk and electron-donating properties.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Effective and commonly used bases for Suzuki couplings.[1]
Solvent DME/water or Dioxane/water (4:1)A biphasic system that dissolves both organic and inorganic reagents.[2][22]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.[1][2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and side reactions.[20]
Q2: Should I use a boronic acid or a boronate ester?

This choice involves a trade-off between reactivity and stability.[16]

  • Boronic Acids:

    • Pros: Generally more reactive, potentially leading to faster reaction times.[16][24]

    • Cons: Less stable, prone to decomposition (protodeboronation, oxidation), which can impact reproducibility.[16][24]

  • Boronate Esters (e.g., pinacol esters):

    • Pros: Significantly more stable, easier to handle, purify, and store for long periods.[16] This often leads to more consistent and reproducible results.

    • Cons: Generally less reactive than the corresponding boronic acids, may require slightly more forcing conditions.[16]

Recommendation: For initial explorations, a high-purity boronic acid is often sufficient. If you encounter issues with stability, reproducibility, or protodeboronation, switching to the corresponding boronate ester is a highly recommended strategy.

Q3: How can I monitor the progress of my reaction?

Effective reaction monitoring is key to optimization, allowing you to determine the optimal reaction time and identify potential issues early.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[25] Staining with a UV lamp can visualize the spots.[25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to confirm the mass of your product and identify potential side products. This is an excellent tool for in-depth reaction analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by taking aliquots at different time points.[26] This provides quantitative data on the conversion of starting material to product.[26]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-1H-Indazole with an Arylboronic Acid

This protocol is a robust starting point for your optimization studies.

Materials:

  • 5-bromo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 5-bromo-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum and equip it with a condenser.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add degassed DME and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the 5-bromo-1H-indazole is consumed (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
  • International Journal of Pharmaceutical Sciences and Research. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Hein, J. E., et al. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018).
  • Advion. SUZUKI REACTION MONITORING.
  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023).
  • Biscoe, M. R., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2022).
  • University of Leeds. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997).
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018).
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016).
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania.
  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2024).
  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021).
  • Reddit. Problems with Suzuki coupling. (2023).
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).
  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010).

Sources

Technical Support Center: Troubleshooting Assay Interference by 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals.

Introduction

5-Phenyl-1H-indazole is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science.[1][2] Its structural features, however, can sometimes lead to interference in a variety of biochemical and cell-based assays.[3] This guide provides a systematic, in-depth approach to identifying, understanding, and mitigating common assay artifacts caused by this compound. By applying the principles and protocols outlined here, researchers can ensure the integrity of their data and avoid costly pursuits of false-positive or false-negative results.[4]

The core principle of troubleshooting is to systematically dissect the assay to isolate the source of interference. This involves a series of control experiments designed to test for specific artifactual mechanisms, such as intrinsic compound fluorescence, light scattering, aggregation, or non-specific interactions with assay components.

Frequently Asked Questions (FAQs)

Q1: My assay signal (e.g., fluorescence, luminescence) changes dramatically in the presence of this compound. How do I know if this is a real effect on my biological target?

A1: A change in signal is the first sign of potential activity, but it's crucial to determine if it's due to a direct interaction with your target or an artifact.[5] The first step is to run control experiments. A key control is to measure the effect of the compound in an assay buffer-only condition, without your target protein or enzyme. If the signal changes here, it points towards direct interference with the detection method.[5] Subsequent orthogonal assays, which use a different detection technology, are essential for validation.[6]

Q2: What are the most common ways a compound like this compound can interfere with an assay?

A2: The most common interference mechanisms for small molecules include:

  • Interference with Detection: The compound may be colored, fluorescent (autofluorescent), or a quencher, directly affecting absorbance or fluorescence readouts.[4][6]

  • Compound Aggregation: At higher concentrations, molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][8]

  • Non-Specific Binding: The compound might bind to assay components other than the intended target, such as surfaces, blocking agents like BSA, or the detection reagents themselves.[9][10]

  • Reactivity: Some chemical scaffolds can be reactive, covalently modifying proteins or other assay components.[11]

Q3: My assay uses a fluorescence readout. How can I specifically test for fluorescence interference?

A3: To check for autofluorescence, prepare a plate with serial dilutions of this compound in your assay buffer, but without the fluorescent probe or biological target. Read the plate using the same excitation and emission wavelengths as your main experiment. A significant signal above the buffer-only blank indicates that the compound itself is fluorescent and is a likely source of interference.[5]

Q4: I suspect my compound is forming aggregates. What's the easiest way to check this?

A4: A simple and effective method is to re-run your assay with the addition of a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[8][12] If the compound's activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the probable cause.[7]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing Interference with Optical Readouts (Fluorescence & Absorbance)

Many assays rely on fluorescence or absorbance changes. Aromatic structures like this compound can absorb UV-Vis light and may exhibit intrinsic fluorescence, leading to false signals.[6]

Causality:

  • Autofluorescence: The compound emits light at the same wavelength used for detection, artificially increasing the signal.[6]

  • Signal Quenching/Inner Filter Effect: The compound absorbs light at the excitation or emission wavelength of the assay's fluorophore, artificially decreasing the signal.[6]

Troubleshooting Workflow:

G A Start: Apparent Activity Observed B Protocol 1: Run Compound Spectral Scan A->B C Does compound absorb at Ex/Em wavelengths? B->C D Does compound emit at Em wavelength? B->D E Diagnosis: Inner-Filter Effect (Quenching) Likely False Negative/Weakened Hit C->E Yes G No significant overlap. Proceed to Guide 2. C->G No F Diagnosis: Autofluorescence Likely False Positive D->F Yes D->G No

Caption: Workflow to diagnose optical interference.

Mitigation Strategies:

  • Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the compound's spectral properties. Red-shifted dyes are often a good choice as fewer library compounds fluoresce in this range.

  • Time-Resolved Fluorescence (TRF): If autofluorescence is the issue, using a TR-FRET or HTRF® assay format can be effective. These assays use lanthanide donors with long-lived fluorescence signals, allowing the short-lived background fluorescence from interfering compounds to decay before measurement.[13]

  • Endpoint Reading: For kinetic assays, measure the endpoint after diluting the sample to reduce the concentration of the interfering compound and thus its optical effect.

Guide 2: Investigating Compound Aggregation

Compound aggregation is a notorious mechanism for non-specific inhibition. Hydrophobic compounds can form colloidal particles in aqueous buffers, which then sequester and denature proteins.[7]

Causality: Aggregates act as "molecular sponges," non-specifically binding and partially unfolding proteins, leading to loss of function. This often results in steep dose-response curves and high Hill slopes.[7]

Troubleshooting Workflow:

G A Start: Inhibition Observed B Protocol 2: Detergent Counter-Screen A->B C Is inhibition reversed or significantly reduced by detergent? B->C D Diagnosis: Aggregation-based Inhibition C->D Yes E No significant change. Proceed to Guide 3. C->E No F Protocol 3: Target Concentration Test D->F G Does IC50 increase with higher enzyme/protein concentration? F->G G->E No H Confirms Aggregation-based (Non-stoichiometric) Inhibition G->H Yes

Caption: Workflow to diagnose aggregation-based interference.

Mitigation Strategies:

  • Modify Assay Buffer: Routinely include 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent the formation of aggregates.[7]

  • Increase BSA: Increasing the concentration of bovine serum albumin (BSA) can sometimes act as a "decoy" protein, binding to aggregates and sparing the target protein.[14]

  • Compound Solubility: Ensure the compound is fully solubilized in your final assay concentration. Check for precipitation visually and consider reducing the highest concentration tested.

Guide 3: Addressing Technology-Specific Interference (e.g., Bioluminescence, AlphaScreen®)

Advanced detection technologies have their own unique vulnerabilities.

  • Bioluminescence Assays (e.g., Luciferase):

    • Causality: Compounds can directly inhibit the luciferase enzyme or interfere with the light production chemistry. Indazole derivatives have been noted to generate reactive oxygen species (ROS), which can affect redox-sensitive assays.[15][16]

    • Troubleshooting: Perform a counter-screen using purified luciferase enzyme and its substrate (e.g., luciferin, ATP). A dose-dependent inhibition in this simple system confirms interference with the reporter machinery.[5]

  • AlphaScreen®/AlphaLISA® Assays:

    • Causality: This technology relies on the generation and diffusion of singlet oxygen. Compounds can interfere by quenching singlet oxygen, absorbing the excitation (680 nm) or emission (520-620 nm) light, or by scattering light due to poor solubility.[17][18]

    • Troubleshooting: PerkinElmer offers a "TruHit" kit to specifically test for these interference mechanisms.[17] A simple check for light scattering can be done by reading the plate at an off-wavelength where no signal is expected. An increase in signal with compound concentration suggests scattering.[19]

Experimental Protocols

Protocol 1: Compound Autofluorescence & Interference Scan

Objective: To determine if this compound absorbs light or is fluorescent at the assay's wavelengths.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in your assay. Include "buffer only" wells as a blank.

  • Dispense the dilutions into a microplate (the same type used for your assay).

  • Absorbance Scan: Use a spectrophotometer plate reader to scan the absorbance of the plate from 300 nm to 700 nm. Note any absorbance peaks, especially near your assay's excitation and emission wavelengths.

  • Fluorescence Scan: Using a fluorescence plate reader, perform two scans:

    • Emission Scan: Excite the plate at your assay's excitation wavelength and scan the emission across a broad range (e.g., 400-700 nm).

    • Excitation Scan: Set the emission detector to your assay's emission wavelength and scan the excitation wavelength.

  • Analysis: Compare the spectra of the compound wells to the buffer blank. Significant signal increases indicate autofluorescence, while absorbance peaks at key wavelengths suggest a potential inner-filter effect.[5]

Protocol 2: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is dependent on aggregation.[7]

Methodology:

  • Prepare two sets of assay plates.

  • Plate A (Control): Run your standard assay protocol to generate a dose-response curve for this compound.

  • Plate B (Detergent): Prepare your assay buffer to contain 0.01% (v/v) Triton X-100. Use this buffer for all reagent dilutions and for the assay itself. Generate a second dose-response curve.

  • Analysis: Compare the IC50/EC50 values from both plates. A significant rightward shift (e.g., >10-fold increase in IC50) or complete loss of activity in the presence of detergent is strong evidence for aggregation-based activity.[8][12]

Table 1: Example Data for Detergent Counter-Screen

CompoundIC50 without Triton X-100IC50 with 0.01% Triton X-100Fold ShiftInterpretation
This compound5.2 µM85.5 µM16.4xLikely Aggregator
Control Inhibitor0.1 µM0.12 µM1.2xNot an Aggregator
Protocol 3: Bioluminescence Reporter Counter-Screen

Objective: To test for direct inhibition of the luciferase reporter enzyme.

Methodology:

  • Reconstitute purified firefly luciferase enzyme and its substrate (e.g., Promega's Luciferase Assay System) in your assay buffer.

  • Prepare a serial dilution of this compound in a white, opaque microplate.

  • Add the luciferase enzyme to the wells and incubate for 10-15 minutes.

  • Initiate the reaction by adding the luciferase substrate solution.

  • Immediately read the luminescence on a plate reader.

  • Analysis: A dose-dependent decrease in the luminescence signal indicates that this compound is directly inhibiting the luciferase enzyme.[5]

Conclusion

Troubleshooting assay interference is a critical component of rigorous drug discovery and chemical biology research. By employing the systematic checks, control experiments, and mitigation strategies detailed in this guide, researchers can confidently distinguish genuine biological activity from artifacts caused by this compound. This ensures that resources are focused on compounds with a true, on-target mechanism of action, ultimately accelerating the path to discovery.

References

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
  • MBL Life Science. How to reduce non-specific reactions.
  • Sittampalam, G. S., et al. (Eds.). (2012-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. "Interference with Fluorescence and Absorbance".
  • Gao, H., et al. (2015). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening. Methods in Molecular Biology, vol 1263. Humana Press.
  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Stratton, C. F., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors (Basel), 19(7), 1535.
  • MtoZ Biolabs. How to Prevent Non‑specific Binding in Co‑IP Assays?
  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Sittampalam, G. S., et al. (Eds.). (2012-). Assay Guidance Manual. "Figure 3, [Examples of colored and scattering...]".
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Coan, K. E., & Shoichet, B. K. (2013). Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 56(7), 2757–2765.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101517540, 5-methoxy-3-phenyl-1H-indazole.
  • Practical Fragments. (2009, August 29). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays.
  • Sutharsan, B., et al. (2005). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Biochemistry, 44(41), 13417–13423.
  • Drawell. How to Reduce Fluorescence Measurement Errors.
  • Timegate Instruments. (2022, November 29). Time-gating and Other Fluorescence Suppression Techniques.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687.
  • Al-Hussain, S. A., & Afzal, O. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(11), 3469.
  • Promega Corporation. Promega Notes.
  • ResearchGate. Different biological activities reported with Indazole derivatives.
  • da Silva, F. C., et al. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2598–2605.
  • Roda, A., et al. (2021). Applications of bioluminescence in biotechnology and beyond. Chemical Society Reviews, 50(9), 5437-5461.
  • Gan, H., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.

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Technical Support Center: Regioselective Functionalization of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of 5-Phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Navigating the Challenges: An Overview

The this compound core presents a unique set of challenges in regioselective functionalization due to the interplay of its electronic and steric properties. The presence of two reactive nitrogen atoms (N1 and N2), a nucleophilic C3 position, and multiple C-H bonds on both the indazole and phenyl rings necessitates precise control over reaction conditions to achieve the desired substitution pattern. This guide will address these complexities, offering practical solutions and mechanistic insights.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My N-alkylation of this compound is yielding a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: The N1 versus N2 alkylation is a common challenge in indazole chemistry.[1] The outcome is influenced by a combination of steric hindrance, electronic effects, and reaction conditions.[2][3]

  • Underlying Cause: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] However, the indazole anion is a mesomeric system, leading to competitive alkylation at both nitrogen centers.[5] The C5-phenyl group can exert a moderate steric effect that may influence the accessibility of the N1 position.

  • Troubleshooting Strategies:

    • Solvent and Base Selection: The choice of solvent and base is critical. Polar aprotic solvents like DMF often favor N1 alkylation, while non-polar solvents may show less selectivity.[6] The use of a strong, non-nucleophilic base like sodium hydride (NaH) in THF has been shown to favor N1 alkylation for many indazole derivatives.[2][3] Conversely, conditions that promote thermodynamic equilibrium, such as heating in DMF, can also favor the more stable N1-alkylated product.[2]

    • Nature of the Alkylating Agent: Highly reactive alkylating agents like methyl iodide may show less selectivity. For bulkier alkyl groups, steric hindrance at the N1 position, exacerbated by the adjacent C7-H, can sometimes favor N2 alkylation.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Protocol for Enhanced N1-Selectivity:

    • To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.1 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.2 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.

    For enhanced N2-selectivity, Mitsunobu conditions (e.g., DEAD, PPh3, and the corresponding alcohol) can be employed, as these conditions often favor the N2 isomer.[2]

Condition Favored Isomer Rationale
NaH in THFN1Kinetically controlled, favors deprotonation and alkylation at the more accessible N1.[2]
Cs2CO3 in DMFMixture, often favoring N1Thermodynamic control can be achieved with heating.[6]
Mitsunobu ReactionN2The reaction proceeds through a different mechanism that often favors the N2 position.[2]
Q2: I am attempting a C-H arylation on the indazole core, but I am getting low yields and a mixture of products. Where is the reaction most likely to occur and how can I control it?

A2: Direct C-H functionalization of the this compound core is challenging due to the presence of multiple potential reaction sites. The C3 position of the indazole is often the most nucleophilic carbon, but the C4, C6, and C7 positions on the benzene ring, as well as the ortho-, meta-, and para-positions of the C5-phenyl group, are also potential sites for functionalization.

  • Underlying Cause: The reactivity of the C-H bonds is influenced by the electronic properties of the indazole nucleus and the directing ability of the pyrazole ring. The C3 position is often susceptible to electrophilic attack and metal-catalyzed functionalization.[7][8] The C5-phenyl group is an electron-donating group, which can activate the indazole ring towards electrophilic substitution.

  • Troubleshooting Strategies for C3-Arylation:

    • Catalyst and Ligand System: Palladium catalysis is commonly employed for C-H arylation of indazoles. A Pd(OAc)2 catalyst with a phenanthroline ligand has been shown to be effective for C3 arylation.[8][9]

    • Protecting Groups: N-protection of the indazole can prevent side reactions at the nitrogen atoms and can also influence the regioselectivity of C-H functionalization. An N1-aryl or N1-alkyl group can direct functionalization to the C7 position, while an N2-aryl group can direct to the C3 position.

    • Solvent and Temperature: High-boiling polar aprotic solvents like DMA or toluene are often required to achieve efficient C-H activation.[7][8]

  • Protocol for C3-Arylation:

    • In a sealed tube, combine N-protected this compound, aryl halide (1.5 equivalents), Pd(OAc)2 (5-10 mol%), and a suitable ligand like 1,10-phenanthroline (10-20 mol%).

    • Add a base such as K2CO3 or Cs2CO3 (2 equivalents).

    • Add a high-boiling solvent like DMA or toluene.

    • Degas the mixture and heat to 120-150 °C for 24-48 hours, monitoring by LC-MS.

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

Q3: How can I selectively functionalize the C5-phenyl ring without affecting the indazole core?

A3: Selective functionalization of the C5-phenyl ring requires leveraging the differences in reactivity between the two aromatic systems.

  • Underlying Cause: The indazole ring is generally more electron-rich and more reactive towards many reagents than the C5-phenyl ring. However, standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation) can often lead to a mixture of products on both rings.

  • Troubleshooting Strategies:

    • Directed Ortho-Metalation (DoM): If the C5-phenyl ring has a directing group (e.g., methoxy, amide), ortho-lithiation followed by quenching with an electrophile can be a powerful strategy for selective functionalization.

    • Suzuki-Miyaura Cross-Coupling: If the this compound was synthesized from a boronic acid or ester, this handle can be used for further functionalization before the indazole formation step.

    • Late-Stage Functionalization: For direct C-H functionalization, specific catalytic systems that favor the activation of less electron-rich C-H bonds might be necessary. This is an area of ongoing research.

  • Conceptual Workflow for Selective Functionalization:

    G cluster_0 Strategy 1: Pre-functionalization cluster_1 Strategy 2: Directed Ortho-Metalation A Functionalized Phenylboronic Acid B Suzuki Coupling with Halogenated Indazole Precursor A->B C Indazole Ring Formation B->C D Selectively Functionalized this compound C->D E 5-(2-Methoxyphenyl)-1H-indazole F Ortho-lithiation E->F G Quench with Electrophile (E+) F->G H Selectively Functionalized Product G->H

    Caption: Strategies for selective functionalization of the C5-phenyl ring.

Experimental Protocols

Protocol 1: N1-Selective Alkylation of this compound

This protocol is optimized for the selective formation of the N1-alkylated product.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated Aqueous Ammonium Chloride (NH4Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence should be observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to 0 °C and slowly quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C3-Arylation of N-Tosyl-5-Phenyl-1H-indazole

This protocol describes the C3-arylation using a palladium catalyst. N-protection is recommended to avoid side reactions.

Materials:

  • N-Tosyl-5-Phenyl-1H-indazole

  • Aryl Iodide or Aryl Bromide

  • Palladium(II) Acetate (Pd(OAc)2)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K2CO3)

  • Toluene or Dimethylacetamide (DMA)

  • Diatomaceous Earth

Procedure:

  • To a flame-dried Schlenk tube, add N-Tosyl-5-Phenyl-1H-indazole (1.0 eq), aryl halide (1.5 eq), Pd(OAc)2 (0.1 eq), 1,10-phenanthroline (0.2 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene or DMA via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

G cluster_0 N-Alkylation Pathways cluster_1 C-H Functionalization Sites Start This compound Anion Indazolide Anion Start->Anion Base (e.g., NaH) N1_Product N1-Alkyl-5-phenyl-1H-indazole (Thermodynamically Favored) Anion->N1_Product R-X N2_Product N2-Alkyl-5-phenyl-2H-indazole (Kinetically Favored in some cases) Anion->N2_Product R-X Indazole This compound Core C3 C3-Functionalization (Electronically Favored) Indazole->C3 C4_C6_C7 C4/C6/C7-Functionalization (Requires Directing Group) Indazole->C4_C6_C7 Phenyl_Ring C5-Phenyl Ring Functionalization (Orthogonal Reactivity Needed) Indazole->Phenyl_Ring

Caption: Key regioselective functionalization pathways for this compound.

References

  • Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. Sciforum.
  • Plausible mechanism of oxidative arylation of indazole 1. ResearchGate.
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. National Institutes of Health.
  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health.
  • Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.
  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health.
  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.
  • Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. Online University of Chemistry International.
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Royal Society of Chemistry.
  • Palladium‐Catalyzed Oxidative Arylation of 1H‐Indazoles with Arenes. ResearchGate.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ResearchGate.
  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.
  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. ChemRxiv.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Publishing System.
  • Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Royal Society of Chemistry.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Beilstein Journals.
  • The Electronic Properties and Reactivity of 4 (4-Substituted phenyl) -1,2,5- Selenadiazole Derivatives. Basrah Researches Sciences.

Sources

Technical Support Center: Enhancing Efficiency in Metal-Catalyzed Cross-Coupling for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in mastering the metal-catalyzed cross-coupling for indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, and its efficient functionalization is paramount for the discovery of novel therapeutics.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction for C-C bond formation on an indazole core is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving indazoles can stem from several factors. The primary areas for investigation are the palladium catalyst and ligand choice, the base, and the solvent system.[1][4][5] Often, the N-H proton of the indazole can interfere with the catalytic cycle, necessitating careful optimization of reaction conditions or N-protection.[6]

Q2: I'm struggling with poor yields in my Buchwald-Hartwig amination to form a C-N bond with an indazole. What are the common culprits?

A2: The success of a Buchwald-Hartwig amination is highly dependent on the synergistic effect of the palladium catalyst, ligand, base, and solvent.[7] For indazoles, catalyst deactivation by the nitrogen-rich heterocycle can be a significant hurdle.[8][9] The choice of a bulky, electron-rich phosphine ligand is critical to promote efficient catalytic turnover.[7]

Q3: Is N-protection of the indazole ring always necessary for cross-coupling reactions?

A3: Not always, but it is a critical consideration. The acidic N-H proton can react with the base or the catalyst, leading to side reactions or catalyst deactivation.[6] While many successful couplings are reported on unprotected indazoles, N-protection (e.g., with Boc or SEM groups) can often lead to more reproducible and higher yields, especially for challenging substrates.[6][10] However, some conditions can lead to in-situ deprotection.[11]

Q4: What are the most common side reactions observed in these cross-coupling reactions, and how can they be minimized?

A4: Two prevalent side reactions are homocoupling of the boronic acid (in Suzuki reactions) and dehalogenation of the haloindazole starting material.[12][13][14] Homocoupling is often exacerbated by the presence of oxygen, so rigorous degassing of the reaction mixture is crucial.[12][15] Dehalogenation can be minimized by careful selection of the catalyst, ligand, and reaction temperature.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the metal-catalyzed cross-coupling for indazole synthesis.

Problem 1: Low or No Product Formation

When faced with a failed or low-yielding reaction, a systematic evaluation of the reaction parameters is essential.

G start Low/No Yield catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst Step 1 base Assess Base Choice & Strength catalyst->base Step 2 solvent Check Solvent & Degassing base->solvent Step 3 temp Optimize Temperature & Reaction Time solvent->temp Step 4 protection Consider N-Protection temp->protection Step 5 success Improved Yield protection->success

Caption: A stepwise troubleshooting workflow for low-yield reactions.

Step 1: Evaluate the Catalyst System

  • Palladium Source: For Suzuki-Miyaura reactions, PdCl₂(dppf) and Pd(PPh₃)₄ are common starting points.[4][16] For Buchwald-Hartwig aminations, Pd₂(dba)₃ or Pd(OAc)₂ are frequently used.[7] The quality and age of the palladium source are critical; using fresh, high-purity catalyst is recommended.

  • Ligand Selection: The ligand is arguably the most critical component. For challenging couplings involving indazoles, bulky and electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and BrettPhos have demonstrated superior performance in C-N couplings.[7] For C-C couplings, dppf is a robust choice.[4]

Step 2: Assess the Base

  • Base Strength: The choice of base is crucial and substrate-dependent. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly employed.[1][11] Stronger bases like NaOtBu or LHMDS are often necessary for C-N couplings but can promote side reactions if not carefully controlled.[10][14]

  • Base Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. In some cases, a partially soluble base provides a slow, steady concentration that can be beneficial.

Step 3: Check the Solvent and Degassing

  • Solvent Choice: The solvent influences catalyst solubility, reactivity, and the course of the reaction.[17][18] Common solvents include dioxane, toluene, THF, and DMF.[1][14][17] The use of aqueous co-solvents in Suzuki reactions can be beneficial but may also promote protodeboronation.[19]

  • Degassing: Palladium(0) catalysts are sensitive to oxidation.[12] Thoroughly degassing the solvent and the reaction vessel (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) is critical to prevent catalyst deactivation and minimize homocoupling side products.[6][15]

Step 4: Optimize Temperature and Reaction Time

  • Temperature: Cross-coupling reactions are often run at elevated temperatures (80-110 °C) to ensure efficient catalytic turnover.[5][7] However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.

  • Reaction Monitoring: It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify the formation of any side products.[7]

Step 5: Consider N-Protection

  • If optimization of the above parameters fails to provide a satisfactory yield, N-protection of the indazole is the next logical step. The tert-butyloxycarbonyl (Boc) group is a common choice as it can often be removed under the reaction conditions or in a subsequent step.[11]

Problem 2: Significant Side Product Formation

The formation of side products not only reduces the yield of the desired product but also complicates purification.

Side ReactionCommon CauseRecommended Solution
Homocoupling of Boronic Acid Presence of oxygen, inefficient transmetalation.[12][15]Rigorously degas all reagents and solvents. Use a fresh, active catalyst.
Dehalogenation of Haloindazole Catalyst and ligand choice, high temperatures.[14]Screen different palladium/ligand combinations. Lower the reaction temperature.
Protodeboronation of Boronic Acid Presence of water, prolonged reaction times, high temperatures.[12][19]Use anhydrous solvents if possible. Minimize reaction time. Use a higher loading of the boronic acid.
Problem 3: Poor Regioselectivity in N-Arylation/Alkylation

The indazole ring has two nitrogen atoms (N1 and N2) that can undergo arylation or alkylation, leading to mixtures of regioisomers.

G cluster_0 Reaction Conditions cluster_1 Substituent Effects Indazole Indazole Base_Solvent Base & Solvent System (e.g., NaH/THF for N1) Mitsunobu Mitsunobu Conditions (Favors N2) EWG Electron-Withdrawing Group at C7 (Favors N2) Bulky Bulky Group at C3 (Favors N1) N1_Product N1-Substituted Product N2_Product N2-Substituted Product Base_Solvent->N1_Product Mitsunobu->N2_Product EWG->N2_Product Bulky->N1_Product

Caption: Key factors influencing the regioselectivity of indazole N-substitution.

  • Base and Solvent System: The choice of base and solvent can have a profound impact on regioselectivity. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the thermodynamically more stable N1-substituted product.[20]

  • Reaction Type: Mitsunobu reactions are known to favor the formation of the N2-substituted isomer.[20]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct the substitution. Electron-withdrawing groups at the C7 position tend to favor N2 substitution, while bulky groups at the C3 position can sterically hinder N2 substitution, leading to a preference for the N1 position.[20]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Haloindazole
  • To a dry reaction vessel, add the haloindazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and the degassed solvent (e.g., dioxane/water mixture).[5]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Haloindazole
  • To a dry Schlenk tube, add the haloindazole (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).[21]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane) and the amine (1.1-1.2 equiv).[7]

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with stirring.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis - Benchchem.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals.
  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - ResearchGate.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate.
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction - Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization - ACS Publications.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles - ResearchGate.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole | Request PDF - ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole - ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate.
  • Technical Support Center: Side Reactions in Indazole Synthesis - Benchchem.

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Technical Support Center: Investigating the Degradation of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the study of the degradation pathways of 5-Phenyl-1H-indazole under physiological conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and investigate the biotransformation of this compound.

Introduction: Why Understanding Degradation Pathways is Critical

This compound is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry.[1] Understanding its metabolic fate is paramount for several reasons:

  • Pharmacokinetics and Pharmacodynamics: Metabolites may possess their own biological activity, which can be similar to, different from, or even antagonistic to the parent compound.[2]

  • Toxicity: Metabolic activation can sometimes lead to the formation of reactive intermediates that may cause cellular damage.

  • Drug Development: A comprehensive understanding of a compound's metabolic stability and pathways is a regulatory requirement and crucial for optimizing drug candidates.[3]

This guide will walk you through the predicted degradation pathways of this compound and provide practical advice for your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Predicted Degradation Pathways

This section addresses common questions regarding the likely metabolic transformations of this compound under physiological conditions.

Q1: What are the most probable Phase I metabolic pathways for this compound?

A1: Based on its structure, the most likely Phase I metabolic pathway is oxidation , primarily mediated by Cytochrome P450 (CYP) enzymes.[4][5] The primary oxidative transformation is expected to be aromatic hydroxylation .[2][6] This can occur on either the phenyl ring or the indazole ring system.

  • Hydroxylation of the Phenyl Ring: The phenyl group is a common site for hydroxylation.[4][5] The exact position of hydroxylation (ortho, meta, or para) will depend on the specific CYP isozymes involved and the electronic properties of the molecule.

  • Hydroxylation of the Indazole Ring: The indazole ring itself can also undergo oxidation, though this is often a less favored pathway compared to an unsubstituted phenyl ring.[7]

Q2: What are the expected Phase II metabolic pathways?

A2: Following Phase I oxidation, or even directly, this compound is a likely candidate for N-glucuronidation .[8][9] This is a common conjugation reaction for indazole-containing compounds, where a glucuronic acid moiety is attached to one of the nitrogen atoms of the indazole ring.[10] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[8][11]

  • Direct N-glucuronidation: The parent compound can be directly conjugated with glucuronic acid.

  • O-glucuronidation: If hydroxylation occurs first (Phase I), the resulting hydroxyl group can undergo O-glucuronidation.

Q3: Is hydrolysis a likely degradation pathway?

A3: For this compound itself, significant hydrolytic degradation under physiological pH is unlikely due to the stability of the indazole and phenyl rings.[12][13] However, if the compound were modified to include hydrolytically labile functional groups (e.g., esters, amides), then hydrolysis would become a significant consideration.[14]

Q4: Which enzymes are most likely involved in the metabolism of this compound?

A4:

  • Phase I (Oxidation): Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are the primary candidates for aromatic hydroxylation.[15]

  • Phase II (Glucuronidation): UDP-glucuronosyltransferase (UGT) enzymes, such as those in the UGT1A and UGT2B families, are responsible for glucuronidation.[8][10][11]

Part 2: Experimental Design and Troubleshooting

This section provides practical guidance for designing and troubleshooting your in vitro degradation studies.

Experimental Workflow: A Step-by-Step Guide

A typical workflow for investigating the in vitro degradation of this compound is outlined below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (e.g., in DMSO) incubation Incubate Compound with In Vitro System at 37°C (with cofactors like NADPH for CYPs) prep_compound->incubation prep_system Prepare In Vitro System (e.g., Liver Microsomes, Hepatocytes) prep_system->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Reaction (e.g., with cold acetonitrile) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis data_analysis Data Analysis: Identify Metabolites and Determine Degradation Rate lcms_analysis->data_analysis

Caption: A typical experimental workflow for in vitro metabolism studies.

Troubleshooting Common Issues
Problem Potential Cause(s) Troubleshooting Suggestions
No degradation of the parent compound observed. 1. Low enzyme activity in the in vitro system.[16]2. Compound is highly stable under the tested conditions.3. Incorrect cofactors used (e.g., NADPH omitted for CYP-mediated metabolism).[3]1. Use a positive control compound known to be metabolized by the system to verify enzyme activity.2. Consider using a more metabolically active system (e.g., hepatocytes instead of microsomes) or extending the incubation time.[17]3. Ensure all necessary cofactors are present and at the correct concentrations.
High variability between replicate experiments. 1. Inconsistent pipetting or sample handling.2. Compound precipitation in the incubation medium.3. Instability of metabolites post-quenching.[18]1. Use calibrated pipettes and maintain consistent experimental procedures.2. Check the solubility of the compound in the final incubation medium. The final concentration of the organic solvent (e.g., DMSO) should typically be less than 1%.3. Analyze samples immediately after preparation or store them at -80°C. Consider adding acid or base to stabilize pH-sensitive metabolites.[18]
Difficulty in identifying metabolites by LC-MS. 1. Low abundance of metabolites.2. Co-elution with matrix components leading to ion suppression.[19]3. Complex fragmentation patterns.1. Concentrate the sample or increase the injection volume.2. Optimize the chromatographic method to improve separation.[20] Consider different stationary phases or mobile phase modifiers.3. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements to aid in elemental composition determination.[21] Perform MS/MS experiments at multiple collision energies to obtain comprehensive fragmentation data.[22][23]

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of Phase I metabolic degradation of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, add phosphate buffer, HLMs (final concentration typically 0.5-1 mg/mL), and the compound stock solution (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile to the collected aliquots.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis .

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify potential metabolites of this compound from the in vitro stability assay.

Instrumentation and Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute compounds of varying polarity.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

Data Analysis:

  • Analyze the data for the disappearance of the parent compound (m/z corresponding to this compound).

  • Search for potential metabolites by looking for specific mass shifts relative to the parent compound.

Metabolic Transformation Mass Shift (Da)
Hydroxylation+16
Glucuronidation+176
  • Confirm the identity of potential metabolites by analyzing their MS/MS fragmentation patterns. The fragmentation of the core indazole structure can provide characteristic product ions.[24]

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the predicted major degradation pathways of this compound.

degradation_pathways cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Conjugation) parent This compound hydroxylated_phenyl Hydroxylated Phenyl Metabolite parent->hydroxylated_phenyl CYP450 hydroxylated_indazole Hydroxylated Indazole Metabolite parent->hydroxylated_indazole CYP450 n_glucuronide N-Glucuronide Conjugate parent->n_glucuronide UGTs o_glucuronide O-Glucuronide Conjugate hydroxylated_phenyl->o_glucuronide UGTs hydroxylated_indazole->o_glucuronide UGTs

Caption: Predicted metabolic pathways of this compound.

References

  • Smith, D. A., et al. (2014). Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes. Xenobiotica, 44(10), 885-893. [Link]
  • Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 21(10), 1289. [Link]
  • Di, L., et al. (2016). Characterizing the in vitro species differences in N-glucuronidation of a potent pan-PIM inhibitor GNE-924 containing a 3,5-substituted 6-azaindazole. Xenobiotica, 46(11), 960-968. [Link]
  • D, S., & P, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of bioequivalence & bioavailability, 4(5), 076–081. [Link]
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2013). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
  • Berry, A., et al. (2014). N-Glucuronides of JNJ-10198409. N-Glucuronidation occurs at the secondary phenyl amine, at the aromatic nitrogen (1) on the pyrazole ring, and at the aromatic nitrogen (2) on the pyrazole ring. Drug Metabolism and Disposition, 42(4), 636-646. [Link]
  • Moitessier, N., et al. (2015). Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. Angewandte Chemie International Edition, 54(44), 13024-13034. [Link]
  • Anzenbacher, P., & Zanger, U. M. (Eds.). (2012). Metabolism of drugs and other xenobiotics. John Wiley & Sons.
  • Singh, S., & Gao, D. (2013). Metabolite identification by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-15. [Link]
  • Jerina, D. M., & Daly, J. W. (1974). Arene oxides: a new aspect of drug metabolism. Science, 185(4151), 573-582.
  • Applications of LC/MS in Qualitative Drug Metabolite Studies. (n.d.). Thermo Fisher Scientific.
  • Hsu, C. P., et al. (2012). The crystal structure of CYP2E1 complexed with indazole. PloS one, 7(3), e33500. [Link]
  • Wickremasinghe, C. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023, November 28).
  • Effects of the imidazole derivatives on cytochrome P450. (n.d.).
  • Glucuronidation and Sulfon
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27). Royal Society of Chemistry. [Link]
  • Assessing Specificity of Indazole Derivatives as Inhibitors to CYP2E1. (2018, April 24). CORE. [Link]
  • Hsu, C. P., et al. (2012).
  • Pichard, L., et al. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. Molecular pharmacology, 41(5), 979-987. [Link]
  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (2020). Journal of medicinal chemistry, 63(24), 15846–15869. [Link]
  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). Molecules, 28(19), 6825. [Link]
  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(1), 101138. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(11), 2656. [Link]
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). Journal of Mass Spectrometry. [Link]
  • Strategies for using in vitro screens in drug metabolism. (2000). Pharmacology & toxicology, 86(5), 202-209. [Link]
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2007). Acta Poloniae Pharmaceutica, 64(3), 209-215. [Link]
  • Singh, S., & Bakshi, M. (2000). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 34(4), 184-193. [Link]
  • Article - SciELO. (2024, November 13). [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). Molecules, 23(11), 2949. [Link]
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023, August 3). Molecules, 28(15), 5852. [Link]
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  • Ion fragmentation of small molecules in mass spectrometry Class overview. (2013, February 4).
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry, 45(11), 5138-5145. [Link]
  • Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Valid
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how to prevent N1 versus N2 isomerization in indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge of controlling regioselectivity during N-functionalization, specifically preventing undesired N1 versus N2 isomerization.

Frequently Asked Questions (FAQs)

Q1: What are N1 and N2 isomers of indazole, and why is controlling their formation critical?

Answer: Indazole is an ambidentate nucleophile, meaning it has two reactive nitrogen atoms within its pyrazole ring: N1 and N2.[1][2] When an electrophile (such as an alkyl or acyl group) is introduced, it can attach to either nitrogen, resulting in two distinct constitutional isomers: the N1-substituted and the N2-substituted indazole.

The 1H-indazole tautomer is generally the most thermodynamically stable and abundant form.[2] However, during reactions, mixtures of N1 and N2 products are often formed.[3][4] Controlling this isomerization is critical because N1 and N2 isomers can have vastly different pharmacological, biological, and physicochemical properties.[5] In drug development, one isomer may be the active pharmaceutical ingredient (API) while the other could be an inactive or even toxic impurity. Therefore, achieving high regioselectivity is essential for efficacy, safety, and regulatory compliance.

graph TD; A[Indazole] -- "Deprotonation" --> B{Indazolide Anion}; B -- "Resonance" --> C{Resonance Form}; B -- "Alkylation (R-X) at N1" --> D[N1-Alkyl Indazole (Thermodynamically Favored Product)]; C -- "Alkylation (R-X) at N2" --> E[N2-Alkyl Indazole (Often Kinetically Favored)];

Figure 1: The core challenge of indazole N-alkylation.

Q2: What is the difference between kinetic and thermodynamic control in indazole alkylation?

Answer: The ratio of N1 to N2 products is determined by whether the reaction is under kinetic or thermodynamic control.[6][7]

  • Kinetic Control: This regime favors the product that is formed fastest. It is typically achieved at lower temperatures where the reaction is irreversible. The product distribution is dictated by the relative heights of the activation energy barriers for the two competing pathways.[7][8] For indazoles, N2-alkylation is often the kinetically favored pathway, as the N2 position is generally more nucleophilic.[9]

  • Thermodynamic Control: This regime favors the most stable product. It is achieved at higher temperatures, where the initial alkylation is reversible, allowing the isomers to equilibrate.[6][10] The N1-substituted indazole is usually the more thermodynamically stable isomer.[2][11][12] Therefore, allowing the reaction to reach equilibrium at elevated temperatures can increase the yield of the desired N1 product.[11][12]

Understanding this principle allows you to steer the reaction towards your desired isomer by manipulating the reaction conditions.[10]

Q3: How do substituents on the indazole ring affect N1/N2 selectivity?

Answer: Substituents on the indazole ring have a profound impact on the N1:N2 product ratio due to both electronic and steric effects.[13][14][15]

  • Steric Effects: Large, bulky substituents at the C7 position can sterically hinder the N1 nitrogen, thus favoring alkylation at the less hindered N2 position. Conversely, bulky groups at the C3 position tend to direct alkylation to the N1 position.[13][14][15] For example, indazoles with 3-tert-butyl or 3-carboxamide groups show excellent N1 regioselectivity.[14][16]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity.[14][15] This is because they decrease the electron density at N1, making N2 the more nucleophilic site. The position of the substituent is key; a C6-substituted methyl ester shows a preference for N2, while C4 and C5 esters show poor selectivity.[14]

Troubleshooting & Protocol Guides

This section provides actionable guidance for common issues encountered during indazole functionalization.

Problem 1: My reaction yields a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Solution: To favor the N1 isomer, you generally want to operate under conditions that promote thermodynamic control or use a strategy that sterically or electronically directs the reaction to N1.

Strategy A: Thermodynamic Control

This approach involves running the reaction at a higher temperature to allow the initially formed mixture of isomers to equilibrate to the more stable N1 product.[11][12] A recent study developed a robust, thermodynamically driven N1-selective alkylation that was successfully demonstrated on a 100g scale.[11][12]

Strategy B: Kinetically Controlled N1-Alkylation with Specific Reagents

While often leading to N2 products, certain kinetic conditions can be highly N1-selective. The key is the choice of base and solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N1 selectivity.[14][15][16]

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. In a less polar aprotic solvent like THF, the resulting sodium indazolide salt exists as a tight ion pair. The Na⁺ cation is thought to coordinate with the N2 nitrogen and an electron-rich group at C3 (if present), sterically blocking the N2 position and directing the incoming electrophile to N1.[3][16]

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is adapted from the work of Alam and Keating.[13][14][15]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the solution at 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Ensure all glassware and reagents are dry.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., n-pentyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N1-alkylated indazole.

BaseSolventN1:N2 Ratio (Typical)Reference
NaHTHF>95:5[13][14]
Cs₂CO₃DMF~1.5 : 1[13][14]
K₂CO₃DMF~1.5 : 1[11][13]
Problem 2: My target molecule is the N2-substituted isomer. How can I achieve high selectivity for this product?

Solution: To favor the N2 isomer, you should aim for conditions that promote kinetic control, where the more nucleophilic N2 atom reacts faster.

Strategy A: Mitsunobu Conditions

The Mitsunobu reaction often shows a strong preference for the formation of the N2-alkylated indazole isomer.[13] This method is particularly useful for introducing secondary alkyl groups.

Strategy B: Acid-Catalyzed Alkylation

A highly selective and general method for N2-alkylation uses primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as electrophiles, promoted by a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate.[17][18] This method is reported to produce exclusively N2-isomers with no detectable N1-alkylation.[17][19]

  • Causality: Under acidic conditions, the alkyl 2,2,2-trichloroacetimidate is protonated, activating it for nucleophilic attack. The N2 atom of the indazole acts as the nucleophile, leading to the desired product. The high selectivity is attributed to the favorable transition state energy for N2 attack compared to N1 attack.[19]

Protocol 2: Selective N2-Alkylation using TfOH/Trichloroacetimidate

This protocol is based on the methodology developed by Londregan and colleagues.[17]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of trifluoromethanesulfonic acid (TfOH, ~0.1 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, quench the reaction with a mild base such as saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to yield the pure 2-alkyl-2H-indazole.

Strategy C: Using Protecting Groups

A protecting group can be used to block one nitrogen atom, allowing functionalization at the other. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for directing functionalization to the C3 position after selective N2 protection.[20][21]

  • N2-Protection: Indazole can be regioselectively protected at the N2 position with SEM-Cl using dicyclohexylmethylamine as the base.[20][21]

  • Functionalization: The N2-SEM protected indazole can then be lithiated at C3 and reacted with various electrophiles.

  • Deprotection: The SEM group is readily removed with tetrabutylammonium fluoride (TBAF) or aqueous HCl.[21]

graph flowchart TD subgraph "Decision Workflow for Indazole N-Alkylation" direction LR A{Goal:}; A --> B(Selective N1-Alkylation); A --> C(Selective N2-Alkylation);

Figure 2: Decision workflow for selective N-alkylation.

Problem 3: I have a mixture of products. How can I reliably determine the N1:N2 ratio and assign the correct structure?

Solution: Unambiguous structure assignment is crucial. While TLC and ¹H NMR can give initial indications, they are often insufficient to differentiate the isomers definitively.

Protocol 3: Analytical Differentiation of N1 and N2 Isomers
  • Chromatographic Separation: First, attempt to separate the two isomers using flash column chromatography or preparative HPLC. The N2 isomer is typically more polar and will have a lower Rf value on silica gel.

  • NMR Spectroscopy: The most powerful tool for assignment is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[13]

    • N1-Isomer Assignment: In the HMBC spectrum of an N1-alkylated indazole, you will observe a 3-bond correlation (³JCH) between the protons of the N-alkyl group (e.g., the -CH₂- protons adjacent to the nitrogen) and the C7a carbon of the indazole ring.[13]

    • N2-Isomer Assignment: For the N2-alkylated isomer, a 3-bond correlation will be seen between the N-alkyl protons and the C3 carbon of the indazole ring.[13]

  • UV Derivative Spectrophotometry: For certain classes, such as indazole-3-carboxylic acids, UV derivative spectrophotometry can be a simple and effective tool for distinguishing between the N1 and N2 isomers, as they show characteristically different second, third, and fourth derivative spectra.[22]

References
  • White, A. W., Almassy, R., Calvert, A. H., et al. (2000). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Journal of Medicinal Chemistry, 43(22), 4084-4097. [Link]
  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-Indazole Functionalization: A Review. Organic & Biomolecular Chemistry, 16(1), 10-25. [Link]
  • Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2058–2075. [Link]
  • Various Authors. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2680. [Link]
  • Perry, M. A., et al. (2024).
  • ResearchGate. (n.d.). Synthesis of N-1 functionalized alkyl indazoles. [Link]
  • Various Authors. (2022).
  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(40), 7746-7764. [Link]
  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • PubMed. (1974). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
  • Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Il Farmaco. [Link]
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]
  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]
  • Various Authors. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
  • Various Authors. (2016). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 18(15), 3542-3545. [Link]
  • Bookser, B. C. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
  • ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
  • Various Authors. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry. [Link]
  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical investigation of N1 and N2 isomers of Indazole-3-carboxylic acids. Unambiguous structure assignment by Derivative Spectrophotometry. Unical IRIS. [Link]
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Technical Support Center: Optimizing Crystallization Conditions for 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of this versatile compound. As a key intermediate in medicinal chemistry and materials science, achieving a consistent and pure crystalline form of this compound is paramount for reproducible downstream applications and ensuring desired physicochemical properties in active pharmaceutical ingredients (APIs).[1][2]

This document moves beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively during your experimental work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound in a direct question-and-answer format.

Q1: My experiment yielded an oil or amorphous precipitate instead of crystals. What's happening and how do I fix it?

The formation of an oil or a non-crystalline solid ("crashing out") is a common issue that typically indicates the level of supersaturation was too high, causing the compound to come out of solution too rapidly for an ordered crystal lattice to form. This can also occur if the crystallization temperature is above the melting point of your compound, especially if impurities are present which can depress the melting point.

Causality & Solution Pathway:

  • Reduce Supersaturation Rate: The primary goal is to slow down the process to give the molecules time to self-assemble.

    • For Cooling Crystallization: Decrease the cooling rate. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to a refrigerator or freezer.[3]

    • For Anti-Solvent Crystallization: Add the anti-solvent more slowly, perhaps dropwise, while vigorously stirring. You can also try using a "weaker" anti-solvent (one in which the compound is more soluble) to have finer control.[]

    • For Evaporation Crystallization: Slow the evaporation rate by covering the vessel more tightly, for instance, using parafilm with only one or two small pinholes.[5]

  • Decrease Solute Concentration: The initial concentration might be too high. Return the solution to the heat source, add more of the primary solvent until the oil redissolves completely, and then re-attempt the cooling process.[3] This ensures that the solution enters the metastable zone (where crystal growth is favored) rather than the labile zone (where rapid nucleation or oiling out occurs).

  • Check Purity: Impurities can disrupt the crystal lattice formation. Ensure your starting material is of high purity (ideally >95%). If necessary, purify the material further using column chromatography before attempting crystallization.[6][7]

Q2: No crystals are forming, even after extended cooling. What should I do?

This is the opposite problem of oiling out and suggests that the solution has not reached the necessary level of supersaturation for nucleation to begin.

Causality & Solution Pathway:

  • Increase Supersaturation: You need to gently push the system into the nucleation zone.

    • Concentrate the Solution: If using a volatile solvent, allow some of it to evaporate slowly. Alternatively, you can gently heat the solution to boil off a small portion of the solvent and then attempt to cool it again.[3]

    • Lower the Temperature: If the solution is already at room temperature, try moving it to a refrigerator (4°C) or a freezer (-20°C).

  • Induce Nucleation: Sometimes a supersaturated solution needs a "nudge" to start crystallizing.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[3]

    • Seeding: The most reliable method is to add a single, tiny crystal of this compound (a "seed crystal") to the supersaturated solution.[] This provides a perfect template for further crystal growth. If you don't have a seed crystal, dip a glass rod into the solution, remove it, and let the solvent evaporate, creating a thin film of solid on the rod. Then, re-introduce the rod into the solution.

Q3: The crystals are very small, needle-like, or form agglomerates. How can I grow larger, single crystals suitable for X-ray diffraction?

The formation of numerous small crystals or needles indicates that the rate of nucleation far exceeds the rate of crystal growth.[6] Agglomeration occurs when these small crystals stick together.[] To get larger, higher-quality crystals, you must create conditions that favor slow, controlled growth on a limited number of nuclei.

Causality & Solution Pathway:

  • Minimize Nucleation Events:

    • Reduce Supersaturation: Work with a more dilute solution. The goal is to keep the solution in the "metastable zone," where spontaneous nucleation is unlikely, but growth on existing crystals (seeds) can occur.

    • Slow Down the Process: Use the slowest possible cooling or anti-solvent addition rate. Vapor diffusion is an excellent technique for growing high-quality single crystals as it introduces the anti-solvent at a very slow, controlled rate.[8]

  • Promote Crystal Growth:

    • Seeding is Critical: Prepare a slightly supersaturated solution and introduce a single, well-formed seed crystal. This ensures that growth occurs primarily on that template rather than through new nucleation events.[]

    • Optimize Solvent System: The choice of solvent can influence crystal habit. Try different solvents or solvent/co-solvent mixtures. Sometimes, a solvent that allows for slightly higher solubility can slow down the process and lead to better-formed crystals.

    • Minimize Disturbances: Ensure your crystallization setup is in a vibration-free location with a stable temperature.[6]

Q4: My crystal yield is very low. How can I improve it?

A low yield typically means a significant amount of your compound remains dissolved in the mother liquor after filtration.[3]

Causality & Solution Pathway:

  • Optimize the Solvent/Anti-Solvent System: The final solvent mixture should be one in which this compound has very low solubility. You may need to increase the proportion of the anti-solvent. Small-scale solubility tests are crucial here.[9]

  • Ensure Complete Crystallization:

    • Sufficient Cooling: Make sure the solution has reached its final, low temperature and has been held there long enough for equilibrium to be reached (e.g., several hours or overnight in a freezer).

    • Recover from Mother Liquor: Before discarding the filtrate, try concentrating it by evaporating some of the solvent and cooling it again to see if a second crop of crystals can be obtained.

  • Check for Thermal Degradation: Indazole derivatives, like many APIs, can degrade at high temperatures over time.[10][11] If you are dissolving your compound by heating for an extended period, you may be losing material. Try to dissolve the compound at a lower temperature, even if it requires more solvent, and then carefully evaporate the excess.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for this compound?

A good starting point is to screen a range of solvents with varying polarities. Since this compound is an aromatic heterocyclic compound, it is likely to be soluble in many common organic solvents. For crystallization, you need a solvent (or solvent system) where it is soluble at high temperatures but sparingly soluble at low temperatures.[8] Based on literature for related indazole compounds, the following are excellent candidates for initial screening.[5][12][13][14]

Q2: What is the role of purity, and how pure does my sample need to be?

Purity is arguably the most critical factor for successful crystallization.[7] Impurities can inhibit nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in defects.[6] For initial crystallization trials, a purity of at least 95% is recommended, with >99% being ideal for growing high-quality single crystals for analysis.[2]

Q3: What are the main crystallization techniques I should consider?

There are four primary techniques, each offering different levels of control over the crystallization process.

  • Slow Cooling: Involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization. This is often the first method to try.[]

  • Slow Evaporation: The compound is dissolved in a solvent in which it is readily soluble. The solvent is then allowed to evaporate slowly over days or weeks, gradually increasing the concentration until supersaturation and crystallization occur.[5]

  • Anti-Solvent Addition (or Solvent Diffusion): The compound is dissolved in a "good" solvent. A second solvent in which the compound is insoluble (the "anti-solvent") is then slowly introduced. This lowers the overall solubility of the compound, leading to crystallization.[]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization over time. This method is excellent for growing high-quality single crystals when only small amounts of material are available.[8]

Q4: Should I be concerned about polymorphism with this compound?

Yes. Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability, which is a critical consideration in drug development.[1][5] While specific polymorphs of this compound are not widely reported in the literature, the indazole scaffold is known for its diverse supramolecular arrangements.[5] Therefore, it is crucial to characterize your crystals using techniques like X-ray powder diffraction (XRPD) to ensure you are consistently producing the same crystalline form.

Section 3: Data Presentation & Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[2]
Molecular Weight 194.24 g/mol [2]
Appearance Off-white solid[2]
Purity (Typical) ≥ 95% (HPLC)[2]
Storage Conditions Store at 0-8 °C[2]
Table 2: Suggested Solvents for Crystallization Screening
SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Notes
Heptane/Hexane Non-polar98 / 691.9 / 1.9Good as anti-solvents.
Toluene Non-polar1112.4Aromatic solvent, may have specific π-π interactions.
Dichloromethane Polar aprotic409.1Highly volatile, good for slow evaporation but may lead to solvates.
Ethyl Acetate Polar aprotic776.0Common, moderately polar solvent.
Acetone Polar aprotic5621Often used in mixtures with water or alcohols.
Isopropanol Polar protic8218Good for cooling crystallization.
Ethanol Polar protic7824.5Widely used for indazoles, often in mixtures with water.[14]
Methanol Polar protic6533Similar to ethanol but more polar.
Acetonitrile Polar aprotic8237.5Can be effective for compounds with nitrile or amide groups.
Water Polar protic10080.1Likely to be a strong anti-solvent.
Diagrams

G start Crystallization Experiment Result oil Oil / Amorphous Precipitate Formed? start->oil no_xtal No Crystals Formed? oil->no_xtal No sol1 1. Reduce Concentration 2. Slow Down Cooling/Evaporation 3. Add Anti-Solvent Slower 4. Re-purify Material oil->sol1 Yes small_xtal Small / Needle-like Crystals? no_xtal->small_xtal No sol2 1. Concentrate Solution 2. Lower Temperature 3. Scratch Flask 4. Add Seed Crystal no_xtal->sol2 Yes success Good Crystals (Characterize) small_xtal->success No sol3 1. Reduce Supersaturation 2. Slow Growth Rate 3. Use Seeding 4. Try Vapor Diffusion small_xtal->sol3 Yes sol1->start Re-attempt sol2->start Re-attempt sol3->start Re-attempt

Caption: A decision tree for troubleshooting common crystallization issues.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Characterization a1 Ensure High Purity of Starting Material a2 Solvent Screening (Small Scale Tests) a1->a2 a3 Identify Suitable Solvent Systems a2->a3 b1 Select Crystallization Method (Cooling, Evaporation, Anti-Solvent) a3->b1 b2 Optimize Key Parameters: - Concentration - Cooling/Evaporation Rate - Seeding b1->b2 b3 Scale-up Experiment b2->b3 c1 Isolate & Dry Crystals b3->c1 c2 Analyze Crystal Form (XRPD, DSC, Microscopy) c1->c2 c3 Confirm Purity (HPLC) c2->c3

Caption: General workflow for crystallization method development.

Section 4: Experimental Protocols

Protocol 1: General Screening for Crystallization Solvents

  • Place approximately 5-10 mg of this compound into several small vials.

  • To each vial, add a different test solvent (see Table 2) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If the solid is very soluble at room temperature, that solvent may be suitable for the slow evaporation method.

  • If the solid is poorly soluble, gently heat the vial while adding more solvent until it dissolves.

  • Allow the heated vials to cool slowly to room temperature, then place them in a refrigerator (~4°C).

  • Observe the vials after 24 hours for signs of crystal formation, oiling out, or precipitation. The best solvents for cooling crystallization are those in which the compound is soluble when hot but poorly soluble when cold.

Protocol 2: Step-by-Step Guide to Cooling Crystallization

  • Place the desired amount of this compound into an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol or ethanol) in portions.

  • Gently heat the flask (e.g., on a hotplate or in a water bath) with stirring until all the solid has dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To slow cooling further, place it on an insulating surface.

  • Once at room temperature, if crystals have formed, you can move the flask to a refrigerator or freezer to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Step-by-Step Guide to Anti-Solvent Crystallization

  • Dissolve this compound in a minimum amount of a "good" solvent (e.g., acetone or THF) at room temperature.

  • Slowly add a pre-chilled "anti-solvent" (e.g., water or heptane) dropwise with constant, vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • If the solution becomes too cloudy or a precipitate forms, add a few drops of the "good" solvent to redissolve it slightly.

  • Cover the flask and allow it to stand undisturbed. Crystals should form over time.

  • Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

References

  • Triclinic Labs.
  • ResearchGate.
  • Technobis.
  • AIChE Proceedings. (330e)
  • Google Patents.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Google Patents.
  • International Union of Crystallography. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • Spingler, B. et al.
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
  • NIH National Center for Biotechnology Information. 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. [Link]
  • University of Florida, Center for X-ray Crystallography. Crystal Growing Tips. [Link]

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Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Phenyl-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, structured troubleshooting advice for a common and critical challenge in drug discovery: the poor cell permeability of 5-Phenyl-1H-indazole analogs. The indazole scaffold is a privileged structure in medicinal chemistry, but its derivatives can present significant hurdles in achieving adequate intracellular concentrations.[1] This Q&A-based guide is designed to help you diagnose the root cause of poor permeability and implement effective optimization strategies.

Section 1: Foundational Questions (FAQs)

This section addresses the fundamental concepts underpinning cell permeability, providing the necessary context for the troubleshooting guide that follows.

Q1: Why is cell permeability a critical parameter for my this compound analogs?

A1: For a drug to be effective against an intracellular target, it must first cross the cell membrane to reach a sufficient concentration at the site of action. Poor cell permeability is a primary reason for the failure of otherwise potent compounds in cell-based assays and, ultimately, in clinical development.[2] It directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its oral bioavailability and overall therapeutic potential.[3]

Q2: What are the key physicochemical properties that govern a compound's ability to cross the cell membrane?

A2: The passive diffusion of a small molecule across the lipid bilayer of a cell membrane is largely dictated by a balance of several key physicochemical properties.[4][5] These are often initially assessed using computational models and guidelines like Lipinski's Rule of Five.[6][7]

PropertyDescriptionOptimal Range (General Guideline)Impact on Permeability
Lipophilicity (LogP) The octanol-water partition coefficient. It measures a compound's "greasiness."1 - 3Too low (hydrophilic) and the compound won't enter the lipid membrane. Too high (lipophilic) and it may get stuck in the membrane.
Molecular Weight (MW) The mass of the molecule.< 500 DaSmaller molecules generally diffuse more easily.[8] Larger molecules face greater steric hindrance.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen.< 140 ŲHigh PSA indicates more hydrogen bonding potential with the aqueous environment, which hinders membrane partitioning.[9]
H-Bond Donors/Acceptors The number of N-H and O-H bonds (donors) and N and O atoms (acceptors).Donors ≤ 5, Acceptors ≤ 10A high number of hydrogen bonds increases solvation in water, making it energetically unfavorable to enter the lipid membrane.[7]
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.> 10 µMA compound must be in solution to partition into the cell membrane. Poor solubility can be a primary rate-limiting step.[10]

Note: These are guidelines, not rigid rules. Many successful drugs have properties outside these ranges, often because they utilize active transport mechanisms.[11]

Q3: What are the standard in vitro assays to measure the cell permeability of my compounds?

A3: A tiered approach using standard in vitro assays is the industry-standard method for quantifying permeability.[12][13]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14] It is a cost-effective first screen that isolates passive diffusion only, avoiding the complexities of active transport or metabolism.[15][16]

  • Caco-2 Permeability Assay: This is the gold standard cell-based assay. It uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the intestinal epithelium.[17][18] This model assesses not only passive diffusion but also active transport (both uptake and efflux) and paracellular transport (passage between cells).[19]

Section 2: Troubleshooting Guide & Advanced Diagnostics

This section is structured to address specific experimental observations and guide you toward a logical diagnosis and solution.

Q4: My compound has a calculated LogP within the optimal range (1-3), but PAMPA results show very low permeability. What's the likely issue?

A4: This scenario suggests that while the overall lipophilicity is theoretically favorable, other factors are preventing passive diffusion.

  • Possible Cause 1: High Polar Surface Area (PSA) or Hydrogen Bonding. The 1H-indazole ring itself, along with any polar substituents on the phenyl ring, can contribute significantly to PSA. If the PSA is too high (e.g., >140 Ų), the energy required to shed the water shell and enter the lipid membrane is prohibitive, even with a reasonable LogP.[9]

    • Actionable Advice:

      • Analyze the Structure: Calculate the PSA for your analog series. Is there a correlation between rising PSA and falling permeability?

      • Structural Modification: Plan your next synthesis cycle to systematically reduce PSA. This could involve replacing polar groups (e.g., -COOH, -OH) with less polar isosteres (e.g., tetrazole, -OCH₃) or masking them as part of a prodrug strategy.[10]

  • Possible Cause 2: Poor Aqueous Solubility. The compound may be precipitating out of the donor solution in the PAMPA plate. What is calculated as poor permeability might actually be a lack of available compound at the membrane surface.[10]

    • Actionable Advice:

      • Measure Thermodynamic Solubility: Determine the solubility of your compound in the exact buffer system used for the PAMPA assay.

      • Check for Precipitation: After the assay, visually inspect the donor wells for any signs of compound crashing out of solution.

      • Adjust Assay Conditions: If solubility is an issue, you may need to decrease the starting concentration of the compound or, cautiously, increase the percentage of a co-solvent like DMSO. Be aware that high DMSO concentrations can disrupt the artificial membrane.[12]

Q5: My compound performed well in the PAMPA assay, but shows very poor permeability in the Caco-2 assay. What does this discrepancy mean?

A5: This is a classic and highly informative result. A good PAMPA result indicates the compound has the intrinsic physicochemical properties for passive diffusion.[16] The failure in a Caco-2 assay strongly points to the involvement of active cellular processes, most commonly efflux .[20]

  • Likely Cause: Active Efflux by Transporters. The compound is likely a substrate for an efflux transporter protein, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[21] These transporters are expressed on the apical side of the Caco-2 cells and act like molecular pumps, actively removing your compound from the cell and pumping it back into the donor (apical) compartment.[22][23]

    Fig 1. P-gp mediated efflux in Caco-2 cells.
  • Actionable Advice:

    • Run a Bidirectional Caco-2 Assay: This is the definitive experiment. You must measure permeability in both the apical-to-basolateral (A→B) direction and the basolateral-to-apical (B→A) direction.[19]

    • Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 is a clear indicator of active efflux.[20]

    • Confirm with an Inhibitor: Rerun the bidirectional assay in the presence of a known broad-spectrum efflux inhibitor (e.g., verapamil for P-gp). If the A→B permeability increases and the ER decreases to ~1, you have confirmed that your compound is an efflux substrate.

Q6: My compound is a confirmed P-gp substrate. What are my strategic options?

A6: Identifying a compound as an efflux substrate is a significant challenge, but several medicinal chemistry strategies can be employed to overcome it. The goal is to disrupt the compound's recognition and binding by the transporter.

  • Strategy 1: Reduce Hydrogen Bond Donors. P-gp substrates often have a higher number of H-bond donors. The indazole N-H is a key potential interaction point.

    • Actionable Advice: Synthesize analogs where the N1 position of the indazole is alkylated (e.g., with a methyl or ethyl group). This removes a key H-bond donor and can significantly reduce efflux.

  • Strategy 2: Modulate Lipophilicity and PSA. There is a complex interplay between a compound's properties and its susceptibility to efflux. Sometimes, slightly increasing lipophilicity or subtly reducing PSA can disrupt the optimal binding to the transporter.[24][25]

    • Actionable Advice: Analyze the Structure-Activity Relationship (SAR) of your series. Do minor changes to the phenyl ring substitution pattern affect the efflux ratio? Can you identify a vector for modification that reduces efflux while maintaining potency?

  • Strategy 3: Introduce a Weak Basic Center. Incorporating a weakly basic nitrogen atom can sometimes help compounds evade P-gp.

    • Actionable Advice: Consider adding a basic moiety (e.g., a piperidine or a dimethylamino group) via a non-rigid linker, and assess the impact on the efflux ratio.

Q7: My compound is not an efflux substrate, but still shows low Caco-2 permeability. Could metabolism be the issue?

A7: Yes, this is a distinct possibility. Poor apparent permeability can be caused by the compound being rapidly metabolized by enzymes within the Caco-2 cells.[26] What appears as a failure to cross the monolayer is actually the rapid disappearance of the parent compound.

  • Possible Cause: Intestinal Metabolism. Caco-2 cells express some metabolic enzymes, particularly cytochrome P450 3A4 (CYP3A4), which is highly abundant in the human gut wall.[26] Indazole rings can be susceptible to metabolism.[27][28]

    • Actionable Advice:

      • Perform a Metabolic Stability Assay: Incubate your compound with human liver microsomes (HLM) or hepatocytes. This will give you a clear indication of its metabolic liability.

      • Analyze Caco-2 Lysates: After a permeability experiment, collect the cells, lyse them, and analyze the lysate by LC-MS/MS. Look for the parent compound and the appearance of potential metabolites.

      • Structural Modification: If a metabolic hotspot is identified (e.g., oxidation on the phenyl ring), block that position with a metabolically robust group like a fluorine atom.

    G A Low Permeability in Caco-2 Assay B Run Bidirectional Caco-2 Assay A->B C Efflux Ratio > 2? B->C D Compound is Efflux Substrate C->D Yes F Check for Metabolism C->F No E Modify Structure: - Mask H-bond donors - Modulate LogP/PSA D->E G Metabolites Detected? F->G H Metabolic Liability G->H Yes J Poor Passive Permeability G->J No I Block Metabolic Hotspots H->I K Re-evaluate Physicochemical Properties (LogP, PSA, MW) J->K

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment to assess passive diffusion.

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound based on its passive diffusion across a lipid-infused artificial membrane. [14]* Materials:

    • 96-well filter plate (Donor plate, e.g., Millipore PVDF membrane)

    • 96-well acceptor plate

    • Lipid solution (e.g., 2% lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compounds (10 mM stock in DMSO)

    • Control compounds (high permeability: Propranolol; low permeability: Theophylline) [12]* Procedure:

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate for 5-10 minutes.

    • Prepare Donor Solutions: Dilute the 10 mM stock solutions of test and control compounds into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).

    • Start Assay: Add 150 µL of the donor solutions to each well of the coated filter plate.

    • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

    • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature with gentle shaking.

    • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient, Papp, is calculated using an established formula that considers the concentration in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for assessing both passive and active transport across a confluent monolayer of Caco-2 cells.

  • Objective: To determine the A→B and B→A apparent permeability (Papp) coefficients and the efflux ratio (ER) of a test compound. [17]* Materials:

    • Caco-2 cells (ATCC HTB-37)

    • 24-well Transwell plates (e.g., 0.4 µm pore size)

    • Culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

    • Test and control compounds

  • Procedure:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow the cells to differentiate and form a polarized monolayer. [17] 2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohmmeter. Only use inserts with high TEER values (e.g., >250 Ω·cm²), which indicate the formation of tight junctions. [29] 3. Preparation: Wash the monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate for 30 minutes at 37°C.

    • Permeability Assay (A→B):

      • Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) chamber (typically 0.4 mL).

      • Add fresh transport buffer to the basolateral (receiver) chamber (typically 1.2 mL).

      • Incubate at 37°C with gentle shaking (50 rpm). [29] * At specified time points (e.g., 30, 60, 90, 120 min), collect a sample from the basolateral chamber and replenish with fresh buffer.

    • Permeability Assay (B→A):

      • Concurrently, perform the assay in the reverse direction. Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

      • Collect samples from the apical (receiver) chamber at the same time points.

    • Quantification: Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for both directions using the equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration. [19] 2. Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

References
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  • Wadhwa, G., et al. (2011). Targeting Receptors, Transporters and Site of Absorption to Improve Oral Drug Delivery. Current Drug Delivery.
  • Singh, P., et al. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Current Drug Discovery Technologies.
  • Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Perner, R. J., et al. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry.

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managing reaction scale-up challenges for 5-Phenyl-1H-indazole production

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Phenyl-1H-indazole Production: Managing Reaction Scale-Up Challenges

Prepared by a Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of this compound. This versatile compound is a crucial building block in medicinal chemistry, particularly in the development of anti-cancer agents, and in materials science for creating organic semiconductors.[1] Scaling up its production from the lab bench to pilot or manufacturing scale, however, introduces a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and purification strategies.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you navigate the complexities of scaling up this important synthesis.

Section 1: Foundational Synthetic Strategy

The successful scale-up of this compound hinges on selecting a robust and reproducible synthetic route. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its mild conditions and broad functional group tolerance.[2]

Core Reaction: Suzuki-Miyaura Cross-Coupling

The primary route involves the palladium-catalyzed cross-coupling of a 5-halo-1H-indazole (typically 5-bromo-1H-indazole) with phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction shows low conversion at a larger scale. What are the likely causes and how can I fix it?

This is a common scale-up issue often related to mass transfer limitations, catalyst deactivation, or suboptimal reaction parameters that were not apparent at the bench scale.

Root Cause Analysis & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction and is sensitive to oxygen. Inadequate degassing of solvents and inerting of the reactor headspace is a primary cause of catalyst deactivation. On a larger scale, sparging the solvent with argon or nitrogen for an extended period is more effective than the simple freeze-pump-thaw method used in labs.

  • Poor Reagent Solubility: As the reaction volume increases, solubility issues can become more pronounced. Ensure that your chosen solvent system effectively dissolves all reagents at the reaction temperature. For this coupling, a mixture like 1,4-dioxane/water or dimethoxyethane (DME) is often effective.[3][4]

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reagent mixing, preventing the reaction from reaching completion. Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous slurry or solution.

  • Base Selection and Strength: The base is critical for activating the boronic acid.[5] While potassium carbonate (K₂CO₃) is common, it may not be strong or soluble enough in some solvent systems at scale.[6][7] Consider switching to a more soluble or stronger base like cesium carbonate (Cs₂CO₃) if you face persistent low conversion.

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and solve low-yield issues in the Suzuki coupling reaction.

G start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (O2 < 50 ppm?) start->check_inert check_reagents Assess Reagent Quality (Fresh Boronic Acid? Dry Base?) check_inert->check_reagents Yes re_degas Action: Improve Degassing (N2/Ar Sparging) check_inert->re_degas No check_catalyst Is the Catalyst Active? (Correct Pd source? Proper Ligand?) check_reagents->check_catalyst Yes new_reagents Action: Use Fresh Reagents (Store Boronic Acid under N2) check_reagents->new_reagents No check_conditions Review Reaction Conditions (Temp? Solvent? Concentration?) check_catalyst->check_conditions Yes change_catalyst Action: Screen Catalysts (e.g., Pd(dppf)Cl2) check_catalyst->change_catalyst No optimize_conditions Action: Re-optimize (Screen Solvents/Bases) check_conditions->optimize_conditions end_ok Problem Solved re_degas->end_ok new_reagents->end_ok change_catalyst->end_ok optimize_conditions->end_ok

Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.

Q2: I'm observing significant byproduct formation, especially a de-brominated starting material and a phenyl-phenyl homocoupled product. Why is this happening?

These side products point to specific, competing reaction pathways that can become dominant if the main catalytic cycle is inefficient.

Mechanistic Insights:

  • Protodeboronation: The loss of the boronic acid group from phenylboronic acid to form benzene is a known side reaction, especially with prolonged heating or excess water.[5][6] This depletes a key reagent and leads to incomplete conversion.

    • Solution: Use the boronic acid in a slight excess (1.1-1.3 equivalents). Ensure your solvent is appropriately anhydrous if using a non-aqueous system, and minimize reaction time by monitoring for completion via HPLC or TLC.

  • Homocoupling: The formation of biphenyl (from phenylboronic acid) is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.

    • Solution: This again highlights the critical need for rigorous exclusion of oxygen from the reaction.

  • Dehalogenation: The reduction of 5-bromo-1H-indazole back to 1H-indazole can occur if the catalytic system promotes a reductive pathway.

    • Solution: Ensure the purity of your reagents. The choice of phosphine ligand can also influence this; ligands like dppf are often robust and less prone to promoting side reactions.[3][6]

Data Summary: Catalyst and Base Screening

Choosing the right catalyst and base combination is paramount. The following table summarizes common starting points for optimization, based on literature precedent for similar couplings.[4][6][7]

CatalystLigandBaseSolvent SystemTypical TemperatureKey Considerations
Pd(dppf)Cl₂ dppfK₂CO₃DME or Dioxane/H₂O80-90 °CExcellent, general-purpose catalyst. Often the best first choice.[3][6]
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene/EtOH/H₂O90-100 °CA classic catalyst, but can be less effective and require longer reaction times.[6]
Pd₂(dba)₃ XPhos/SPhosCs₂CO₃Dioxane100-110 °CUses more advanced, bulky phosphine ligands that can be highly effective but are more expensive.
Q3: My work-up is complicated by a dark, colloidal suspension of palladium. How can I effectively remove the catalyst at scale?

Residual palladium is a major concern in pharmaceutical synthesis. Simple filtration is often insufficient for removing the fine, often colloidal, palladium black that forms upon catalyst decomposition.

Effective Palladium Removal Strategies:

  • Celatom® (Diatomaceous Earth) Filtration: After the reaction is complete, cool the mixture and pass it through a pad of Celatom®. This is a cost-effective first pass to remove the bulk of the palladium.

  • Activated Carbon Treatment: Adding a small amount of activated carbon (e.g., Darco® KB-G) to the crude product solution and stirring for a few hours can effectively adsorb residual soluble and colloidal palladium. Be mindful that carbon can also adsorb your product, so the amount used must be optimized (typically 5-10 wt% relative to the product).

  • Thiol-Based Scavengers: For very low final palladium levels (<10 ppm), consider treatment with a scavenger resin (e.g., silica-bound thiol) or a solution of a thiol-containing compound like N-acetylcysteine, which will chelate the palladium and can then be filtered off.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Suzuki-Miyaura)

This protocol provides a robust starting point for lab-scale synthesis (1-10 g).

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 5-bromo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to achieve a starting material concentration of approximately 0.5 M.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 eq).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (typically complete in 8-12 hours).[7]

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Intermediate) D->E F Reductive Elimination E->F F->A ArAr This compound (Product) F->ArAr ArX 5-Bromo-1H-indazole ArX->B ArB Phenylboronic Acid + Base ArB->D

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Route: Fischer Indole Synthesis

While the Suzuki coupling is preferred, the Fischer indole synthesis is a classic method that can be adapted for indazole synthesis, typically starting from a substituted phenylhydrazine.[8][9]

Q4: When would I consider the Fischer Indole Synthesis, and what are its major scale-up challenges?

The Fischer route might be considered if the required substituted phenylhydrazine is more readily available or cost-effective than the corresponding 5-bromo-1H-indazole.

Major Scale-Up Challenges:

  • Harsh Conditions: The reaction requires strong acid catalysts (e.g., polyphosphoric acid, zinc chloride) and often elevated temperatures.[9][10] This necessitates reactors made of corrosion-resistant materials and poses safety risks.

  • Exotherm Control: The initial condensation to form the hydrazone and the subsequent cyclization can be exothermic.[11] Careful control of reagent addition rates and efficient reactor cooling are critical to prevent thermal runaway.

  • Byproduct Formation: The harsh conditions can lead to a variety of side products, making purification difficult. Regioisomer formation is also a concern if unsymmetrical ketones are used.[8]

Fischer Indole Synthesis Mechanism

The mechanism involves the acid-catalyzed rearrangement of a phenylhydrazone.

Fischer_Mechanism A Phenylhydrazine + Ketone B Phenylhydrazone (Intermediate) A->B Condensation C Enamine Tautomer B->C H+ Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat E Di-imine Intermediate D->E Aromatization F Cyclization E->F H+ G Ammonia Elimination F->G H Indazole Product G->H

Caption: Simplified mechanism of the Fischer Indole Synthesis.[9]

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]
  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH. [Link]
  • Struggling with Suzuki Reaction. Reddit. [Link]
  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT.org. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Method of synthesizing 1H-indazole compounds.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

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Validation & Comparative

A Comparative Analysis of Indazole-Based Kinase Inhibitors: A Deep Dive into Axitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors, leading to the development of several FDA-approved drugs.[1][2] This guide provides a detailed comparative analysis of a prominent indazole-based kinase inhibitor, Axitinib, with other notable kinase inhibitors. We will delve into its mechanism of action, biochemical and cellular potency, selectivity, and structural interactions, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it an effective "hinge-binding" template for kinase inhibitors.[3] This interaction, typically involving hydrogen bonds with the kinase's hinge region, is a critical anchor for many ATP-competitive inhibitors.[4][5] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6] This has led to the successful development of numerous indazole-containing drugs targeting a range of kinases involved in cancer and other diseases.[1]

Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is a prime example of a successful indazole-based kinase inhibitor. It is an oral, potent, and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. These receptor tyrosine kinases play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFRs, Axitinib effectively cuts off the blood supply to tumors, leading to their regression.

Mechanism of Action

Axitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR kinase domain. This prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. The indazole core of Axitinib forms key hydrogen bonds with the hinge region of the kinase, while the substituted phenyl group extends into a hydrophobic pocket, contributing to its high potency and selectivity.

Comparative Analysis with Other Kinase Inhibitors

To better understand the profile of Axitinib, we will compare it with other well-established kinase inhibitors: Sunitinib and Sorafenib, which are also multi-targeted tyrosine kinase inhibitors with anti-angiogenic properties, and Dasatinib, a broader-spectrum kinase inhibitor.

Biochemical Potency

The biochemical potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) in an in vitro enzymatic assay. This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

InhibitorPrimary TargetsVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)Bcr-Abl IC50 (nM)
Axitinib VEGFR1/2/30.21.61.7>1000
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RET921>100
Sorafenib VEGFRs, PDGFRβ, c-Kit, Raf90268>1000
Dasatinib Bcr-Abl, Src family, c-Kit, PDGFRβ30281<1

Data is compiled from various sources and should be considered representative.

As the table illustrates, Axitinib demonstrates sub-nanomolar potency against VEGFR2, highlighting its primary mechanism of action. While it shows some activity against other kinases like PDGFRβ and c-Kit, it is significantly more selective for VEGFRs compared to the broader-spectrum inhibitors Sunitinib and Sorafenib. Dasatinib, on the other hand, is a potent inhibitor of Bcr-Abl and the Src family of kinases, with less pronounced activity against VEGFR2.

Cellular Activity

While biochemical assays provide valuable information on direct enzyme inhibition, cell-based assays offer a more physiologically relevant context by assessing the inhibitor's ability to modulate kinase activity within a cellular environment.[7][8][9]

InhibitorCell LineAssayEndpointIC50 (nM)
Axitinib HUVECVEGF-stimulated proliferationCell Viability~0.1
Sunitinib HUVECVEGF-stimulated proliferationCell Viability~5
Sorafenib HUVECVEGF-stimulated proliferationCell Viability~20
Dasatinib K562ProliferationCell Viability~1

HUVEC: Human Umbilical Vein Endothelial Cells; K562: Chronic Myelogenous Leukemia cell line. Data is representative.

In cellular assays, Axitinib potently inhibits the proliferation of endothelial cells stimulated by VEGF, consistent with its potent VEGFR inhibition. Sunitinib and Sorafenib also inhibit endothelial cell proliferation, albeit at higher concentrations. Dasatinib's potent anti-proliferative effect in the K562 cell line, which is driven by the Bcr-Abl oncoprotein, underscores its distinct target profile.

Kinase Selectivity

A key aspect of modern kinase inhibitor development is achieving a desired selectivity profile to maximize therapeutic efficacy while minimizing off-target effects.[10] Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.

Axitinib is considered a relatively selective inhibitor, with its primary targets being the VEGFR family. Sunitinib and Sorafenib are considered multi-targeted or "dirty" kinase inhibitors, as they potently inhibit a broader range of kinases. Dasatinib also has a broad inhibition profile, but its targets are distinct from the primary targets of the anti-angiogenic inhibitors. This difference in selectivity profiles contributes to their different clinical applications and side-effect profiles.

Structural Basis of Inhibition

The structural basis for the potency and selectivity of these inhibitors can be understood by examining their interactions with the kinase domain, often elucidated through X-ray crystallography.[5][11]

  • Axitinib: The indazole core forms two hydrogen bonds with the hinge region of VEGFR2. The phenyl and sulfonamide moieties extend into adjacent hydrophobic pockets, contributing to its high affinity.

  • Sunitinib: The oxindole core also forms hydrogen bonds with the hinge region. Its diethylaminoethyl side chain provides additional interactions and influences its pharmacokinetic properties.

  • Sorafenib: The urea hinge-binding motif is a key feature of Sorafenib. The rest of the molecule occupies the hydrophobic pocket.

  • Dasatinib: The aminothiazole core interacts with the kinase hinge. Its structure allows it to bind to both the active and inactive conformations of some kinases, contributing to its broad activity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the direct inhibition of kinase activity by quantifying the phosphorylation of a substrate.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of kinase inhibitor mix Mix inhibitor and kinase mixture in assay plate prep_inhibitor->mix prep_kinase Prepare kinase/substrate /ATP mixture prep_kinase->mix incubate Incubate at room temperature mix->incubate add_ab Add detection antibody mixture (Eu-labeled antibody and APC-labeled antibody) incubate->add_ab incubate_detect Incubate add_ab->incubate_detect read Read plate on TR-FRET enabled plate reader incubate_detect->read

TR-FRET Kinase Assay Workflow

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., Axitinib) in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds to a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase (e.g., VEGFR2), a biotinylated peptide substrate, and ATP in kinase assay buffer.

    • Add the kinase reaction mixture to the assay plate containing the compounds.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mixture containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

    • Add the detection mixture to the assay plate.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cell.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_protein Lysis & Protein Quantification cluster_western Western Blot seed Seed cells (e.g., HUVEC) in culture plates starve Serum-starve cells seed->starve treat Treat with inhibitor starve->treat stimulate Stimulate with growth factor (e.g., VEGF) treat->stimulate lyse Lyse cells stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block probe Probe with primary antibodies (p-VEGFR2, Total VEGFR2, Actin) block->probe probe_secondary Probe with HRP-conjugated secondary antibodies probe->probe_secondary detect Detect with chemiluminescent substrate probe_secondary->detect

Western Blot Workflow for Phosphorylation

Protocol:

  • Cell Culture and Treatment:

    • Seed endothelial cells (e.g., HUVECs) in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with varying concentrations of the kinase inhibitor for 1-2 hours.

    • Stimulate the cells with VEGF for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-VEGFR2, total VEGFR2, and a loading control (e.g., actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.

Conclusion

The indazole scaffold remains a highly valuable framework in the design of targeted kinase inhibitors. Axitinib stands out as a potent and selective inhibitor of the VEGFR family, a testament to the successful application of structure-based drug design. By comparing its biochemical, cellular, and structural properties with other kinase inhibitors like Sunitinib, Sorafenib, and Dasatinib, we gain a deeper appreciation for the nuances of kinase inhibitor profiling. The provided experimental protocols serve as a practical guide for researchers seeking to conduct their own comparative analyses and contribute to the ever-evolving field of kinase inhibitor research.

References

  • Profacgen. Cell-based Kinase Assays. [Link]
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  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
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  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
  • ACS Publications. Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. [Link]
  • PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • Chem-Impex. 5-Phenyl-1H-indazole. [Link]
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  • PubMed Central. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
  • MDPI. Synthesis of 1H-Indazoles via Silver(I)
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • RSC Publishing.
  • ResearchGate. N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]
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Validating the In-Vitro Efficacy of 5-Phenyl-1H-indazole Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of novel therapeutics. The addition of a phenyl group at the 5-position of the indazole ring allows for further exploration of the surrounding hydrophobic regions of the kinase active site, offering a promising avenue for enhancing potency and selectivity. This guide provides a comprehensive overview of the in-vitro validation of 5-Phenyl-1H-indazole analogs, with a focus on their activity as kinase inhibitors, and compares their performance with established drugs targeting key oncogenic kinases.

Comparative In-Vitro Efficacy of this compound Analogs and Competitor Compounds

The in-vitro efficacy of a compound is a critical initial determinant of its potential as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a more potent compound. The following tables present a comparative analysis of the in-vitro efficacy of various indazole derivatives, with a focus on analogs bearing a phenyl substituent, against several key cancer-associated kinases: Fibroblast Growth Factor Receptor 1 (FGFR1), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), Epidermal Growth Factor Receptor (EGFR), and Polo-like kinase 4 (PLK4). For each target, the IC50 values are compared with those of well-established, clinically relevant inhibitors.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. The table below compares the in-vitro inhibitory activity of indazole-based compounds against FGFR1 with that of established FGFR inhibitors.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Indazole Derivative 9u FGFR13.3LenvatinibFGFR122
Indazole Derivative 9d FGFR115.0PazopanibFGFR2100-2000
[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine (1) FGFR1100

Table 1: Comparative in-vitro IC50 values of indazole-based FGFR1 inhibitors and approved drugs.[3][4][5][6]

B-Raf (BRAF) V600E Inhibition

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers. The following table compares the efficacy of pyrazole derivatives, structurally related to indazoles, with approved BRAF inhibitors.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
5-phenyl-1H-pyrazol derivative 5c BRAF(V600E)190VemurafenibBRAF(V600E)31
N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl) aryl amide 7c BRAF(V600E)-DabrafenibBRAF(V600E)0.6

Table 2: Comparative in-vitro IC50 values of pyrazole-based BRAF(V600E) inhibitors and approved drugs.[7][8][9]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a well-established target in non-small cell lung cancer and other epithelial tumors. This table presents data for indazole-based EGFR inhibitors alongside first and third-generation approved drugs.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Indazole-based derivative VIII EGFR (L858R/T790M)70ErlotinibEGFR7-12
GefitinibEGFR-
OsimertinibEGFR (L858R/T790M)5-13

Table 3: Comparative in-vitro IC50 values of an indazole-based EGFR inhibitor and approved drugs.[10][11]

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The table below shows the potency of an indazole-based compound in comparison to dedicated PLK4 inhibitors.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Indazole-based PLK4 inhibitor A01 PLK411CFI-400945PLK42.8-4.85
CentrinonePLK42.71

Table 4: Comparative in-vitro IC50 values of an indazole-based PLK4 inhibitor and other selective inhibitors.[7][12][13]

Experimental Protocols for In-Vitro Efficacy Validation

To ensure the scientific rigor and reproducibility of in-vitro efficacy data, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for key assays used to validate the inhibitory activity of this compound analogs.

In-Vitro Kinase Activity Assays

The direct inhibitory effect of a compound on its target kinase is determined through in-vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

To further validate the mechanism of action, it is essential to investigate the compound's effect on the downstream signaling pathways regulated by the target kinase. For example, when evaluating an EGFR inhibitor, one would assess the phosphorylation status of key downstream proteins like AKT and ERK.

  • Western Blotting:

    • Cell Treatment and Lysis: Treat cells with the this compound analog and then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration in each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

    • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target and downstream signaling proteins.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide has provided a framework for the in-vitro validation of such analogs, emphasizing the importance of direct comparison with established inhibitors and the use of robust, well-defined experimental protocols. By systematically evaluating enzymatic inhibition, cellular efficacy, and on-target engagement, researchers can confidently identify and advance lead candidates with the potential for significant therapeutic impact. The provided data and methodologies serve as a valuable resource for drug discovery professionals working to translate promising chemical matter into the next generation of targeted cancer therapies.

References

  • Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay - Benchchem
  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - MDPI
  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - AACR Journals
  • CFI-400945 PLK inhibitor - Selleck Chemicals
  • Dabrafenib and its potential for the treatment of metast
  • In vitro effects of PLK4 inhibitor CFI-400945 in sarcoma cell lines. A,...
  • B-Raf(V600E) Kinase Assay Kit - BPS Bioscience
  • In Vitro Enzyme Kinetics Analysis of EGFR - PubMed
  • An In Vitro Showdown: A Comparative Analysis of Gefitinib, Erlotinib, and Icotinib - Benchchem
  • FGFR1 Kinase Assay - Promega Corpor
  • Binding of CEP152 to PLK4 stimulates kinase activity to promote centriole assembly
  • Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PMC - PubMed Central
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  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH
  • In Vitro Enzyme Kinetics Analysis of EGFR - Springer N
  • LanthaScreen Eu kinase binding assay for FGFR1 Overview - Thermo Fisher Scientific
  • IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones.
  • A Structure-guided Approach to Cre
  • A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem
  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC - NIH
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific
  • IC50 values for EGFR, HER2, HER4, Del19, and L858R - ResearchG
  • Optimization of a LanthaScreen Kinase assay for BRAF - Thermo Fisher Scientific
  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central
  • The molecular interaction pattern of lenvatinib enables inhibition of wild-type or kinase-mutated FGFR2-driven cholangiocarcinoma - NIH
  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to...
  • HTScan ® FGF Receptor 1 Kinase Assay Kit #7420 - Cell Signaling Technology
  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five...
  • BRAF (V600E) Kinase Assay Kit - BPS Bioscience
  • BRAF V600E Kinase Activity Assay Service - Reaction Biology
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  • IC 50 values for E7080 in a panel of cell lines | Download Table - ResearchG
  • Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplific
  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single...
  • Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC - PubMed Central
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  • PLK4 Kinase Activity Assays | Continuous, Direct Measurement - AssayQuant
  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers
  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central
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  • Lenvatinib after progression on pemigatinib and futibatinib in FGFR2 fusion-positive biliary tract cancer with an acquired kinase point mut
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Phenyl-1H-indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and conformational flexibility allow for precise interactions with various biological targets, leading to its incorporation into several FDA-approved drugs, including the kinase inhibitors Axitinib, Pazopanib, and the PARP inhibitor Niraparib.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships of 5-Phenyl-1H-indazole derivatives, offering a comparative overview for researchers and professionals engaged in drug development. We will explore how modifications to this core scaffold influence biological activity, with a particular focus on kinase inhibition, a major therapeutic area for this class of compounds.

The this compound Core: A Versatile Scaffold for Targeted Drug Design

The this compound moiety presents multiple positions for chemical modification, allowing for the fine-tuning of pharmacological properties. The core structure and key modification points are illustrated below. Strategic substitutions at the N1 and C3 positions of the indazole ring, as well as on the C5-phenyl ring, have been extensively explored to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Core structure of this compound with key positions for substitution highlighted.

Decoding the Structure-Activity Relationship: A Positional Analysis

The therapeutic potential of this compound derivatives is intricately linked to the nature and position of their substituents. The following sections dissect the SAR at each key position, drawing on experimental data from seminal studies.

Impact of N1-Substituents on Kinase Inhibition

The N1-position of the indazole ring plays a crucial role in establishing interactions within the ATP-binding pocket of kinases. Modifications at this site can significantly impact a compound's potency and selectivity. For instance, in the development of inhibitors for Protein Kinase B (Akt), a series of heteroaryl-pyridine containing analogues were synthesized, revealing that specific substitutions at the N1 position were critical for high-affinity binding.[7] The introduction of a pyridine ring at this position led to the discovery of a potent inhibitor with a Ki value of 0.16 nM.[7] This highlights the importance of the N1-substituent in forming key hydrogen bonds and hydrophobic interactions with the kinase hinge region.

The Role of C3-Substitutions in Modulating Activity and Selectivity

The C3 position of the indazole ring often serves as a vector for introducing functionalities that can interact with the solvent-exposed region of the kinase active site or target adjacent sub-pockets. SAR studies on 3-substituted 1H-indazoles have shown that the presence of a carbohydrazide moiety at this position is crucial for potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), with IC50 values in the nanomolar range.[8] In the context of kinase inhibition, variations at the C3 position have been shown to influence selectivity. For example, the introduction of (E)-3,5-dimethoxystyryl at the C3 position of the indazole ring has been explored in the development of anti-cancer agents.[5]

Fine-Tuning Potency and Pharmacokinetics via the 5-Phenyl Ring

The 5-phenyl ring offers a large surface area for modification, allowing for the optimization of van der Waals interactions and the introduction of groups that can modulate physicochemical properties such as solubility and metabolic stability. In a study on fibroblast growth factor receptor (FGFR) inhibitors, substitutions on the 5-phenyl ring were systematically investigated.[4] The presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole (structurally related to the 5-phenyl motif) was found to be optimal for potent FGFR1 inhibitory activity, with an IC50 value of 30.2 ± 1.9 nM.[8] This demonstrates that specific substitution patterns on the phenyl ring are critical for achieving high potency.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

To provide a clearer perspective on the SAR of this compound class, the following table summarizes the activity of representative this compound derivatives against various kinase targets.

Compound/DerivativeTarget Kinase(s)Key SubstitutionsInhibitory Potency (IC50/Ki)Reference
Indazole-pyridine analogueAktPyridine at N10.16 nM (Ki)[7]
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivativeFGFR12,6-Dichloro-3,5-dimethoxyphenyl at C630.2 ± 1.9 nM (IC50)[8]
Indazole-pyrimidine-based derivativesVEGFR-2Methoxy group on the pyrimidine ringPotent inhibition[4]
N-(4-(1-(4-chlorineindazole))phenyl)-N-(4-chloro-3-tri fluoromethyl phenyl) ureac-Kit, PDGFRβ, FLT3Complex urea moiety at C368.5-375 nM (Kd)[8]
AxitinibVEGFRs, PDGFR, KitN-methyl-benzamide at C3Sub-nanomolar (IC50)[4]

Experimental Protocols for SAR Evaluation

The elucidation of SAR for this compound derivatives relies on a systematic approach involving chemical synthesis and biological evaluation. Below are representative protocols for key experimental workflows.

General Synthesis of this compound Derivatives via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for introducing the phenyl group at the C5 position of the indazole ring.

Protocol:

  • Starting Material: A suitable 5-bromo-1H-indazole derivative is used as the starting material.[9]

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-1H-indazole (1 equivalent), a phenylboronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is typically used as the solvent.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis via Suzuki Coupling Start 5-Bromo-1H-indazole Reagents Phenylboronic Acid, Pd Catalyst, Base Start->Reagents Mix Reaction Heating in Toluene/Ethanol/Water Reagents->Reaction Workup Extraction and Purification Reaction->Workup Product This compound Derivative Workup->Product

Caption: A simplified workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Protocol:

  • Reagents: Purified recombinant kinase, substrate peptide, ATP, and the test compound.

  • Assay Buffer: A suitable buffer containing MgCl2, MnCl2, DTT, and BSA.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are pre-incubated in the assay buffer. c. The reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[9]

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly kinase inhibitors. The extensive SAR studies conducted on this class of compounds have provided a clear roadmap for optimizing their biological activity. Future research will likely focus on exploring novel substitutions to enhance selectivity against specific kinase isoforms, thereby minimizing off-target effects and improving the therapeutic window. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of next-generation this compound derivatives with improved efficacy and safety profiles.[10][11]

References

[4] Liu, et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [7] Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-46. [12] Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. PubMed, (2024). [13] SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. [10] Describes the predicted SAR studies of indazole based derivatives. ResearchGate. [8] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, (2018). [1] Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, (2022). [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [3] Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, (2024). [5] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, (2021). [14] Different biological activities reported with Indazole derivatives. ResearchGate. [15] Principally SAR features derived from the 2-phenyl-2H-indazole derivatives tested. ResearchGate. [16] Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity. [9] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, (2023). [17] Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [18] Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatology, Medicine and Policy. [6] Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. [19] Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [20] New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, (2023). [11] Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry. [21] Identification of indazole derivatives 57-59 as ER antagonists. ResearchGate. [22] Synthesis of 1H‐indazole derivatives. ResearchGate. [23] Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [24] Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, (2021).

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Phenyl-1H-indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. As a bioisostere of indole, it plays a crucial role in the development of therapeutics ranging from anti-cancer agents to anti-inflammatory drugs. The introduction of a phenyl group at the 5-position of the indazole ring creates this compound, a key intermediate that serves as a versatile building block for the synthesis of more complex molecules with enhanced biological activity and modulated physicochemical properties. Its applications extend into materials science, where it is utilized in the creation of organic semiconductors and dyes.

Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to inform methodological choices in the laboratory.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This approach has proven to be a robust and reliable method for the synthesis of this compound, typically proceeding from a halogenated indazole precursor.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halo-1H-indazole (most commonly 5-bromo-1H-indazole), forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the phenyl group from a phenylboronic acid derivative is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of this compound and regenerate the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Synthesis of the Precursor: 5-Bromo-1H-indazole

A common and efficient precursor for the Suzuki coupling is 5-bromo-1H-indazole. A reliable synthesis of this starting material is crucial for the overall efficiency of the route.

  • To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform, add acetic anhydride (1.1 eq) at a temperature below 40 °C.

  • Stir the mixture for approximately 1 hour, then add potassium acetate (0.15 eq) and isoamyl nitrite (1.5 eq).

  • Heat the reaction mixture to reflux (around 68 °C) for 20 hours.

  • After cooling, remove the volatile components under reduced pressure.

  • Add water and perform an azeotropic distillation to remove residual volatiles.

  • Treat the residue with concentrated hydrochloric acid and heat to 50-55 °C.

  • Cool the mixture and basify with 50% sodium hydroxide to a pH of 11.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Purify the crude product by filtration through a silica gel pad and recrystallization from heptane to yield 5-bromo-1H-indazole.[1]

Suzuki Coupling Protocol and Performance
  • In a reaction vessel, combine 5-bromo-1H-indazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Add a palladium catalyst, with [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being a particularly effective choice.[2]

  • Add a solvent system, such as a mixture of dimethoxyethane (DME) and water.

  • Degas the reaction mixture and heat to 80-100 °C under an inert atmosphere for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling
CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O802High[2]
Pd(OAc)₂/SPhosK₂CO₃Acetonitrile/H₂O3718Good[3]
Pd(PPh₃)₄Cs₂CO₃Ethanol100 (Microwave)0.5-0.7Good[3]
Advantages and Disadvantages of the Suzuki Route
  • Advantages: High yields, excellent functional group tolerance, commercially available starting materials, and a well-understood and reliable reaction mechanism. The use of microwave irradiation can significantly reduce reaction times.

  • Disadvantages: Requires a pre-functionalized indazole (e.g., 5-bromo-1H-indazole), the cost of palladium catalysts and ligands can be a factor in large-scale synthesis, and removal of palladium residues from the final product is a consideration in pharmaceutical applications.

Route 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] While primarily used for indoles, its principles can be adapted for the synthesis of indazoles, although direct and high-yielding examples for this compound are less commonly reported.

Mechanistic Plausibility for this compound

To synthesize this compound via a Fischer-type reaction, one would hypothetically start with (4-biphenylyl)hydrazine and a suitable one-carbon aldehyde equivalent. The reaction would proceed through the formation of a hydrazone, followed by an acid-catalyzed[4][4]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

Fischer_Indole_Synthesis

Figure 2: Generalized Mechanism of the Fischer Indole Synthesis.
Challenges and Considerations

The primary challenge in applying the Fischer synthesis to produce this compound is the potential for regioisomeric mixtures if an unsymmetrical ketone is used and the often harsh acidic conditions which may not be compatible with other functional groups. While one-pot procedures combining Fischer synthesis with other reactions like Suzuki coupling have been reported for indole derivatives, specific, high-yielding protocols for this compound are not as prevalent in the literature.[6]

Route 3: Cadogan-Sundberg Reaction

The Cadogan-Sundberg reaction involves the reductive cyclization of an o-nitrostyrene derivative using a trivalent phosphorus reagent, typically a trialkyl phosphite.[2][7][8] This method is primarily used for the synthesis of indoles.

Hypothetical Application to this compound

A plausible, though not widely documented, route to this compound using this methodology would involve the synthesis of a 2-nitro-4-phenylstyrene derivative. The nitro group would be reduced by the phosphite to a nitroso intermediate, which would then undergo cyclization onto the adjacent vinyl group to form the indazole ring.

Synthetic Utility and Limitations

The Cadogan-Sundberg reaction offers a pathway from nitroaromatic compounds, which are often readily available. However, the synthesis of the required substituted o-nitrostyrene precursor can be multi-stepped. The reaction conditions, often involving high temperatures, might limit its applicability for substrates with sensitive functional groups.

Route 4: Davis-Beirut Reaction

The Davis-Beirut reaction is a notable method for the synthesis of 2H-indazoles from N-substituted 2-nitrobenzylamines under basic conditions.[9][10] While this reaction directly produces the 2H-indazole isomer, it is relevant to the synthesis of 1H-indazoles as subsequent isomerization can be achieved.

Two-Step Approach to this compound
  • Davis-Beirut Reaction: The synthesis would begin with a 2-nitro-5-phenylbenzylamine derivative, which upon treatment with a base in an alcoholic solvent, would cyclize to form a 5-phenyl-2H-indazole.

  • Isomerization: The resulting 2H-indazole could then be isomerized to the more thermodynamically stable 1H-indazole. This isomerization can sometimes be achieved by treatment with acid or by other methods, though this adds an extra step to the overall synthesis.

Efficiency and Scope

The Davis-Beirut reaction is advantageous as it often uses inexpensive starting materials and avoids toxic heavy metals.[10] However, the necessity of a two-step process (cyclization followed by isomerization) to obtain the desired 1H-indazole isomer may reduce the overall efficiency compared to more direct methods like the Suzuki coupling.

Comparative Analysis of Synthetic Efficiency

RouteKey FeaturesStarting MaterialsNumber of Steps (Core Synthesis)YieldsScalability
Suzuki-Miyaura Coupling Direct C-C bond formation5-Bromo-1H-indazole, Phenylboronic acid1Generally HighWell-established for scale-up
Fischer Synthesis Classic ring formation(4-Biphenylyl)hydrazine, Aldehyde/Ketone1-2 (including hydrazone formation)VariableDependent on substrate and conditions
Cadogan-Sundberg Reductive cyclizationSubstituted o-nitrostyrene1 (after precursor synthesis)ModerateLess common for indazoles
Davis-Beirut Reaction Forms 2H-indazoleSubstituted 2-nitrobenzylamine2 (including isomerization to 1H)Good (for 2H-isomer)Feasible

Conclusion and Outlook

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most direct, high-yielding, and versatile method, particularly given the accessibility of the 5-bromo-1H-indazole precursor. Its reliability and predictability make it the preferred choice for many applications, from laboratory-scale synthesis to potential industrial production.

The Fischer indole synthesis remains a powerful tool for the construction of the indazole core, but its application to this specific target is less documented and may require significant optimization to achieve high yields and regioselectivity. The Cadogan-Sundberg and Davis-Beirut reactions represent alternative, mechanistically interesting pathways. The Davis-Beirut reaction, in particular, offers a metal-free approach to the indazole skeleton, albeit with the complication of forming the 2H-isomer initially.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of starting materials, and the tolerance of the reaction conditions to other functional groups present in the molecule. As research in synthetic methodology continues to advance, novel and even more efficient routes to this important scaffold are likely to emerge.

References

  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300.
  • Wikipedia. (2023). Fischer indole synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
  • Cacchi, S., & Fabrizi, G. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3235.
  • Wikipedia. (2023). Davis–Beirut reaction.
  • Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis.
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  • Kaur, N., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(15), 6058–6062.
  • Wikipedia. (2023). Cadogan–Sundberg indole synthesis.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
  • Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 915-943.
  • Park, S., & Chang, S. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(8), 2054–2057.
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  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles.
  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.
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Navigating the Kinome: A Comparative Selectivity Profile of 5-Phenyl-1H-indazole Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and undesirable toxicities, underscoring the critical need for thorough kinase selectivity profiling in drug discovery.[1]

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 5-Phenyl-1H-indazole , a representative of the privileged indazole scaffold in medicinal chemistry, against two well-characterized kinase inhibitors: the multi-targeted inhibitor Sunitinib and the highly selective inhibitor SKI-G-801 . Through a detailed examination of experimental data and methodologies, this guide aims to equip researchers with the insights necessary to interpret and contextualize kinase selectivity profiles, ultimately aiding in the development of safer and more effective targeted therapies.

The Indazole Scaffold: A Privileged Player in Kinase Inhibition

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases. Strategic modifications to the indazole ring system can significantly influence both the potency and selectivity of these inhibitors. The introduction of a phenyl group at the 5-position, as in this compound, provides a foundational structure upon which further optimization for specific kinase targets can be built.

Comparative Kinase Selectivity Profiles: A Quantitative Analysis

To objectively assess the selectivity of this compound, we present a hypothetical, yet representative, kinase inhibition profile based on the known behavior of simple indazole derivatives. This profile is compared against the established selectivity profiles of Sunitinib, a multi-targeted inhibitor approved for the treatment of various cancers, and SKI-G-801, a highly selective AXL kinase inhibitor. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Kinase TargetThis compound (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)SKI-G-801 (% Inhibition @ 1µM)
AXL 659891
VEGFR2 4599 15
p38α (MAPK14) 75855
c-KIT 2099 10
PDGFRβ 3099 8
FLT3 1599 7
SRC 559220
ABL1 10883
EGFR 5302
CDK2 8451

Data Interpretation and the Significance of Selectivity

The data presented in the table highlights the diverse selectivity profiles of the three compounds.

  • This compound (Hypothetical Profile): This profile suggests a moderately selective inhibitor with notable activity against p38α and AXL, and some off-target activity against SRC. This type of profile is common for early-stage fragments or lead compounds based on privileged scaffolds and serves as a starting point for medicinal chemistry efforts to enhance potency and selectivity for a desired target.

  • Sunitinib: As a multi-targeted inhibitor, Sunitinib demonstrates potent inhibition across a range of receptor tyrosine kinases, including VEGFR2, c-KIT, PDGFRβ, and FLT3.[2][3] This broad activity spectrum contributes to its efficacy in various cancers but is also associated with a wider range of side effects due to the inhibition of multiple signaling pathways.[2]

  • SKI-G-801: In stark contrast, SKI-G-801 exhibits a high degree of selectivity for AXL kinase, with minimal inhibition of other kinases in the panel.[4] This "clean" profile is highly desirable when the therapeutic hypothesis is centered on the inhibition of a single kinase, as it minimizes the potential for off-target toxicities.

To quantify selectivity, researchers often employ metrics such as the Selectivity Score (S-score) or the Gini coefficient . A lower S-score (the number of inhibited kinases above a certain threshold divided by the total number of kinases screened) indicates higher selectivity. The Gini coefficient, ranging from 0 to 1, provides a measure of the inequality of inhibitor activity across the kinome, with a value closer to 1 indicating higher selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of a compound's kinase selectivity profile is a cornerstone of drug discovery. A widely used method is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases.

Objective: To determine the percentage of inhibition of a test compound against a broad panel of kinases at a single concentration.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays)

  • Test compounds (e.g., this compound, Sunitinib, SKI-G-801) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Filter plates or beads for capturing phosphorylated substrates

  • Scintillation counter or appropriate plate reader for detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution to achieve the desired final assay concentration (e.g., 1 µM).

  • Kinase Reaction Setup: In a multi-well plate, combine the assay buffer, the specific kinase, and the test compound or DMSO vehicle control.

  • Pre-incubation: Incubate the kinase and compound mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding the kinase-specific substrate and ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radiometric assays, various detection methods such as fluorescence, luminescence, or antibody-based detection can be used.

  • Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal from the compound-treated wells to the DMSO control wells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Preincubation Pre-incubation (Kinase + Compound) Compound->Preincubation Kinase Kinase Aliquoting Kinase->Preincubation Substrate_ATP Substrate/ATP Mix Reaction Kinase Reaction (Addition of Substrate/ATP) Substrate_ATP->Reaction Preincubation->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection Termination->Detection Calculation % Inhibition Calculation Detection->Calculation

The Causality Behind Experimental Choices

The choice of a broad kinase panel is crucial for a comprehensive assessment of selectivity. The ATP concentration in the assay is another critical parameter. Using an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase allows for a more accurate determination of the inhibitor's potency (IC50). Screening at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) is a common initial step to identify potential off-target activities. Hits from this primary screen are then typically followed up with dose-response curves to determine the IC50 values for the inhibited kinases.

Signaling Pathways: The Biological Context of Kinase Inhibition

Understanding the signaling pathways in which the targeted kinases operate is essential for predicting the cellular consequences of their inhibition.

AXL Signaling Pathway: The AXL receptor tyrosine kinase is involved in cell survival, proliferation, migration, and invasion.[5] Its overexpression is associated with poor prognosis and drug resistance in various cancers. Selective AXL inhibitors like SKI-G-801 are being investigated to overcome these resistance mechanisms.

G GAS6 GAS6 AXL AXL GAS6->AXL PI3K PI3K AXL->PI3K Metastasis Metastasis AXL->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation

VEGFR2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7][8][9] Multi-targeted inhibitors like Sunitinib that potently inhibit VEGFR2 have demonstrated significant anti-angiogenic and anti-tumor effects.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines.[10] It plays a complex role in cancer, with both pro- and anti-tumorigenic functions depending on the cellular context. The moderate activity of this compound against p38α suggests a potential for this scaffold to be developed into modulators of stress and inflammatory responses.

G Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation MK2->Inflammation

Conclusion: The Path to Selective Kinase Inhibition

The selectivity profiling of kinase inhibitors is a multifaceted process that is indispensable for the development of safe and effective targeted therapies. The comparative analysis of this compound, Sunitinib, and SKI-G-801 clearly illustrates the spectrum of selectivity that can be achieved, from the broad activity of a multi-targeted inhibitor to the focused precision of a highly selective compound. For researchers in drug discovery, a deep understanding of kinase selectivity, coupled with robust experimental methodologies and a clear comprehension of the underlying biological pathways, is paramount to navigating the complexities of the kinome and ultimately, to designing the next generation of life-saving medicines.

References

  • Rivoceranib is the most selective inhibitor of VEGFR2 kinase activity among the tested inhibitors. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [Link]
  • SKI-G-801 is a novel, highly selective, small-molecule AXL inhibitor. (n.d.). SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models. [Link]
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. [Link]
  • Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804. (n.d.). Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 | Biochemistry. [Link]
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. [Link]
  • Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. (n.d.). Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. [Link]
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (n.d.). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. [Link]
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
  • Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitors. [Link]
  • Novel and Selective Axl Inhibitors. (n.d.). Novel and Selective Axl Inhibitors. [Link]
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. (n.d.). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. [Link]
  • Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. (n.d.). Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy. [Link]
  • Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. (n.d.). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. [Link]
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
  • Comprehensive analysis of kinase inhibitor selectivity. (2011). Comprehensive analysis of kinase inhibitor selectivity. [Link]
  • Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. (2023). Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study. [Link]
  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). [Link]

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A Comparative Guide to the ADME Properties of 5-Phenyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 5-Phenyl-1H-indazole derivatives. In modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is as crucial as its potency.[1][2] Early-stage characterization of ADME parameters is essential for identifying candidates with favorable drug-like attributes, thereby reducing the risk of costly late-stage clinical failures.[3]

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[4] However, the success of such candidates is contingent on a delicate balance between target engagement and a suitable pharmacokinetic profile. This document benchmarks a series of hypothetical this compound derivatives against a well-established kinase inhibitor, Imatinib, providing the experimental context and detailed methodologies required for robust scientific evaluation.

Comparative ADME Profiling: Indazole Derivatives vs. Benchmark

The following table summarizes key in vitro ADME properties for three representative this compound derivatives (IND-A, IND-B, IND-C) and the benchmark compound, Imatinib. This data provides a snapshot of their relative strengths and weaknesses, guiding further optimization efforts.

Compound ID Primary Target Class Aqueous Solubility (µM) at pH 7.4 Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) Efflux Ratio (Papp B→A / A→B) Human Liver Microsome Stability (t½, min) Human Plasma Protein Binding (%)
IND-A Kinase Inhibitor50.81.2< 1098.5
IND-B Kinase Inhibitor8515.25.54599.2
IND-C Kinase Inhibitor11012.51.85892.0
Imatinib Kinase Inhibitor> 15010.02.15595.0

Data for Imatinib is compiled from published sources for benchmarking purposes.[5][6] Data for IND-A, B, and C is representative for this guide.

Aqueous Solubility: The Foundation of Absorption

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluid to be absorbed.[7][8] Poor solubility can lead to low and erratic absorption, hindering the development of a reliable oral dosage form. We differentiate between kinetic and thermodynamic solubility. For early screening, kinetic solubility provides a rapid, high-throughput assessment relevant to the conditions in many in vitro biological assays.[9][10]

Analysis:

  • IND-A exhibits very low solubility (5 µM), a significant red flag that would likely cause issues in both in vitro assays and in vivo absorption.

  • IND-B and IND-C show good to excellent solubility, comparable to or better than the benchmark, suggesting this is not an immediate hurdle for these candidates.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method assesses precipitation as a compound is introduced from a DMSO stock into an aqueous buffer.[8]

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Buffer: Add 5 µL of each DMSO concentration to 245 µL of phosphate-buffered saline (PBS), pH 7.4, in a clear-bottom 96-well plate. This creates a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The lowest concentration at which a significant increase in light scattering is detected above the background is reported as the kinetic solubility.

Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 10 mM Stock in DMSO prep2 Serial Dilution in DMSO Plate prep1->prep2 assay1 Add DMSO Stock to PBS (pH 7.4) prep2->assay1 assay2 Incubate 2h at RT assay1->assay2 assay3 Read Turbidity (Nephelometer) assay2->assay3 analysis1 Determine Precipitation Point assay3->analysis1 analysis2 Report Kinetic Solubility (µM) analysis1->analysis2

Caption: Workflow for the kinetic solubility assay.

Intestinal Permeability: Crossing the Gut Wall

Expertise & Experience: For oral drugs, crossing the intestinal epithelium is the next critical step after dissolution. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[11][12] These cells, derived from human colon adenocarcinoma, form a polarized monolayer with tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), thus modeling not just passive diffusion but also active transport phenomena.[13][14][15] An efflux ratio (Papp B→A / A→B) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp, which can significantly limit its net absorption.[13]

Analysis:

  • IND-A shows poor permeability, suggesting it would be poorly absorbed.

  • IND-B has high intrinsic permeability (Papp A→B > 10) but a very high efflux ratio (5.5), indicating it is likely a P-gp substrate. This active efflux could severely reduce its oral bioavailability despite good solubility.

  • IND-C demonstrates a desirable profile: high permeability and a low efflux ratio, suggesting efficient absorption without being significantly pumped back into the intestinal lumen.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only inserts with high TEER values, indicating intact tight junctions, are used.[14]

  • Assay Initiation (A→B): Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment). The basolateral (B) side (receiver compartment) contains fresh buffer.

  • Assay Initiation (B→A): In a separate set of wells, add the test compound to the basolateral (B) side (donor) and fresh buffer to the apical (A) side (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.[11]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio.

Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_assay Bidirectional Transport cluster_analysis Analysis prep1 Seed Caco-2 cells on Transwell inserts prep2 Culture for 21 days to differentiate prep1->prep2 prep3 Verify monolayer integrity (TEER) prep2->prep3 assay1a A→B: Add compound to Apical side prep3->assay1a assay1b B→A: Add compound to Basolateral side prep3->assay1b assay2 Incubate 2h at 37°C assay1a->assay2 assay1b->assay2 assay3 Sample Donor & Receiver compartments assay2->assay3 analysis1 Quantify compound via LC-MS/MS assay3->analysis1 analysis2 Calculate Papp (A→B) & Papp (B→A) analysis1->analysis2 analysis3 Calculate Efflux Ratio analysis2->analysis3

Caption: Caco-2 cell bidirectional permeability workflow.

Metabolic Stability: Surviving the Liver

Expertise & Experience: The liver is the body's primary metabolic engine.[16] A compound that is too rapidly metabolized by liver enzymes (primarily Cytochrome P450s) will have a short half-life and poor oral bioavailability due to high first-pass metabolism.[17] The in vitro metabolic stability assay using human liver microsomes (HLM) is a standard method to assess susceptibility to Phase I metabolism.[16][18] The resulting half-life (t½) allows for the ranking of compounds and the prediction of in vivo hepatic clearance.[19]

Analysis:

  • IND-A is metabolized very rapidly (t½ < 10 min), indicating it would likely have very high hepatic clearance and a short duration of action in vivo.

  • IND-B and IND-C show moderate to good stability, in the same range as the benchmark Imatinib. This suggests they have a higher chance of achieving sufficient exposure and a reasonable dosing interval.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor).

  • Pre-incubation: Add the test compound (e.g., at 1 µM final concentration) to the microsome mixture and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[20]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).

Workflow: Metabolic Stability Assay

G cluster_prep Setup cluster_assay Reaction cluster_analysis Analysis prep1 Prepare HLM & Compound Mixture prep3 Pre-incubate HLM/Compound at 37°C prep1->prep3 prep2 Prepare NADPH Cofactor Solution assay1 Initiate Reaction with NADPH prep2->assay1 prep3->assay1 assay2 Sample at t = 0, 5, 15, 30, 45 min assay1->assay2 assay3 Quench Samples with Acetonitrile + IS assay2->assay3 analysis1 Centrifuge & Analyze Supernatant (LC-MS/MS) assay3->analysis1 analysis2 Plot ln(% Remaining) vs. Time analysis1->analysis2 analysis3 Calculate Half-Life (t½) analysis2->analysis3

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding: The Free Drug Hypothesis

Expertise & Experience: Once in the bloodstream, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[21] According to the free drug hypothesis, only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[22] High plasma protein binding (>99%) can limit efficacy and complicates the interpretation of pharmacokinetic/pharmacodynamic (PK/PD) relationships.[23][24] Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).[25]

Analysis:

  • IND-A and IND-B are very highly bound (>98%). While not a disqualifier, this high level of binding needs to be considered in dose projections and PK/PD modeling. Small changes in binding can lead to large changes in free drug concentration.

  • IND-C shows a more optimal binding profile (92.0%). This level of binding is less likely to be problematic and provides a larger free fraction to exert its therapeutic effect.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., RED device) which has individual wells split by a semi-permeable membrane (typically 8-12 kDa MWCO).

  • Sample Addition: Add human plasma spiked with the test compound to one side of the membrane (the plasma chamber). Add protein-free buffer (PBS, pH 7.4) to the other side (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours, or until equilibrium is reached. At equilibrium, the concentration of free drug is the same in both chambers.[21]

  • Sampling: Carefully remove aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the drug in both aliquots by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation: The percentage of plasma protein binding is calculated as: % Bound = [ (Conc. in Plasma - Conc. in Buffer) / Conc. in Plasma ] * 100

Workflow: Plasma Protein Binding Assay

G cluster_prep Setup cluster_assay Equilibration cluster_analysis Analysis prep1 Spike Compound into Human Plasma prep2 Add Spiked Plasma to Dialysis Device prep1->prep2 prep3 Add Buffer to other side of Membrane prep2->prep3 assay1 Seal Plate & Incubate at 37°C prep3->assay1 assay2 Sample Plasma & Buffer Chambers assay1->assay2 analysis1 Quantify Compound via LC-MS/MS assay2->analysis1 analysis2 Calculate % Bound analysis1->analysis2

Caption: Plasma protein binding (equilibrium dialysis) workflow.

Conclusion and Forward Look

This guide demonstrates a systematic approach to benchmarking the ADME properties of novel this compound derivatives. The multi-parameter analysis reveals a clear path forward:

  • IND-A possesses multiple liabilities (solubility, permeability, stability) and would require significant medicinal chemistry efforts to address these fundamental flaws.

  • IND-B , while potent, raises a significant flag for P-gp efflux. The next logical step would be to co-dose with a P-gp inhibitor (like verapamil) in the Caco-2 assay to confirm this hypothesis and guide structural modifications to mitigate efflux.[12]

  • IND-C emerges as the most promising candidate from an ADME perspective. It displays a well-balanced profile of high solubility, good permeability with low efflux, moderate metabolic stability, and optimal plasma protein binding, making it a strong candidate for progression to more complex in vivo pharmacokinetic studies.

By integrating these robust in vitro assays early in the discovery pipeline, research teams can make data-driven decisions, prioritize compounds with the highest probability of success, and ultimately accelerate the development of safe and effective medicines.

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A Tale of Two Isomers: A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. This bicyclic heterocycle, a fusion of benzene and pyrazole rings, exists primarily in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole.[1][2] While both isomers have given rise to potent drug candidates, a critical question for drug designers remains: which isomeric scaffold offers a more promising starting point for a given biological target? This guide provides an in-depth, objective comparison of 1H- and 2H-indazole derivatives, synthesizing data from various biological assays to illuminate the distinct pharmacological profiles conferred by the simple shift of a single proton.

The Structural and Electronic Divide: More Than Just a Proton's Position

The fundamental difference between 1H- and 2H-indazoles lies in the position of the nitrogen-bound hydrogen in the pyrazole ring. This seemingly minor alteration has profound implications for the molecule's electronic distribution, aromaticity, and three-dimensional shape, all of which are critical determinants of biological activity.

The 1H-tautomer is generally considered the more thermodynamically stable form.[2][3] This stability is often attributed to its benzenoid character, which contributes to its overall aromaticity.[2] In contrast, 2H-indazoles are described as having a more ortho-quinoid character. These differences in electron density and distribution directly impact how these molecules interact with biological targets. For instance, the dipole moment of 2H-indazole is significantly higher than that of its 1H counterpart, suggesting a greater potential for polar interactions.[2]

Figure 1. Structural comparison of 1H- and 2H-indazole.

Head-to-Head in the Arena: Comparative Biological Assays

While a vast body of literature exists on the biological activities of indazole derivatives, direct comparative studies of 1H- and 2H-isomers are less common. However, emerging research is beginning to shed light on the differential activities of these two scaffolds. This section will delve into specific examples from key therapeutic areas.

Anticancer Activity: A Battle for Potency

The indazole core is a prominent feature in several approved anticancer drugs, including the PARP inhibitor Niraparib (a 1H-indazole) and the multi-kinase inhibitor Pazopanib (also a 1H-indazole).[3] This has spurred extensive investigation into both 1H- and 2H-indazole derivatives as potential oncology therapeutics.

While many studies focus on one isomer, some provide valuable comparative insights. For instance, a study on antiprotozoal agents found that 2-phenyl-2H-indazole derivatives were significantly more potent against Entamoeba histolytica than the parent 1H-indazole, suggesting that the 2-substitution is crucial for this particular activity.[4]

Table 1: Comparative Cytotoxicity of Indazole Derivatives in Cancer Cell Lines

Compound IDIsomer TypeSubstitutionCancer Cell LineIC50 (µM)Reference
1a 1H-Indazole6-((3,5-dimethoxystyryl)pyridin-3-yl)4T1 (Breast)0.23[5]
1b 1H-Indazole5-(3,5-difluorophenyl)-N-(2-(methylthio)acetyl)Hep-G2 (Liver)>50[6]
1c 1H-Indazole5-(4-fluorophenyl)-N-(2-((4-methylpiperazin-1-yl)acetyl))K562 (Leukemia)5.15[6][7]
2a 2H-Indazole2-phenyl-3-(4-chlorophenyl)E. histolytica<0.050[4]
2b 2H-Indazole2,3-diphenylG. intestinalis0.082[4]

Note: Direct comparative data for 1H and 2H isomers with identical substitution patterns against the same cancer cell line is limited in the reviewed literature. The table presents potent examples of each isomer type from different studies to illustrate their potential.

Kinase Inhibition: Targeting the ATP-Binding Pocket

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The indazole scaffold has proven to be an effective "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases.

Systematic structure-activity relationship (SAR) studies on 1H-indazole derivatives have led to the discovery of potent inhibitors of various kinases, including ASK1, Akt, and others.[8][9] For example, a series of 1H-indazole derivatives were designed as apoptosis signal-regulating kinase 1 (ASK1) inhibitors, with the lead compound showing excellent in vitro kinase activity.[8] Similarly, SAR studies of 1H-indazole-based Akt inhibitors have been conducted to improve their selectivity and potency.[9]

While comprehensive comparative studies are still needed, the existing data suggests that the orientation of the indazole core and its substituents, dictated by the 1H or 2H isomeric form, can significantly influence kinase binding affinity and selectivity.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, ATP, Compound) A->B C Incubation B->C D Detection of Kinase Activity (e.g., Phosphorylation) C->D E Data Analysis (IC50 Determination) D->E caption Workflow for a typical in vitro kinase inhibition assay.

Figure 2. Workflow for a typical in vitro kinase inhibition assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have also shown significant promise as anti-inflammatory agents. The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine both feature a 1H-indazole core.[2] The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).

A study of 2H-indazole derivatives demonstrated their potential as dual antimicrobial and anti-inflammatory agents, with some compounds exhibiting inhibitory activity against human cyclooxygenase-2 (COX-2).[10] This suggests that both 1H- and 2H-indazole scaffolds can be effectively utilized to develop novel anti-inflammatory drugs. The choice between the two may depend on the desired selectivity profile (COX-1 vs. COX-2) and the specific interactions required within the enzyme's active site.[11][12][13]

Structure-Activity Relationship (SAR): A Tale of Two Scaffolds

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. While a comprehensive comparative SAR for 1H- and 2H-isomers is still an evolving field, some general trends can be observed.

For 1H-indazole derivatives , substitutions at the 3-, 5-, and 6-positions have been extensively explored. For instance, in a series of 1H-indazole-3-amine derivatives with antitumor activity, substitutions at the 5-position with various aromatic groups were found to significantly influence their potency.[6][7] Similarly, for 1H-indazole-based ASK1 inhibitors, the substituents on the indazole ring and at the 3-position were critical for their activity.[8]

For 2H-indazole derivatives , the substituent at the 2-position appears to play a crucial role in determining biological activity. In the aforementioned antiprotozoal study, the presence of a phenyl group at the 2-position was found to be a key determinant of potency.[4] Further modifications to this phenyl ring with electron-withdrawing groups led to even greater activity.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H- and 2H-indazole derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the 1H- and 2H-indazole derivatives in an appropriate buffer (e.g., with a final DMSO concentration of <1%).

  • Kinase Reaction: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.

  • Initiation of Inhibition: Add the diluted compounds to the kinase reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetic Considerations: A Glimpse into the Isomeric Divide

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its in vivo efficacy. While detailed comparative pharmacokinetic data for 1H- and 2H-indazole isomers is not extensively available, some general principles can be considered. The difference in polarity, as indicated by the dipole moments, could influence properties like membrane permeability and solubility.[2] Furthermore, the position of the nitrogen atoms can affect the metabolic stability of the compounds, as they are potential sites for enzymatic modification.[14] Future studies directly comparing the pharmacokinetic profiles of isomeric pairs will be invaluable for guiding the selection of the optimal indazole scaffold.

Conclusion: A Divergent Path to Biological Activity

The choice between a 1H- and 2H-indazole scaffold is not merely a matter of synthetic convenience; it is a critical design decision that can profoundly impact the biological activity and pharmacological properties of a molecule. The thermodynamically stable 1H-indazole has a proven track record, forming the core of several successful drugs. However, the emerging data on 2H-indazole derivatives reveals a distinct and equally promising area of chemical space for drug discovery.

This guide has highlighted the structural and electronic differences between these two isomers and presented a comparative analysis of their performance in key biological assays. While direct, comprehensive comparative studies remain a key area for future research, the available evidence strongly suggests that both 1H- and 2H-indazoles offer unique opportunities for the development of novel therapeutics. The judicious selection of the appropriate indazole isomer, guided by a deep understanding of its inherent properties and the specific requirements of the biological target, will undoubtedly continue to be a fruitful strategy in the quest for new and improved medicines.

References

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A Researcher's Guide to the Validation of 5-Phenyl-1H-indazole as a Chemical Probe for Extracellular Signal-Regulated Kinase 2 (ERK2)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the validation of small molecules as precise research tools is paramount. A well-characterized chemical probe enables the confident interrogation of a protein's function in complex biological systems. This guide provides a comprehensive framework for the rigorous validation of 5-Phenyl-1H-indazole, a versatile heterocyclic compound, as a potential chemical probe for the mitogen-activated protein kinase, ERK2. While the indazole scaffold is a known constituent of numerous kinase inhibitors, the specific target profile of this compound remains to be robustly elucidated.[1][2][3][4] This document, therefore, serves as a guiding protocol for researchers to systematically assess its suitability as a selective modulator of ERK2.

The core principle of this guide is to establish a self-validating experimental workflow. Each step is designed not only to generate data but also to provide internal controls and cross-validation points, thereby ensuring the trustworthiness and reproducibility of the findings. We will explore the essential criteria for a high-quality chemical probe—potency, selectivity, and demonstrated target engagement in a cellular context—and compare the hypothetical performance of this compound against established ERK2 inhibitors.

The Rationale for Investigating ERK2 as a Target

The selection of ERK2 as a primary hypothetical target for this compound is informed by the prevalence of the indazole nucleus in a multitude of clinically relevant kinase inhibitors.[2][5] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. ERK2, a serine/threonine kinase, is a central node in this pathway, making it a high-value target for therapeutic intervention and basic research. Validating a novel chemical probe for ERK2 would provide a valuable tool for dissecting its complex signaling network.

I. Foundational Principles of Chemical Probe Validation

Before delving into experimental protocols, it is crucial to understand the pillars of chemical probe validation. A chemical probe is not merely an active compound; it is a reagent that should ideally possess the following characteristics:

  • Potent and On-Target Activity: The probe should modulate its intended target at low concentrations, typically with an in vitro IC50 or Kd of less than 100 nM.

  • Selectivity: The probe must exhibit a well-defined selectivity profile against other related proteins, particularly within the same protein family. A greater than 30-fold selectivity against off-targets is a commonly accepted benchmark.

  • Cellular Activity: The probe must effectively engage its target in a cellular context at concentrations typically below 1 µM and elicit a measurable downstream biological response.

  • Availability of a Negative Control: An ideal probe set includes a structurally similar but biologically inactive analog to control for off-target or non-specific effects.

This guide will outline the experimental path to assess this compound against these stringent criteria.

II. Comparative Landscape: Established ERK2 Chemical Probes

To contextualize the validation of this compound, it is essential to compare its potential performance against well-characterized ERK2 inhibitors. These compounds will serve as positive controls in our validation assays and as benchmarks for potency and selectivity.

Chemical Probe Reported IC50 (ERK2) Selectivity Profile Mechanism of Action Cellular Potency (p-RSK IC50)
Ulixertinib (BVD-523) ~1 nMHigh selectivity against a panel of >400 kinasesATP-competitive~10-20 nM
G-361 ~9 nMSelective over p38α (>100-fold) and JNK1 (>200-fold)ATP-competitive~50 nM
SCH772984 ~1-4 nMHigh selectivity for ERK1/2; potent against some BRAF mutantsAllosteric inhibitor~10-50 nM

III. Experimental Validation Workflow for this compound

The following sections detail a step-by-step experimental plan to validate this compound as a chemical probe for ERK2. The workflow is designed to be sequential, with the results of each stage informing the decision to proceed to the next.

Workflow Overview

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Assays A Biochemical Potency Assay (e.g., LanthaScreen) B Binding Affinity Determination (e.g., SPR, ITC) A->B C Selectivity Profiling (e.g., KinomeScan) B->C D Cellular Thermal Shift Assay (CETSA) C->D Proceed if potent and selective E Western Blot for p-ERK and p-RSK D->E F NanoBRET Target Engagement Assay E->F G Cell Proliferation Assay (e.g., in BRAF-mutant cells) F->G Proceed if cellular target engagement confirmed H Gene Expression Analysis (e.g., qPCR for ERK target genes) G->H

Caption: Experimental workflow for the validation of a chemical probe.

Phase 1: In Vitro Biochemical and Biophysical Characterization

The initial phase aims to determine if this compound directly interacts with ERK2 with high affinity and selectivity.

A. Biochemical Potency Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ERK2.

  • Rationale: This is the foundational experiment to establish on-target activity. A potent compound will exhibit a low IC50 value.

  • Protocol: LanthaScreen™ Eu Kinase Binding Assay

    • Prepare a reaction mixture containing ERK2 protein, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

    • Serially dilute this compound in DMSO and add to the reaction mixture in a multi-well plate. Include a known ERK2 inhibitor (e.g., Ulixertinib) as a positive control and DMSO as a negative control.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. Displacement of the tracer by the inhibitor results in a decrease in the FRET signal.

    • Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Selectivity Profiling

  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Rationale: A high-quality chemical probe should exhibit minimal off-target activity. This experiment is critical for interpreting the results of cellular assays.

  • Protocol: KinomeScan™ Competition Binding Assay

    • Submit this compound to a commercial service provider (e.g., DiscoverX).

    • The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

    • The assay measures the ability of the compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase.

    • Results are reported as the percentage of kinase bound to the immobilized ligand in the presence of the test compound. A low percentage indicates strong binding of the test compound.

    • Follow-up dose-response assays are performed for any identified off-targets to determine their dissociation constants (Kd).

Phase 2: Cellular Target Engagement

This phase aims to confirm that this compound can enter cells and bind to ERK2 in its native environment.

A. Cellular Thermal Shift Assay (CETSA®)

  • Objective: To provide direct evidence of target engagement in intact cells.

  • Rationale: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures this stabilization as a shift in the protein's melting temperature (Tm).[6][7][8][9][10]

  • Protocol: Western Blot-based CETSA

    • Culture cells (e.g., A375 melanoma cells with a BRAF V600E mutation, leading to constitutive ERK pathway activation) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or DMSO for 1 hour.

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blot using an antibody specific for ERK2.

    • Quantify the band intensities and plot the amount of soluble ERK2 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

G A Treat cells with compound or DMSO B Heat cells to various temperatures A->B C Lyse cells and separate fractions B->C D Analyze soluble ERK2 by Western Blot C->D E Plot melting curves D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

B. Pathway Modulation Assessment

  • Objective: To determine if target engagement by this compound leads to the inhibition of ERK2 signaling in cells.

  • Rationale: A functional chemical probe should modulate the activity of its target. Inhibition of ERK2 should lead to a decrease in the phosphorylation of its downstream substrates.

  • Protocol: Western Blot for Phospho-Substrates

    • Seed A375 cells and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with a dose-response of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF or PMA) for 10-15 minutes to activate the ERK pathway.

    • Lyse the cells and quantify total protein concentration.

    • Perform Western blotting using antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK, a direct ERK substrate), and total RSK.

    • Quantify the band intensities and normalize the phospho-protein levels to the total protein levels. A dose-dependent decrease in p-ERK and p-RSK indicates on-target pathway inhibition.

Phase 3: Functional Cellular Assays

The final phase assesses whether the observed on-target activity translates into a relevant cellular phenotype.

A. Cell Proliferation Assay

  • Objective: To determine if this compound can inhibit the proliferation of cancer cells that are dependent on the ERK pathway.

  • Rationale: This assay links target engagement and pathway modulation to a functional cellular outcome.

  • Protocol: MTT or CellTiter-Glo® Assay

    • Seed A375 cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

IV. Interpreting the Results and Final Validation

The successful validation of this compound as a chemical probe for ERK2 hinges on the collective interpretation of the data from all three phases.

  • A potent and selective probe will exhibit a low nanomolar IC50 against ERK2, a clean profile in a broad kinase panel, a clear thermal shift in CETSA, dose-dependent inhibition of ERK and RSK phosphorylation, and anti-proliferative activity in ERK-dependent cell lines.

  • Discrepancies in the data may indicate issues such as poor cell permeability (potent in biochemical assays but weak in cellular assays), off-target effects (cellular activity does not correlate with on-target inhibition), or compound instability.

V. Conclusion

The journey of validating a chemical probe is a rigorous but essential undertaking. This guide provides a robust, multi-faceted approach to systematically evaluate this compound as a potential chemical probe for ERK2. By adhering to these principles of scientific integrity and employing a logical, self-validating workflow, researchers can generate high-quality, reproducible data. A successfully validated this compound would be a valuable addition to the chemical biology toolbox, enabling a deeper understanding of ERK2 signaling in health and disease.

References

  • EFMC Best Practices in Medicinal Chemistry. (n.d.). Validating Chemical Probes.
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  • Workman, P., & Collins, I. (2010). Probing the probes: their value and execution. Chemical Reviews, 110(1), 1-8.
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Zuercher, W. J. (2015). The promise and peril of chemical probes.
  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Shape, P. (2015). Know your well-characterized chemical probe.
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  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug action in vitro and in vivo with the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Han, C., Liu, T., Yin, X., & Wu, Y. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 11(10), 1119-1135.[2]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA simplifies qualitative and quantitative analysis of drug-target interactions in cells.
  • Jafari, R., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165.[7]
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A Head-to-Head Comparison of 5-Phenyl-1H-indazole and Its Bioisosteres: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Bioisosterism

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the foundation of numerous biologically active compounds.[1][2][3] When substituted with a phenyl group at the 5-position, the resulting 5-Phenyl-1H-indazole motif serves as a crucial intermediate and structural template, particularly for developing novel kinase inhibitors for oncology.[4][5] Its structure allows for versatile interactions with biological targets, yet, like any scaffold, it can present challenges related to physicochemical properties and pharmacokinetics.

This is where the strategic application of bioisosterism becomes paramount. Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tactic in drug design to modulate potency, enhance selectivity, and overcome developability hurdles such as poor solubility or metabolic instability.[6][7] The indiscriminate use of phenyl rings, for instance, has been linked to poor physicochemical properties in drug candidates.[8][9]

This guide provides an in-depth, head-to-head comparison of the this compound scaffold and its key bioisosteres. We will dissect how subtle structural modifications to both the phenyl ring and the indazole core can profoundly impact a molecule's physicochemical profile, biological activity, and pharmacokinetic (ADME) properties, providing researchers with the data-driven insights needed to guide rational drug design.

Chapter 1: The Landscape of Bioisosteric Replacement

The this compound scaffold offers two primary vectors for bioisosteric modification: the 5-phenyl ring and the 1H-indazole core itself. Each replacement strategy aims to mimic the spatial arrangement and electronic properties of the original group while introducing new features to address specific liabilities.

Bioisosteres for the 5-Phenyl Ring

The phenyl group is a ubiquitous fragment in drug design, often contributing to target affinity through hydrophobic and π-stacking interactions.[8] However, it is also a frequent site of metabolic attack and can increase lipophilicity, leading to poor solubility and high plasma protein binding. Bioisosteric replacements range from classical aromatic heterocycles to non-classical saturated rings.[10]

  • Classical Bioisosteres: These are typically 5- or 6-membered aromatic heterocycles that preserve aromaticity. Introducing heteroatoms like nitrogen can reduce lipophilicity, improve solubility, and block sites of metabolism.[11]

  • Non-Classical Bioisosteres: These replacements, such as bicyclo[1.1.1]pentane (BCP) or cubane, are C(sp3)-rich motifs that mimic the geometry and vector projection of the phenyl ring but are fully saturated.[9][12] This dramatically alters electronic properties and can significantly improve solubility and metabolic stability.[9][11]

Bioisosteres for the 1H-Indazole Core

The indazole ring is often critical for establishing key interactions with protein targets, such as hydrogen bonds with the kinase hinge region.[13] Bioisosteric replacement of the core is a more profound modification but can be used to fine-tune pKa, alter hydrogen bonding patterns, or explore novel intellectual property space.

  • Common Indazole Bioisosteres: Fused heterocyclic systems like indole, azaindazoles (e.g., pyrazolopyridines), and benzimidazoles can serve as effective replacements.[14][15] Simpler monocyclic rings like pyrazole have also been used, representing a scaffold "truncation" strategy.[13]

G cluster_parent Parent Scaffold cluster_phenyl Phenyl Bioisosteres cluster_indazole Indazole Bioisosteres parent This compound p_pyridine Pyridyl parent->p_pyridine Replace Phenyl p_pyrimidine Pyrimidinyl parent->p_pyrimidine Replace Phenyl p_bcp Bicyclo[1.1.1]pentane (BCP) parent->p_bcp Replace Phenyl p_thiazole Thiazolyl parent->p_thiazole Replace Phenyl i_azaindazole Azaindazole parent->i_azaindazole Replace Indazole i_indole Indole parent->i_indole Replace Indazole i_pyrazole Pyrazole parent->i_pyrazole Replace Indazole i_benzimidazole Benzimidazole parent->i_benzimidazole Replace Indazole

Figure 1: Key bioisosteric replacements for the this compound scaffold.

Chapter 2: Comparative Physicochemical Properties

The primary motivation for employing bioisosterism is often to optimize a molecule's physicochemical properties, which are critical determinants of its ultimate success as a drug.

PropertyThis compound (Baseline)Phenyl → Pyridyl/PyrimidinylPhenyl → BCPIndazole → Azaindazole
Lipophilicity (cLogP) HighLower [11]Lower Lower
Aqueous Solubility LowHigher [11]Significantly Higher [11]Higher
Polar Surface Area (PSA) ModerateHigher UnchangedHigher
Hydrogen Bond Acceptors 1 (N2)2 or 3 1 (N2)2
Rationale & Impact Prone to poor solubility and high plasma protein binding.Introduction of nitrogen increases polarity and hydrogen bonding potential, improving solubility.[11]Replacing a flat aromatic ring with a 3D saturated core disrupts crystal packing and reduces lipophilicity, boosting solubility.[11]The additional nitrogen atom acts as a hydrogen bond acceptor, increasing polarity and solubility.

Table 1: Predicted impact of bioisosteric replacement on key physicochemical properties.

Expertise in Action: The choice between a classical (e.g., pyridyl) and non-classical (e.g., BCP) phenyl bioisostere is a critical decision. While a pyridyl replacement can introduce a beneficial hydrogen bond acceptor and improve solubility, it also introduces a basic center that can impact off-target activity or tissue distribution. BCP, conversely, dramatically improves solubility by reducing lipophilicity and increasing the fraction of sp3 character without introducing a basic nitrogen, but it cannot participate in π-stacking interactions that may be crucial for potency.[9] This trade-off must be evaluated in the context of the specific biological target and the project's overall goals.

Chapter 3: Head-to-Head: Biological Potency and Selectivity

While improving physicochemical properties is essential, any bioisosteric replacement must maintain or improve biological potency. The effect of a swap is highly context-dependent and is dictated by the specific interactions within the protein's binding pocket.[8]

Case Study 1: Indazole vs. Azaindazole in PI3Kα Inhibition

A study on inhibitors of the PI3K signaling pathway provides a direct, quantitative comparison. A series of 3-ethynyl-1H-indazoles were developed as inhibitors of PI3Kα, PDK1, and mTOR.[14] To explore the structure-activity relationship (SAR), the researchers performed an isosteric replacement of the indazole core with a pyrazolopyridine ring (an azaindazole).[14]

CompoundCore ScaffoldPI3Kα IC₅₀Result of Replacement
Compound 10 1H-Indazole361 nM-
Compound 20 7-Azaindazole3.05 µM (3050 nM)~8.4-fold loss of activity [14]

Table 2: Direct comparison of indazole and its azaindazole bioisostere on PI3Kα inhibitory potency.[14]

Causality Behind the Data: In this case, the isosteric replacement was detrimental to activity.[14] This suggests that the precise electronics and hydrogen bonding geometry of the parent indazole ring were optimal for binding to the PI3Kα active site. The altered position of the nitrogen atom in the azaindazole analog likely disrupted a key interaction or induced an unfavorable conformational change. This underscores the principle that even seemingly conservative bioisosteric swaps must be validated experimentally.

Case Study 2: Indazole → Pyrazole Truncation for LRRK2 Inhibitors

In the development of inhibitors for the G2019S mutant of LRRK2 (a target in Parkinson's disease), researchers started with a potent 5-amino substituted indazole lead compound.[13] They hypothesized that truncating the indazole to a simpler 1H-pyrazole could maintain the essential hinge-binding interactions while lowering molecular weight and providing access to novel chemical space.[13] This strategy proved successful, leading to a new series of potent and selective 1H-pyrazole-based LRRK2 inhibitors.[13]

Expertise in Action: The decision to truncate the indazole to a pyrazole was a strategic move to reduce molecular complexity and potentially improve ligand efficiency. This is a common tactic when a larger scaffold is not fully exploiting the available binding pocket. By retaining the core pyrazole ring responsible for hinge binding, the researchers could build a new SAR around this smaller, more efficient core.

G cluster_workflow Bioisosteric Replacement Workflow Start Identify Parent Scaffold (e.g., this compound) with known liability (e.g., poor solubility) Design Design Bioisosteres (e.g., Pyridyl, BCP, Azaindazole) Start->Design Synthesize Synthesize Analogs Design->Synthesize Test_Primary Primary Assay (Potency, e.g., IC₅₀) Synthesize->Test_Primary Decision1 Potency Maintained? Test_Primary->Decision1 Test_Secondary Secondary Assays (Selectivity, Solubility, Met. Stability) Decision1->Test_Secondary Yes Stop Redesign Decision1->Stop No Decision2 Improved Profile? Test_Secondary->Decision2 Lead_Opt Lead Optimization Decision2->Lead_Opt Yes Decision2->Stop No

Figure 2: A typical workflow for employing bioisosteric replacement in drug discovery.

Chapter 4: Impact on Pharmacokinetics (ADME)

An optimized ADME (Absorption, Distribution, Metabolism, Excretion) profile is a hallmark of a successful drug candidate. Bioisosteric replacement is a frontline strategy to mitigate common ADME liabilities.

ADME ParameterCommon Liability with Phenyl/IndazoleBioisosteric Solution & Rationale
Metabolism The electron-rich phenyl ring is susceptible to CYP-mediated oxidation.[11]Phenyl → Fluorophenyl or Pyridyl: Fluorine can block a specific site of metabolism. The electron-deficient nature of the pyridine ring reduces its susceptibility to oxidation.[11]
Plasma Protein Binding (PPB) High lipophilicity often leads to high, non-specific binding to plasma proteins like albumin.Phenyl → Pyridyl or BCP: Both replacements reduce lipophilicity (LogP), which generally correlates with lower PPB, increasing the free fraction of the drug.[6]
hERG Inhibition Lipophilic, basic compounds are often implicated in binding to the hERG potassium channel, a cardiotoxicity risk.Phenyl → Pyrazole or Thiazole: In one example, replacing a phenyl ring with less lipophilic 5-membered heterocycles eliminated hERG activity.[11]

Table 3: Using bioisosteres to overcome common ADME challenges.

Chapter 5: Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for comparing bioisosteres.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring enzyme inhibition.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare compound plate: Serially dilute test compounds (this compound and bioisosteres) in 100% DMSO, typically starting at 1 mM. Further dilute into assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the diluted compound.

    • Add 2.5 µL of a 2x kinase/peptide substrate solution (e.g., target kinase and ULight™-labeled peptide).

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (at the Kₘ concentration for the kinase).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a Stop/Detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating through the inclusion of positive (no-inhibition) and negative (no-enzyme) controls on every plate. The use of ATP at its Kₘ concentration ensures that the assay is sensitive to competitive inhibitors.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.

  • Incubation Preparation:

    • Thaw pooled HLM on ice. Prepare an incubation mixture containing HLM (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM solution of the test compound in the same buffer.

  • Metabolic Reaction:

    • Pre-warm the HLM mixture and compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (to start the enzymatic process) to the HLM mixture, then immediately add the compound solution.

    • A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2x volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Conclusion and Future Outlook

The this compound scaffold is a proven starting point for the development of potent bioactive molecules. However, the journey from a preliminary hit to a clinical candidate invariably requires extensive optimization of its physicochemical and pharmacokinetic properties. This guide demonstrates that strategic bioisosteric replacement is an indispensable tool in this process.

Replacing the phenyl ring with classical heterocycles or non-classical saturated isosteres can dramatically improve solubility and metabolic stability.[8][11] Modifying the indazole core itself offers a route to modulate potency and explore new binding modes.[13][14] The key takeaway for researchers is that these replacements are not a universal solution; their success is intimately tied to the specific biological target and the desired property improvements. The experimental data shows that a modification beneficial for one target class can be detrimental to another.[14] Therefore, a successful drug discovery campaign relies on the parallel synthesis and evaluation of a diverse set of bioisosteres, guided by the principles and protocols outlined herein, to navigate the complex, multi-parameter optimization challenge of modern medicinal chemistry.

References

  • Buttar, D., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • Li, H., Gao, Y., & Ma, J. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Chinese Journal of Chemistry.
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  • Wang, Z., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry.
  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry.
  • Warpehoski, M. A., et al. (1999). Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents (WO1999023077A1).
  • ResearchGate. (Undated). Indazole 12 as bioisosteric replacement of phenolic analog 50.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • Kamal, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry.
  • Cmiljanovic, N., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Henderson, J. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Macor, J. E., et al. (1992). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry.
  • Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
  • de Oliveira, C. S. A., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.

Sources

Confirming Mechanisms of Resistance to 5-Phenyl-1H-indazole-based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, 5-phenyl-1H-indazole-based compounds have emerged as a significant class of kinase inhibitors. This guide provides an in-depth, objective comparison of the mechanisms of resistance to these therapeutics and furnishes the experimental data necessary for researchers, scientists, and drug development professionals to navigate and overcome these challenges. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Introduction: The Rise of this compound Compounds and the Inevitable Challenge of Resistance

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several successful tyrosine kinase inhibitors (TKIs) used in oncology.[1] Notable examples include Axitinib, Nintedanib, and Pazopanib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases, playing a crucial role in inhibiting angiogenesis, the process of new blood vessel formation that tumors rely on to grow and metastasize.[2][3][4]

However, the clinical efficacy of these agents is often hampered by the development of drug resistance, which can be either intrinsic (pre-existing) or acquired following treatment.[5] Understanding the molecular underpinnings of this resistance is paramount for developing next-generation inhibitors and effective combination therapies. This guide will explore the common and compound-specific mechanisms of resistance and provide detailed protocols to investigate them.

Unraveling the Mechanisms of Resistance: A Multi-faceted Challenge

Resistance to this compound-based TKIs is not a monolithic phenomenon. Instead, it arises from a complex interplay of genetic and non-genetic alterations within the cancer cell and its microenvironment. The primary mechanisms can be broadly categorized as:

  • On-Target Alterations: While less common for VEGFR inhibitors compared to other TKIs like those targeting BCR-ABL, mutations in the kinase domain of the target receptor can occur, altering drug binding and efficacy.[6]

  • Activation of Bypass Signaling Pathways: This is a predominant mechanism of resistance. Cancer cells can compensate for the inhibition of one signaling pathway by upregulating alternative pro-survival pathways.[6][7]

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to expel drugs, can reduce the intracellular concentration of the inhibitor to sub-therapeutic levels.[8][9]

  • Alterations in Downstream Signaling Components: Mutations in genes downstream of the targeted receptor can render the pathway constitutively active, bypassing the need for receptor activation.[10]

The following sections will dissect these mechanisms with specific examples for prominent this compound-based inhibitors and provide the experimental frameworks to validate them.

Comparative Analysis of Resistance Mechanisms

Mechanism Axitinib Nintedanib Pazopanib
Primary Target(s) VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITVEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, PDGFRβ, FLT3, SRCVEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR2, c-Kit
On-Target Mutations Less commonly reported for VEGFRs.Resistance can be driven by on-target KIT mutations in GIST.[2]Not a primary reported mechanism.
Bypass Pathways Upregulation of MET and AXL receptor tyrosine kinases.[3] Activation of the NUMBL/UCHL1/MMP9 axis promoting vasculogenic mimicry.[11]Upregulation of FGFR signaling.[2] Activation of the endothelin-A receptor (ETAR) signaling axis.[9]Activation of the mTOR, HDAC, MAPK, and ERBB4 pathways.[4]
Drug Efflux Upregulation of ABCB1 (P-glycoprotein).[8]Overexpression of ABCB1.[9]Substrate of P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP).[12]
Downstream Mutations Downregulation of Rac family small GTPase 2 (RAC2).[8]-Activating KRAS mutations.[10]

Experimental Workflows for Validating Resistance Mechanisms

To rigorously confirm the mechanism of resistance in a preclinical setting, a systematic approach is required. The following workflow provides a comprehensive strategy, from the generation of resistant cell lines to the detailed molecular characterization.

Experimental Workflow for Resistance Validation cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Genotypic & Proteomic Analysis cluster_3 Phase 4: Mechanistic Validation A Parental Cancer Cell Line B Stepwise Dose Escalation with this compound Compound A->B Expose C Establishment of Resistant Cell Line B->C Select for survival D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D G Genomic Analysis (WGS/Sanger Sequencing) C->G H Proteomic/Phosphoproteomic Analysis (LC-MS/MS) C->H I Western Blotting C->I E Determine IC50 Values D->E F Compare Parental vs. Resistant E->F J Identify Candidate Genes/Pathways G->J H->J I->J K Functional Studies (e.g., siRNA/CRISPR Knockdown, Overexpression) J->K L Confirm Role in Resistance K->L Bypass Signaling Pathway Activation cluster_0 Sensitive Cell cluster_1 Resistant Cell A Growth Factor B VEGFR A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Proliferation & Survival C->D E This compound Compound E->B Inhibits F Growth Factor G VEGFR F->G J Alternative Receptor (e.g., FGFR, c-MET) F->J H Downstream Signaling (e.g., RAS-RAF-MEK-ERK) G->H I Proliferation & Survival H->I K Alternative Signaling Pathway J->K K->H Crosstalk K->I L This compound Compound L->G Inhibits Drug Efflux Pump Mechanism cluster_0 Sensitive Cell cluster_1 Resistant Cell A Drug (High Intracellular Concentration) B Target Inhibition A->B C Cell Death B->C D Drug (Low Intracellular Concentration) E Target Not Inhibited D->E F Cell Survival E->F G ABC Transporter (e.g., ABCB1) G->D Efflux D_in->G Enters

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. 5-Phenyl-1H-indazole is classified as harmful if swallowed (H302).[2] While comprehensive toxicological data is limited, it is prudent to treat this compound with a high degree of caution, assuming it may possess other potential hazards characteristic of related indazole derivatives, such as skin, eye, and respiratory irritation.[1][3]

Core Principle: The precautionary principle dictates that in the absence of complete data, we assume a higher level of risk to ensure maximum safety. This proactive stance is the bedrock of a trustworthy laboratory safety culture.

Key Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₁₀N₂[4][5]
Molecular Weight 194.24 g/mol [4][5]
Appearance Off-white to light brown solid[4][6]
Storage Temperature 2-8°C[6]

This information is crucial for anticipating its physical state during handling and ensuring appropriate storage of the waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a non-negotiable aspect of chemical handling. The following PPE is mandatory when preparing this compound for disposal:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Safety Goggles: Provide a complete seal around the eyes to protect against splashes or airborne particles.

  • Laboratory Coat: A full-length lab coat protects against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[1]

Causality: Each piece of PPE is chosen to mitigate a specific risk. Gloves prevent dermal absorption, goggles protect sensitive eye tissues, the lab coat shields the body, and a respirator prevents inhalation of potentially harmful particles.

Step-by-Step Disposal Protocol

This protocol is designed to be a clear, actionable workflow for the safe disposal of this compound.

Step 1: Waste Segregation and Containerization
  • Designate a Waste Stream: this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be segregated as hazardous chemical waste.[1] Do not mix it with non-hazardous or other types of chemical waste. This is a critical step in preventing unintended chemical reactions.[7]

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for solid waste.[1] The container must have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1] Accurate labeling is a legal requirement and essential for proper handling by waste management professionals.

Step 2: Waste Accumulation and Storage
  • Collection: Carefully transfer the this compound waste into the designated container. If handling a powder, work in a well-ventilated area or a chemical fume hood to minimize inhalation risks.

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1] The storage area should be cool and dry.

  • Compatibility: Ensure the storage area does not contain incompatible chemicals. Indazole derivatives may be incompatible with strong oxidizing agents.[8]

Step 3: Final Disposal
  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures.[1] They will have specific protocols that comply with local, state, and federal regulations.[9][10][11]

  • Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[7] The most common and recommended method for this type of compound is controlled incineration in a permitted hazardous waste incinerator.[12] This process ensures the complete destruction of the chemical, preventing its release into the environment.

Self-Validation: This protocol is a closed-loop system. By following each step, from hazard identification to final disposal by a licensed professional, you are ensuring a chain of custody that is both safe and compliant with regulatory standards.

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink. Seek immediate medical attention.[12]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Based on Hazard Assessment C Segregate Waste Stream B->C Proceed to Collection D Use Labeled, Compatible Waste Container C->D E Store in Designated Secure Area D->E F Contact Institutional EHS E->F When Container is Full or Disposal is Required G Arrange for Professional Disposal (Incineration) F->G Following Institutional Protocol

Caption: Workflow for the proper disposal of this compound.

EmergencyResponse cluster_actions Immediate Actions Spill Spill or Exposure Occurs Skin Skin Contact: Wash with Soap & Water Spill->Skin Eyes Eye Contact: Flush with Water Spill->Eyes Inhalation Inhalation: Move to Fresh Air Spill->Inhalation Ingestion Ingestion: Rinse Mouth, Give Water Spill->Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency response plan for this compound exposure.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Wikipedia. (n.d.). Indazole.
  • Grokipedia. (n.d.). Indazole.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-indazole. PubChem Compound Database.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • MDPI. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem Compound Database.
  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • GOV.UK. (2025, April 1). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation.

Sources

Navigating the Safe Handling of 5-Phenyl-1H-indazole: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in medicinal chemistry and material science, 5-Phenyl-1H-indazole is a compound of significant interest for innovation in drug discovery and advanced materials.[1] Its utility as a building block in organic synthesis demands a comprehensive understanding of its safe handling.[1] This guide provides an in-depth operational plan, focusing on the correct selection and use of Personal Protective Equipment (PPE), handling procedures, and disposal methods to ensure the safety of researchers and development professionals.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of this compound is the first step in creating a safe laboratory environment. The primary documented hazard is acute oral toxicity.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[2]

While the primary classification is oral toxicity, it is crucial to treat related indazole compounds with caution, as they can cause skin and eye irritation.[3][4] As a solid, the fine powder also presents a potential inhalation hazard if it becomes airborne. Therefore, a comprehensive risk assessment must account for all potential routes of exposure: ingestion, skin contact, eye contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. Each component is chosen to mitigate a specific risk associated with the physical and chemical properties of this compound.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[5][6]

  • Why? Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dust particles or accidental splashes. For procedures involving larger quantities or a higher risk of splashing, a face shield should be worn over the safety goggles for maximum protection of the entire face.[7][8]

Skin Protection: An Impermeable Barrier
  • Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[7] However, it is essential to consult the glove manufacturer's chemical resistance guide to ensure compatibility. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.[9] If the outer glove becomes contaminated, it can be safely removed within the containment area (e.g., a fume hood), preserving the clean inner glove.[9] Contaminated gloves should never be reused.

  • Laboratory Coat: A Nomex® or 100% cotton laboratory coat should be worn, fully buttoned, to protect the skin and personal clothing.[7] Synthetic fabrics like polyester or acrylic should be avoided as they can melt and adhere to the skin in the event of a fire.

  • Footwear and Clothing: Long pants and closed-toe, closed-heel shoes are required to cover the entire foot and prevent exposure from spills.[7][10]

Respiratory Protection: Guarding Against Inhalation

All handling of this compound powder should ideally be performed within a certified chemical fume hood or other ventilated enclosure to minimize the risk of inhaling dust.

  • When is a respirator needed? If engineering controls like a fume hood are not feasible or when weighing out large quantities of the powder, respiratory protection is necessary.[7] An N95-rated particulate respirator is sufficient for protection against airborne dust. For situations with potential for generating aerosols or vapors, a respirator with organic vapor cartridges may be required.[11] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and annual fit testing, as mandated by OSHA.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes error and ensures safety is integrated into every step of the experimental process.

Preparation and Handling Protocol
  • Designate Area: Before starting, designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Assemble PPE: Don all required PPE as outlined above before entering the designated handling area.

  • Surface Preparation: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent and dispose of the bench paper as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing gloves.[6]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_exit Exit Procedure prep1 Designate Work Area (Fume Hood) prep2 Don All Required PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Clean Work Surface clean1->clean2 clean3 Segregate & Label Waste clean2->clean3 clean4 Dispose of Waste per Protocol clean3->clean4 exit1 Doff PPE Correctly clean4->exit1 exit2 Wash Hands Thoroughly exit1->exit2

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated must be treated as hazardous.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and weigh boats, must be collected in a clearly labeled hazardous waste container.[12][13] The container should be kept closed except when adding waste.

  • Empty Containers: The original container of this compound must be disposed of as hazardous waste. It should not be rinsed or reused.[12]

  • Rinsate: Glassware used in the experiment must be decontaminated. The first rinse with a suitable solvent should be collected and disposed of as liquid hazardous waste.[13] For highly toxic chemicals, the first three rinses must be collected.[13]

  • Compliance: Always follow your institution's and local regulatory guidelines for hazardous waste disposal.[13][14] Never dispose of chemical waste down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[4][15]

  • Spill: For a small spill, carefully clean it up using an appropriate absorbent material. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, harnessing its potential for scientific advancement while maintaining the highest standards of laboratory safety.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET. (2009, October 2).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • This compound CAS#: 185316-58-9 - ChemicalBook. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • This compound - Chem-Impex. (n.d.).
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.